Ligustilide
Descripción
Ligustilide has been reported in Apiaceae, Angelica glauca, and other organisms with data available.
found in Umbelliferae plants; RN given refers to cpd without isomeric designation; structure in first source
Propiedades
IUPAC Name |
(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQXVFMNOFTMU-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-01-0, 81944-09-4 | |
| Record name | Ligustilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligustilide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | z-ligustilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4431-01-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIGUSTILIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Targets of Ligustilide: A Technical Guide to Identification and Validation
For Immediate Release
This technical guide provides an in-depth overview of the current understanding of ligustilide's molecular targets and the methodologies employed for their identification and validation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's mechanism of action, offering a comprehensive resource for advancing research into its therapeutic potential.
Introduction
This compound, a major bioactive phthalide compound isolated from medicinal plants such as Angelica sinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. A critical aspect of harnessing its therapeutic potential lies in the precise identification and validation of its direct molecular targets and understanding its influence on cellular signaling pathways. This guide details the known protein targets of this compound, the signaling cascades it modulates, and the experimental workflows utilized to elucidate these interactions.
Identified Protein Targets and Binding Characteristics
Recent studies have successfully identified direct protein targets of this compound, providing crucial insights into its mechanism of action. These findings are pivotal for understanding the compound's pleiotropic effects and for the development of more targeted therapeutic strategies.
Table 1: Direct Protein Targets of this compound and Binding Details
| Target Protein | Binding Site | Method of Identification/Validation | Quantitative Binding Data | Reference |
| Early Growth Response Factor 1 (EGR1) | His386 | Thermal Proteome Profiling (TPP), Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Surface Plasmon Resonance (SPR) | Not Reported | [1][2][3][4] |
| Transient Receptor Potential Ankyrin 1 (TRPA1) | Cys703 (covalent modification) | Drug Affinity Responsive Target Stability (DARTS), In-gel Imaging, Colocalization with Molecular Probe, Protein Spectrometry, Molecular Docking, Site-specific Mutation | Not Reported | [5] |
Modulation of Cellular Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell survival, and stress response. The identification of its direct targets, such as EGR1 and TRPA1, provides a mechanistic link to these broader cellular effects.
EGR1-Mediated Anti-inflammatory Effects
This compound's interaction with EGR1 has been shown to disrupt its nuclear translocation and its binding to the promoter of a disintegrin and metalloproteinase 17 (ADAM17). This interference leads to the downregulation of ADAM17 transcription and a subsequent reduction in the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
TRPA1 Modulation in Nociception
This compound covalently modifies the Cys703 residue of the TRPA1 ion channel, a key player in pain and inflammation signaling. This interaction modulates TRPA1 activity, contributing to the analgesic effects of this compound. The covalent nature of this binding suggests a potentially prolonged duration of action.
Experimental Protocols for Target Identification and Validation
The identification and validation of this compound's protein targets have been accomplished through a combination of cutting-edge, label-free techniques. The following sections provide an overview of the methodologies employed.
Target Identification Workflow
A multi-step approach is typically employed for the unbiased identification of drug targets, followed by rigorous validation of the initial findings.
Detailed Methodologies
-
Principle: TPP is a method used for the unbiased identification of drug targets on a proteome-wide scale. It is based on the principle that the thermal stability of a protein is altered upon ligand binding.
-
Protocol Outline:
-
Cell Culture and Treatment: Cells are cultured to the desired confluency and treated with either this compound or a vehicle control.
-
Thermal Challenge: The treated cells are aliquoted and subjected to a temperature gradient.
-
Protein Extraction and Digestion: Soluble proteins are extracted from the heated cell lysates and digested into peptides.
-
Mass Spectrometry Analysis: The peptide samples are analyzed by quantitative mass spectrometry to determine the melting curves for thousands of proteins.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
-
-
Principle: CETSA is a target engagement assay that validates the interaction between a drug and its target protein in a cellular environment. Like TPP, it relies on the ligand-induced thermal stabilization of the target protein.
-
Protocol Outline:
-
Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.
-
Heating: The cell suspensions are heated to a specific temperature that causes partial denaturation of the target protein in the absence of the ligand.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified by Western blotting or other protein detection methods. An increase in the amount of soluble protein in the this compound-treated samples indicates target engagement.
-
-
Principle: DARTS identifies protein targets by exploiting the phenomenon that drug binding can protect a protein from proteolysis.
-
Protocol Outline:
-
Cell Lysis and Treatment: Cell lysates are prepared and incubated with this compound or a vehicle control.
-
Protease Digestion: A protease, such as pronase or thermolysin, is added to the lysates to digest the proteins.
-
Reaction Quenching: The digestion is stopped after a specific time.
-
Analysis: The protein samples are analyzed by SDS-PAGE and Western blotting for the candidate target protein. A decrease in the degradation of the target protein in the presence of this compound suggests a direct binding interaction.
-
-
Principle: SPR is a label-free biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Protocol Outline:
-
Immobilization: The purified target protein (ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound (analyte) at various concentrations is flowed over the sensor surface.
-
Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.
-
Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd) are determined from the sensorgrams, providing quantitative information about the binding affinity.
-
Conclusion and Future Directions
The identification of EGR1 and TRPA1 as direct molecular targets of this compound represents a significant advancement in understanding its multifaceted pharmacological effects. The application of sophisticated, label-free techniques has been instrumental in these discoveries. Future research should focus on obtaining quantitative binding data for these interactions to better correlate target engagement with cellular and physiological outcomes. Furthermore, the continued use of unbiased, proteome-wide screening methods may uncover additional targets, further elucidating the complex mechanism of action of this promising natural compound. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and explore new therapeutic avenues for this compound.
References
- 1. This compound Suppresses Macrophage-Mediated Intestinal Inflammation and Restores Gut Barrier via EGR1-ADAM17-TNF-α Pathway in Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Macrophage-Mediated Intestinal Inflammation and Restores Gut Barrier via EGR1-ADAM17-TNF-α Pathway in Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound covalently binds to Cys703 in the pre-S1 helix of TRPA1, blocking the opening of channel and relieving pain in rats with acute soft tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Ligustilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustilide, a primary bioactive phthalide compound isolated from the roots of traditional Chinese medicinal herbs such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered significant scientific attention for its potent neuroprotective properties. Preclinical evidence robustly suggests its therapeutic potential across a spectrum of neurodegenerative disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and vascular dementia. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its molecular mechanisms, experimental evidence, and detailed methodologies for its investigation.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis. These protective actions are mediated through the modulation of several key signaling pathways.
Anti-Oxidative Stress Effects
This compound enhances the endogenous antioxidant defense system, primarily through the activation of the Nrf2/HO-1 signaling pathway . It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). This leads to a reduction in reactive oxygen species (ROS) and lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA).[1][2][3][4]
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit pro-inflammatory signaling cascades, notably the TLR4/NF-κB pathway . By downregulating Toll-like receptor 4 (TLR4) and inhibiting the activation of nuclear factor-kappa B (NF-κB), this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]
Anti-Apoptotic Effects
This compound demonstrates significant anti-apoptotic activity by modulating the expression of apoptosis-related proteins. It is known to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and inhibit the activation of caspases, such as caspase-3. This is partly mediated through the activation of pro-survival signaling pathways like the PI3K/Akt pathway .
Modulation of Other Key Signaling Pathways
-
Klotho Signaling: this compound has been shown to upregulate the expression of the anti-aging protein Klotho. Soluble Klotho has neuroprotective effects, and its induction by this compound contributes to the suppression of oxidative stress and inflammation.
-
SIRT1 Signaling: In models of vascular dementia, this compound has been found to activate Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. The activation of the AMPK/SIRT1 pathway is implicated in the cognitive improvements observed with this compound treatment.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound in Ischemic Stroke Models
| Parameter | Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Observed Effect | Reference |
| Infarct Volume | Rats (MCAO) | 32 or 40 mg/kg | Intragastric gavage | 2 hours post-ischemia | Reduced to ~40% of untreated animals | |
| Infarct Volume | Rats (I/R) | 20 mg/kg | Not specified | Not specified | Significant reduction in infarct volume | |
| Neurological Deficit Score | Rats (I/R) | 20, 40, or 80 mg/kg | Oral gavage | 3 and 0.5 hours before MCAO | Dose-dependent reduction in neurological deficit score | |
| Oxidative Stress (MDA levels) | Animal models of IS | Not specified | Not specified | Not specified | Significantly reduced MDA levels | |
| Oxidative Stress (SOD levels) | Animal models of IS | Not specified | Not specified | Not specified | Potential increase in SOD content | |
| Inflammation (Prx6 levels) | Rats (MCAO) | 40 mg/kg | Not specified | Not specified | Prx6 levels reduced to 2.3±1.2 times sham (vs. 11.7±3.1 in untreated) |
Table 2: Effects of this compound in Alzheimer's Disease Models
| Parameter | Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Observed Effect | Reference |
| Cognitive Function (Morris Water Maze) | APP/PS1 mice | 40 mg/kg/day | Intragastric gavage | 8 weeks | Shortened escape latency and increased time in platform quadrant | |
| Cognitive Function (Y-maze test) | APP/PS1 mice | 5 µM | Not specified | 14 weeks | Significantly increased percentage of alternations | |
| Aβ-associated Pathology | Rats (intracerebral Aβ25-35 injection) | 40 mg/kg/day | Not specified | 15 days | Attenuated neuronal loss and Aβ accumulations | |
| Klotho Expression | APP/PS1 mice | Not specified | Not specified | Not specified | Increased Klotho expression by more than 100% | |
| Soluble Klotho (sKL) Levels | APP/PS1 mice | Not specified | Not specified | Not specified | Significantly increased sKL release | |
| Mitochondrial Function | SAMP8 mice | Not specified | Not specified | Not specified | Increased levels of fusion proteins (Mfn1, Mfn2) and decreased fission protein (P-Drp1) |
Table 3: Effects of this compound in Parkinson's Disease Models
| Parameter | Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Observed Effect | Reference |
| Motor Deficits | C57/B6J mice (MPTP-induced) | 20 mg/kg | Injection | 5 days | Attenuated motor deficits | |
| Dopaminergic Neuron Loss | C57/B6J mice (MPTP-induced) | 20 mg/kg | Injection | 5 days | Prevented the loss of dopaminergic neurons in the substantia nigra |
Table 4: Effects of this compound in Vascular Dementia Models
| Parameter | Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Observed Effect | Reference |
| Learning and Memory (Morris Water Maze) | Rats (Bilateral common carotid artery occlusion) | 20 or 40 mg/kg/day | Intragastric administration | 4 weeks | Effectively ameliorated learning and memory deficiency | |
| Oxidative Stress (SOD, GSH-Px, CAT) | VaD rats | 20 or 40 mg/kg/day | Intragastric administration | 4 weeks | Increased activities of SOD, GSH-Px, and CAT | |
| Oxidative Stress (MDA) | VaD rats | 20 or 40 mg/kg/day | Intragastric administration | 4 weeks | Decreased level of MDA | |
| Apoptosis (Bax/Bcl-2 ratio) | VaD rats | Not specified | Not specified | Not specified | Decreased Bax and increased Bcl-2 expression | |
| SIRT1 Expression | VaD rats | Not specified | Not specified | Not specified | Enhanced expression of SIRT1 |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Ischemic Stroke)
-
Animal Model: Male Sprague-Dawley rats (250-270 g).
-
Anesthesia: Intraperitoneal injection of chloral hydrate.
-
Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and gently advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a predetermined duration (e.g., 2 hours) to induce ischemia.
-
For reperfusion, the suture is carefully withdrawn.
-
-
This compound Administration: Administered by oral gavage at specified doses (e.g., 20, 40, or 80 mg/kg) at pre-determined time points before or after MCAO.
-
Outcome Measures:
-
Neurological Deficit Scoring: Assessed using a graded scale (e.g., 0-5) based on motor deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
APP/PS1 Transgenic Mouse Model (Alzheimer's Disease)
-
Animal Model: APP/PS1 double-transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations.
-
This compound Administration: Administered via intragastric gavage daily for a specified duration (e.g., 8 or 14 weeks).
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are measured.
-
Y-Maze Test: To evaluate short-term spatial working memory. The number of arm entries and the sequence of entries are recorded to calculate the percentage of spontaneous alternations.
-
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ plaques and neuronal markers (e.g., NeuN).
-
ELISA: To quantify the levels of soluble and insoluble Aβ peptides in brain homogenates.
-
Western Blotting: To measure the expression levels of proteins involved in APP processing (e.g., ADAM10), Klotho, and other signaling molecules.
-
MPTP-Induced Mouse Model (Parkinson's Disease)
-
Animal Model: Male C57/B6J mice.
-
Induction of Parkinsonism: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
This compound Administration: Administered via injection for a specified period before or after MPTP administration.
-
Behavioral Assessment:
-
Rotarod Test: To measure motor coordination and balance. The latency to fall from a rotating rod is recorded.
-
Pole Test: To assess bradykinesia. The time taken to turn and descend a vertical pole is measured.
-
-
Neurochemical and Histological Analysis:
-
Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.
-
HPLC: To measure dopamine and its metabolite levels in the striatum.
-
Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats (Vascular Dementia)
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Under anesthesia, a ventral midline cervical incision is made.
-
Both common carotid arteries are carefully isolated from the surrounding tissues.
-
The arteries are permanently occluded using surgical clips or ligatures.
-
-
This compound Administration: Oral administration daily for a specified period (e.g., 4 weeks) following the BCCAO surgery.
-
Cognitive Assessment:
-
Morris Water Maze: To evaluate spatial learning and memory deficits.
-
-
Biochemical and Molecular Analysis:
-
Oxidative Stress Markers: Measurement of MDA levels and activities of SOD, GSH-Px, and CAT in brain tissue homogenates.
-
Western Blotting: To assess the expression of apoptosis-related proteins (Bcl-2, Bax), and proteins in the SIRT1 and other relevant signaling pathways.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a general experimental workflow for investigating its neuroprotective effects.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Frontiers | Preclinical evidence and mechanistic insights of this compound in ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 2. This compound Improves Cognitive Impairment via Regulating the SIRT1/IRE1α/XBP1s/CHOP Pathway in Vascular Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves aging-induced memory deficit by regulating mitochondrial related inflammation in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Ligustilide's Role in Modulating TLR4/Peroxiredoxin 6 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of Ligustilide, a primary bioactive compound isolated from Angelica sinensis. The focus is on its modulatory role in the Toll-like receptor 4 (TLR4) and Peroxiredoxin 6 (PRDX6) signaling pathways. This compound has demonstrated significant potential in mitigating inflammatory responses by inhibiting the activation of TLR4 and its downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways. This inhibition leads to a reduction in the activation of key transcription factors such as NF-κB and AP-1, and consequently, a decrease in the production of pro-inflammatory cytokines and mediators. A compelling aspect of this compound's mechanism of action is its interplay with PRDX6, an enzyme with a dual role in oxidative stress and inflammation. Evidence suggests that extracellular PRDX6 can act as a damage-associated molecular pattern (DAMP), activating TLR4. This compound has been shown to inhibit the expression and release of PRDX6, thereby attenuating TLR4-mediated inflammation. However, the precise nature of the PRDX6-TLR4 interaction remains an area of active investigation, with some conflicting findings. This document consolidates the current understanding, presents quantitative data on this compound's efficacy, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) and endogenous damage-associated molecular patterns (DAMPs) to initiate an inflammatory cascade.[1]
Peroxiredoxin 6 (PRDX6) is a unique member of the peroxiredoxin family of antioxidant enzymes that also exhibits phospholipase A2 activity.[2] Beyond its intracellular roles, extracellular PRDX6 has been implicated as a DAMP that can activate TLR4, thereby propagating inflammation.[3][4] This positions the TLR4/PRDX6 signaling axis as a promising target for therapeutic intervention in inflammatory conditions.
This compound (LIG), a major phthalide constituent of Angelica sinensis, has been traditionally used in Asian medicine for its anti-inflammatory and neuroprotective properties.[5] Emerging scientific evidence indicates that this compound exerts its therapeutic effects, at least in part, by modulating the TLR4 signaling pathway. This guide delves into the specifics of this modulation, with a particular focus on the interplay with PRDX6.
Quantitative Data on this compound's Modulatory Effects
The following tables summarize the quantitative effects of this compound on key components of the TLR4 and PRDX6 signaling pathways, as reported in various preclinical studies.
Table 1: Dose-Dependent Effect of this compound on TLR4 Expression
| Cell Type/Model | Treatment | This compound Concentration | Change in TLR4 mRNA Expression | Reference |
| Primary Cultured Rat Astrocytes | LPS (1 µg/mL) for 6h | 1 µM | 56% decrease | |
| 10 µM | 80% decrease | |||
| 50 µM | 93% decrease | |||
| Rat Model of Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | CFA injection | Not specified (in vivo) | Significant decrease in TLR4 mRNA |
Table 2: Effect of this compound on TLR4 Protein Expression
| Cell Type/Model | Treatment | This compound Treatment | Change in TLR4 Protein Expression | Reference |
| Rat Model of CFA-induced Inflammatory Pain | CFA injection | Intravenous injection | Inhibition of CFA-induced 1.5-fold increase | |
| Rat Model of Bleomycin-induced Pulmonary Fibrosis | Bleomycin (5 mg/kg) | 20, 40, 80 mg/kg for 4 weeks | Dose-dependent significant reduction | |
| Scopolamine-induced Murine Model | Scopolamine | Not specified | Significant decrease in hippocampal TLR4 |
Table 3: Dose-Dependent Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated Primary Rat Microglia
| Inflammatory Mediator | This compound Concentration (µmol/L) | % of LPS-induced Production | Reference |
| Nitric Oxide (NO) | 2.5 | 75.9% | |
| 5 | 54.4% | ||
| 10 | 43.1% | ||
| 20 | 47.6% | ||
| TNF-α | 2.5 | 86.2% | |
| 5 | 68.3% | ||
| 10 | 40.1% | ||
| 20 | 39.9% | ||
| IL-1β | 2.5 | 31.5% | |
| 5 | 27.7% | ||
| 10 | 0.6% | ||
| 20 | 0% | ||
| MCP-1 | 2.5 | 84.4% | |
| 5 | 50.3% | ||
| 10 | 45.1% | ||
| 20 | 42.2% |
Table 4: Effect of this compound on NF-κB Activation
| Cell Type/Model | This compound Treatment | Effect on NF-κB Pathway | Reference |
| LPS-stimulated RAW264.7 Macrophages | Dose-dependent | Inhibition of NF-κB transcriptional activity and IκBα phosphorylation/degradation | |
| Rat Model of Bleomycin-induced Pulmonary Fibrosis | 20, 40, 80 mg/kg for 4 weeks | Dose-dependent significant reduction in p-p65/p65 ratio | |
| Scopolamine-induced Murine Model | Not specified | Significant decrease in hippocampal phosphorylated p65 (Ser536) | |
| LPS-activated Primary Rat Microglia | 10 µmol/L | Significant inhibition of NF-κB p65 nuclear translocation |
Table 5: Effect of this compound on Peroxiredoxin 6
| Model | This compound Treatment | Effect on PRDX6 | Reference |
| Rat Model of Focal Cerebral Ischemia/Reperfusion | 20 and 40 mg/kg/day | Significant inhibition of PRDX6 expression and extracellular release |
Signaling Pathways and Experimental Workflows
TLR4 Signaling Pathway and this compound's Points of Intervention
The following diagram illustrates the canonical TLR4 signaling pathway and the proposed inhibitory actions of this compound.
Caption: this compound inhibits TLR4 signaling at multiple points.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a typical experimental workflow to assess the impact of this compound on the TLR4/PRDX6 signaling pathway.
References
- 1. Chromatin immunoprecipitation analysis of NFκB transcriptional regulation by nuclear IκBα in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of TLR4/NF-κB signaling in the radioprotective effects of exogenous Prdx6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates neuroinflammation and brain injury in focal cerebral ischemia/reperfusion rats: involvement of inhibition of TLR4/peroxiredoxin 6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates oxidative stress, apoptosis, and immunity to avoid pathological damages in bleomycin induced pulmonary fibrosis rats via inactivating TLR4/MyD88/NF-KB P65 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Ligustilide in Glioma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioma, the most prevalent and aggressive form of primary brain tumor, presents a formidable challenge in oncology. The highly infiltrative nature of glioma cells and their inherent resistance to conventional therapies contribute to a grim prognosis for many patients. In the relentless pursuit of novel therapeutic agents, natural compounds have emerged as a promising reservoir of anti-cancer drug candidates. Among these, Ligustilide, a primary bioactive phthalide isolated from the rhizome of Angelica sinensis (Dong Quai) and other Apiaceae family plants, has garnered significant attention for its potential anti-tumor activities. This technical guide provides a comprehensive overview of the anti-cancer properties of this compound in the context of glioma, with a focus on its mechanisms of action, a summary of quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways involved.
Mechanisms of Action: How this compound Combats Glioma
This compound exerts its anti-glioma effects through a multi-pronged approach, primarily by inhibiting cell proliferation, migration, and invasion, and by inducing programmed cell death (apoptosis).
Inhibition of Cell Proliferation
This compound has been demonstrated to significantly inhibit the growth of glioma cells in a dose-dependent manner.[1][2] Studies on the U251 human glioma cell line show a significant reduction in cell viability at concentrations ranging from 4 to 10 µg/mL.[1][2]
Induction of Apoptosis
A key mechanism underlying the anti-cancer effects of this compound is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. Specifically, this compound treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant for the cell to commit to apoptosis.
Inhibition of Cell Migration and Invasion
The invasive nature of glioma is a major obstacle to effective treatment. This compound has been shown to impede the migration and invasion of glioma cells. In U251 cells, this compound, both alone and in combination with the standard chemotherapeutic agent temozolomide (TMZ), markedly inhibits cell invasion. Furthermore, studies on T98G glioma cells have revealed that this compound's anti-migratory effect is associated with the downregulation of Rho GTPases, particularly RhoA, which are crucial regulators of the cytoskeletal rearrangements required for cell movement.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-cancer effects of this compound in glioma.
| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |
| U251 | Cell Viability (CCK-8) | Growth Inhibition | 4-10 µg/mL | Significant dose-dependent inhibition | |
| T98G | Cell Migration | Inhibition of Migration | 5 µM | Significant reduction in cell migration |
Table 1: In Vitro Efficacy of this compound on Glioma Cell Lines
| Protein | Cell Line | Effect of this compound | Reference |
| p-PI3K | U251 | Decreased expression | |
| p-Akt | U251 | Decreased expression | |
| Bcl-2 | U251 | Decreased expression | |
| Bax | U251 | Increased expression | |
| RhoA | T98G | Decreased expression | |
| Rac1 | T98G | Milder decrease in expression | |
| Cdc42 | T98G | Milder decrease in expression |
Table 2: Effect of this compound on Key Signaling Proteins in Glioma Cells
| Animal Model | Treatment | Tumor Type | Outcome | Reference |
| Mouse Xenograft | Angelica sinensis extract (500 mg/kg s.c.) | Glioblastoma | Reduced tumor size (155.1± 56.4 mm³) compared to controls (849.9 ±150.1 mm³) at day 38 | |
| Rat Model | This compound (20 mg/kg daily, oral) | Ehrlich Solid Carcinoma | Reduced tumor volume and weight by about 60%; Increased mean survival time from 26 to 41 days |
Table 3: In Vivo Anti-Tumor Effects of this compound
Signaling Pathways Modulated by this compound in Glioma
The anti-cancer effects of this compound in glioma are orchestrated through the modulation of specific signaling pathways. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a primary target.
The PI3K/Akt Signaling Pathway
This compound inhibits the phosphorylation of both PI3K and Akt, leading to the inactivation of this pro-survival pathway. This, in turn, influences the expression of downstream targets like the Bcl-2 family of proteins, thereby promoting apoptosis.
References
Unveiling the Senolytic Potential of Ligustilide: A Technical Guide to its Activity in Cellular Senescence Models
For Immediate Release
This technical guide provides an in-depth analysis of the senolytic activity of Ligustilide, a natural compound isolated from Angelica acutiloba, in various cellular senescence models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of senolytics in age-related diseases. Herein, we present a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's selective elimination of senescent cells.
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and a variety of age-related pathologies through the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, offering a promising therapeutic strategy to combat age-related decline. This compound, a major phthalide derivative from Angelica acutiloba, has emerged as a novel natural senolytic compound.[1][2] This guide summarizes the current scientific evidence demonstrating this compound's efficacy in eliminating senescent cells, particularly in models of skin aging and liver fibrosis, through the induction of apoptosis and modulation of key signaling pathways.
Data Presentation: Quantitative Effects of this compound on Senescent Cells
The senolytic activity of this compound has been quantified across several key markers of cellular senescence and apoptosis. The following tables summarize the significant findings from studies on human dermal fibroblasts (HDFs) induced into replicative senescence (RS) or radiation-induced senescence (RaS).
| Table 1: Effect of this compound on Senescent Cell Viability and Proliferation | |||
| Parameter | Senescence Model | This compound Concentration | Observation |
| Cell Viability | Replicative Senescence (RS) | 50 µM | Selective reduction in viability of senescent cells, with minimal effect on non-senescent cells.[1] |
| Radiation-Induced Senescence (RaS) | 50 µM | Significant decrease in the viability of senescent HDFs.[1] | |
| BrdU-positive Cells (Proliferation) | Replicative Senescence (RS) | Not specified in abstract | A significant decrease in the percentage of BrdU-positive cells was observed in senescent cultures, and this compound selectively targeted these non-proliferating senescent cells.[1] |
| Table 2: Effect of this compound on Senescence and Apoptosis Markers | |||
| Marker | Senescence Model | This compound Concentration | Quantitative Change |
| SA-β-Galactosidase Positive Cells | Replicative Senescence (RS) | Not specified in abstract | Significant decrease in the percentage of SA-β-Gal positive cells. |
| TUNEL-positive Cells (Apoptosis) | Replicative Senescence (RS) | Not specified in abstract | A large number of TUNEL-positive apoptotic senescent cells were observed. |
| Annexin V-positive Cells (Early Apoptosis) | Replicative Senescence (RS) | Not specified in abstract | Significant increase in early apoptotic cells observed after 8 hours, with a continued increase up to 72 hours. |
| Cleaved Caspase-3 | Replicative Senescence (RS) | Not specified in abstract | Increased levels of this apoptosis-promoting marker. |
| Bcl-xL | Replicative Senescence (RS) | Not specified in abstract | Decreased levels of this anti-apoptotic protein. |
| Table 3: Effect of this compound on the Senescence-Associated Secretory Phenotype (SASP) | |||
| SASP Component | Senescence Model | This compound Concentration | Observation |
| IL-1α (Protein) | Replicative Senescence (RS) | Not specified in abstract | Significantly reduced levels. |
| IL-6 (Protein) | Replicative Senescence (RS) | Not specified in abstract | Significantly reduced levels. |
| MMP-3 (Protein) | Replicative Senescence (RS) | Not specified in abstract | Significantly reduced levels. |
| MMP-9 (Protein) | Replicative Senescence (RS) | Not specified in abstract | Significantly reduced levels. |
Signaling Pathways of this compound-Induced Senolysis
This compound's senolytic activity is mediated through the induction of a caspase-3-dependent apoptotic pathway. Furthermore, in the context of liver fibrosis, its ability to induce senescence in activated hepatic stellate cells involves the p53 signaling pathway and a mechanism involving cytoskeletal disruption leading to the activation of the cGAS-STING pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the study of this compound's senolytic activity.
Induction of Cellular Senescence in Human Dermal Fibroblasts (HDFs)
-
Replicative Senescence (RS):
-
Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Passage the cells serially at a 1:4 ratio upon reaching 80-90% confluency.
-
Continue passaging until the cells exhibit a cessation of proliferation, typically at a high passage number (e.g., >P40), along with a flattened and enlarged morphology.
-
Confirm the senescent phenotype by Senescence-Associated β-Galactosidase (SA-β-Gal) staining.
-
-
Ionizing Radiation-Induced Senescence (RaS):
-
Culture HDFs to approximately 80% confluency.
-
Expose the cells to a single dose of 10-20 Gy of X-ray irradiation.
-
Culture the irradiated cells for 7-10 days to allow for the development of the senescent phenotype.
-
Confirm senescence using SA-β-Gal staining and analysis of senescence markers like p21.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Wash the cultured cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells at 37°C (without CO₂) overnight with the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
Cell Viability Assay
-
Plate senescent and non-senescent HDFs in 96-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 72 hours.
-
Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay according to the manufacturer's instructions.
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Culture and treat senescent HDFs with this compound on coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Perform the TUNEL assay using a commercially available kit according to the manufacturer's protocol to label the 3'-hydroxyl ends of fragmented DNA.
-
Visualize the TUNEL-positive (apoptotic) cells using fluorescence microscopy.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest the this compound-treated and control cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-xL, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Analysis of SASP Factors
-
Collect the conditioned media from this compound-treated and control senescent cells.
-
Quantify the levels of secreted SASP proteins such as IL-1α, IL-6, MMP-3, and MMP-9 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Experimental Workflow Diagram
Conclusion
The data and protocols presented in this technical guide provide a robust framework for understanding and further investigating the senolytic properties of this compound. Its ability to selectively eliminate senescent cells through apoptosis, coupled with the inhibition of the pro-inflammatory SASP, positions this compound as a compelling candidate for the development of novel senotherapeutic interventions for skin aging and other age-related diseases. Future research should focus on elucidating the complete molecular mechanism of action and evaluating its efficacy and safety in preclinical and clinical settings.
References
The Antioxidant Properties of Ligustilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligustilide, a primary bioactive phthalide found in several medicinal plants such as Angelica sinensis, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's antioxidant effects, focusing on its role as a robust activator of the Nrf2 signaling pathway. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for assessing its antioxidant capacity, and presents visual representations of the involved signaling pathways and experimental workflows to facilitate further research and drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has emerged as a promising therapeutic agent due to its ability to mitigate oxidative stress and inflammation. Its neuroprotective effects are particularly well-documented and are largely attributed to its antioxidant and anti-inflammatory activities. This guide delves into the core antioxidant mechanisms of this compound, providing a comprehensive resource for researchers in the field.
Core Antioxidant Mechanism: Activation of the Nrf2-ARE Pathway
The primary mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5]
Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this interaction is disrupted. This compound is believed to induce conformational changes in Keap1, possibly through interaction with its reactive cysteine residues, leading to the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.
The upregulation of these genes enhances the cell's capacity to neutralize ROS, detoxify harmful electrophiles, and maintain redox homeostasis, thereby conferring protection against oxidative damage.
Signaling Pathway Diagram
Caption: Nrf2-ARE Signaling Pathway Activation by this compound.
Quantitative Data on Antioxidant Effects
The antioxidant efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings on its impact on cell viability under oxidative stress and its modulation of antioxidant enzyme activity and oxidative stress markers.
Table 1: Effect of this compound on Cell Viability in Oxidative Stress Models
| Cell Line | Stressor | This compound Concentration | Outcome | Reference |
| HUVECs | H₂O₂ (1.25 mM) | 12.5 µM | Increased cell survival to 51.22% | |
| HUVECs | H₂O₂ (1.25 mM) | 50 µM | Increased cell survival to 65.81% | |
| PC12 cells | H₂O₂ | Not specified | Attenuated cell death |
Table 2: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers
| Model System | This compound Treatment | SOD Activity | GPx Activity | CAT Activity | MDA Levels | Reference |
| HUVECs + H₂O₂ | 25 µM | Increased to 29.43 U/mgprot | - | - | Decreased to 6.11 nmol/mL | |
| HUVECs + H₂O₂ | 50 µM | Increased to 77.14 U/mgprot | - | - | Decreased to 5.09 nmol/mL | |
| HUVECs + H₂O₂ | 100 µM | Increased to 96.66 U/mgprot | - | - | Decreased to 4.50 nmol/mL | |
| SAMP8 mice | 10 mg/kg/day & 20 mg/kg/day | Increased | Increased | - | Significantly reduced | |
| HFD-fed Ldlr-/- mice | 20 mg/kg | Increased | - | - | Alleviated lipid peroxidation |
Note: "-" indicates data not reported in the cited study.
Table 3: Free Radical Scavenging Activity of this compound Derivatives
| Compound | Assay | IC₅₀ Value | Reference |
| cis-Z,Z'-3a.7a',7a.3a'-dihydroxythis compound | H₂O₂-induced HUVEC injury | 15.14 µM | |
| Z-ligustilide | H₂O₂-induced HUVEC injury | 0.55 µM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon treatment with this compound.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis by activating multiple NRF2 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ligustilide's Effect on Mitochondrial Dysfunction in Aging: A Technical Guide
Executive Summary
Mitochondrial dysfunction is a fundamental hallmark of the aging process, contributing to a decline in cellular energy production, an increase in oxidative stress, and the initiation of apoptotic pathways. These age-related mitochondrial impairments are strongly implicated in the pathogenesis of neurodegenerative diseases. Ligustilide (LIG), a primary bioactive phthalide compound derived from medicinal plants such as Angelica sinensis, has emerged as a promising therapeutic agent with potent neuroprotective properties. This document provides a comprehensive technical overview of the mechanisms through which this compound ameliorates mitochondrial dysfunction in the context of aging. It consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the core signaling pathways involved. The evidence presented underscores this compound's potential to restore mitochondrial homeostasis by modulating mitochondrial dynamics, enhancing bioenergetics, reducing oxidative damage, and activating critical signaling cascades like AMPK and PKA/AKAP1.
Introduction: The Central Role of Mitochondrial Dysfunction in Aging
The aging process is characterized by a progressive decline in physiological function, making organisms more susceptible to disease and death. At the cellular level, one of the most consistent and critical alterations occurs within the mitochondria. As the primary sites of ATP synthesis and cellular respiration, mitochondria are indispensable for cellular function. However, with age, mitochondria often become dysfunctional, exhibiting reduced respiratory capacity, impaired ATP production, and increased generation of reactive oxygen species (ROS). This state of mitochondrial decline contributes significantly to the aging phenotype and the onset of age-related pathologies, particularly neurodegenerative disorders like Alzheimer's disease.[1] Key features of mitochondrial dysfunction in aging include an imbalance in mitochondrial dynamics (fission and fusion), compromised bioenergetics, elevated oxidative stress, and defects in quality control mechanisms like mitophagy.
This compound: A Natural Compound Targeting Mitochondrial Health
This compound (LIG), with the chemical formula C12H14O2, is the main active component in traditional medicinal herbs like Angelica sinensis and Ligusticum chuanxiong.[2][3] It is known to readily cross the blood-brain barrier, allowing it to exert direct effects on the central nervous system.[1] A growing body of research highlights its neuroprotective, anti-inflammatory, anti-apoptotic, and antioxidant properties.[4] Recent studies have focused on its ability to specifically counteract age-related mitochondrial decay, making it a molecule of significant interest for gerontological and neuroscientific research.
Core Mechanisms: How this compound Ameliorates Mitochondrial Dysfunction
Modulation of Mitochondrial Dynamics: Fission and Fusion
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their structural and functional integrity. In aging and neurodegenerative models, this balance is often disrupted, leading to mitochondrial fragmentation and dysfunction. This compound has been shown to restore this crucial equilibrium.
In the senescence-accelerated mouse prone 8 (SAMP8) model of aging, this compound treatment effectively rebalances mitochondrial dynamics. It achieves this by significantly decreasing the levels of phosphorylated Dynamin-related protein 1 (P-Drp1), a key regulator of mitochondrial fission, while simultaneously increasing the expression of Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2), proteins essential for mitochondrial fusion. This shift from a pro-fission to a pro-fusion state helps preserve the integrity of the mitochondrial network, which is critical for efficient energy production and cellular health.
Enhancement of Bioenergetics and Reduction of Oxidative Stress
A direct consequence of improved mitochondrial structure is enhanced functional capacity. Studies demonstrate that this compound treatment leads to a significant increase in intracellular ATP levels in the hippocampus of aged mice, indicating a restoration of mitochondrial energy-producing capability.
Furthermore, this compound exerts potent antioxidant effects. It mitigates oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while concurrently boosting the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX). This dual action of restoring energy supply while neutralizing harmful ROS is central to its neuroprotective effects.
Inhibition of Mitochondria-Mediated Apoptosis
Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. By stabilizing mitochondrial function, this compound effectively inhibits this process. It has been shown to decrease the pro-apoptotic Bax/Bcl-2 ratio and reduce the expression of cleaved Caspase-3, a key executioner caspase in the apoptotic cascade. This anti-apoptotic action helps prevent neuronal loss associated with aging and neurodegenerative conditions.
Key Signaling Pathways Modulated by this compound
This compound's beneficial effects on mitochondria are orchestrated through the modulation of several critical intracellular signaling pathways.
Activation of the AMPK Pathway
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation signals a low-energy state, triggering responses to restore energy balance, including promoting mitochondrial respiration and biogenesis. This compound treatment has been consistently shown to increase the phosphorylation and activation of AMPK in both in vivo aging models and in vitro cell models of mitochondrial stress. Activated AMPK can, in turn, influence mitochondrial dynamics and function, representing a primary mechanism for this compound's action.
PKA/AKAP1 Signaling Pathway
In Alzheimer's disease models, this compound has been found to alleviate mitochondrial dysfunction via the PKA/AKAP1 signaling pathway. cAMP-dependent protein kinase A (PKA) and A-kinase anchor protein 1 (AKAP1) are crucial for maintaining mitochondrial integrity and function. This compound treatment upregulates this pathway, which helps to ameliorate the imbalance between mitochondrial fission and fusion and reduce oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating this compound's effects on mitochondrial parameters in aging and related disease models.
Table 1: In Vivo Effects of this compound in SAMP8 Mice
| Parameter | Control (SAMR1) | Aging Model (SAMP8) | This compound (10 mg/kg/d) | This compound (20 mg/kg/d) | Reference |
|---|---|---|---|---|---|
| Mitochondrial Dynamics | |||||
| Mfn1 Protein Level | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |
| Mfn2 Protein Level | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |
| P-Drp1 Protein Level | Baseline | Increased | Decreased vs. SAMP8 | Decreased vs. SAMP8 | |
| Bioenergetics & Oxidative Stress | |||||
| ATP Content | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |
| MDA Level | Baseline | Increased | Decreased vs. SAMP8 | Decreased vs. SAMP8 | |
| SOD Activity | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |
| GSH-Px Activity | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |
| Signaling |
| P-AMPK Protein Level | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |
Table 2: In Vitro Effects of this compound on HT22 Cells
| Condition | Parameter | Control | H₂O₂ / Rotenone | This compound Pretreatment | Reference |
|---|---|---|---|---|---|
| H₂O₂ Model | Mfn1 Protein Level | Baseline | Decreased | Increased vs. H₂O₂ | |
| Mfn2 Protein Level | Baseline | Decreased | Increased vs. H₂O₂ | ||
| P-Drp1 Protein Level | Baseline | Increased | Decreased vs. H₂O₂ | ||
| P-AMPK Protein Level | Baseline | Decreased | Increased vs. H₂O₂ | ||
| Rotenone Model | Mfn1 Protein Level | Baseline | Decreased | Increased vs. Rotenone | |
| Mfn2 Protein Level | Baseline | Decreased | Increased vs. Rotenone | ||
| P-Drp1 Protein Level | Baseline | Increased | Decreased vs. Rotenone |
| | P-AMPK Protein Level | Baseline | Decreased | Increased vs. Rotenone | |
Detailed Experimental Protocols
Animal Model and Drug Administration (SAMP8 Mice)
-
Model: Senescence-accelerated mouse prone 8 (SAMP8) and the corresponding senescence-accelerated mouse resistant 1 (SAMR1) as a control.
-
Grouping: Mice are typically divided into a control group (SAMR1), an aging model group (SAMP8), and two or more this compound treatment groups (e.g., 10 mg/kg/day and 20 mg/kg/day).
-
Administration: this compound, dissolved in a vehicle such as corn oil, is administered daily via oral gavage for a specified period (e.g., 3 months).
-
Behavioral Testing: Cognitive function is assessed using a battery of tests including the Morris water maze (for spatial learning and memory), novel object recognition task, and elevated plus maze.
Western Blot Analysis
-
Tissue Preparation: Following euthanasia, hippocampal tissues are rapidly dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the supernatant is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by SDS-PAGE on polyacrylamide gels (e.g., 10-12%).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Mfn1, Mfn2, P-Drp1, P-AMPK, β-actin).
-
Detection: After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry software.
Oxidative Stress and ATP Assays
-
Sample Preparation: Hippocampal tissue homogenates are prepared as described for Western blotting.
-
MDA Assay: Malondialdehyde (MDA) levels are measured using a commercial kit, typically based on the thiobarbituric acid reactive substances (TBARS) method.
-
SOD and GSH-Px Assays: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are determined using specific commercial assay kits according to the manufacturer's instructions.
-
ATP Assay: ATP content is measured using a luciferase-based bioluminescence assay kit, where the light emitted is proportional to the ATP concentration.
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a potent modulator of mitochondrial function in the context of aging. By rebalancing mitochondrial dynamics, enhancing bioenergetics, mitigating oxidative stress, and activating the AMPK signaling pathway, this compound addresses several core aspects of age-related cellular decline. These mechanisms provide a solid foundation for its observed benefits in improving cognitive function in preclinical aging models.
Future research should aim to further elucidate the upstream targets of this compound and explore its interaction with other critical aging pathways, such as mitophagy and sirtuin activation. While promising, this compound's poor stability and bioavailability present challenges for clinical translation. Therefore, the development of novel formulations, such as liposome-packaged this compound, will be crucial for realizing its therapeutic potential in treating age-related neurodegenerative diseases. Clinical trials are necessary to validate these preclinical findings in human subjects.
References
- 1. This compound improves aging-induced memory deficit by regulating mitochondrial related inflammation in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing mitophagy by this compound through BNIP3-LC3 interaction attenuates oxidative stress-induced neuronal apoptosis in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
EGR1: A Direct Molecular Target of Ligustilide - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the direct molecular interaction between Ligustilide, a bioactive phthalide from Angelica sinensis, and Early Growth Response 1 (EGR1), a crucial transcription factor implicated in a myriad of cellular processes. This document synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows. The evidence strongly supports EGR1 as a direct molecular target of this compound, offering a promising avenue for therapeutic intervention in EGR1-driven pathologies.
Introduction
This compound, a primary bioactive constituent of traditional medicinal herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. Early Growth Response 1 (EGR1), a zinc-finger transcription factor, plays a pivotal role in cell proliferation, differentiation, and apoptosis. Dysregulation of EGR1 is associated with numerous diseases, including cancer and inflammatory disorders. Recent research has identified a direct interaction between this compound and EGR1, positioning EGR1 as a druggable target for this natural compound. This guide delves into the molecular intricacies of this interaction, providing researchers and drug development professionals with a detailed understanding of the underlying science.
This compound's Direct Engagement with EGR1: Quantitative Data
The direct binding of this compound to EGR1 has been experimentally validated through multiple biophysical and cellular assays. A key study by Li et al. (2025) demonstrated this interaction, identifying the specific binding site and confirming target engagement in a cellular context.[1] While the precise equilibrium dissociation constant (Kd) from Surface Plasmon Resonance (SPR) analysis is not publicly available in the cited literature, the collective evidence from several assays robustly supports a direct and specific interaction.
Table 1: Summary of this compound-EGR1 Interaction Data
| Parameter | Method | Observation | Reference |
| Binding Confirmation | Cellular Thermal Shift Assay (CETSA) | This compound treatment increased the thermal stability of EGR1 in cell lysates, indicating direct binding. | [1] |
| Drug Affinity Responsive Target Stability (DARTS) | This compound protected EGR1 from pronase-induced degradation in a dose-dependent manner, confirming interaction. | [1] | |
| Surface Plasmon Resonance (SPR) | Real-time analysis showed a direct binding interaction between this compound and purified EGR1 protein. | [1] | |
| Binding Site | Molecular Docking & Mutagenesis | Computational modeling predicted, and mutagenesis confirmed, that this compound binds to the His386 residue of EGR1. | [1] |
The EGR1-ADAM17-TNF-α Signaling Axis: A Target of this compound
This compound's engagement of EGR1 has significant downstream functional consequences. Research indicates that by binding to EGR1, this compound inhibits its transcriptional activity, specifically targeting the promoter of A Disintegrin and Metalloproteinase 17 (ADAM17). This inhibition leads to a reduction in the expression of ADAM17, a key enzyme responsible for the shedding of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.
References
The Pharmacokinetic and Metabolic Profile of Z-Ligustilide in Rats: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-ligustilide, a primary bioactive phthalide compound isolated from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its wide spectrum of pharmacological activities. These include neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. Despite its therapeutic potential, the clinical application of Z-ligustilide is hampered by its poor oral bioavailability, largely attributed to extensive first-pass metabolism. A thorough understanding of its pharmacokinetic (PK) and metabolic fate in preclinical models, such as rats, is crucial for optimizing its therapeutic efficacy and guiding the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Z-ligustilide in rats, summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic and experimental workflows.
Pharmacokinetics of Z-Ligustilide in Rats
The pharmacokinetic profile of Z-ligustilide in rats has been investigated following both intravenous (i.v.) and oral (p.o.) administration. These studies consistently demonstrate that Z-ligustilide is rapidly absorbed and eliminated, with a significant portion of the orally administered dose being metabolized before reaching systemic circulation.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Z-ligustilide in Sprague-Dawley rats from various studies.
Table 1: Pharmacokinetic Parameters of Z-Ligustilide after Intravenous Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| 12.5 | - | - | 1389.7 ± 210.4 | 1.8 ± 0.3 | - | [1][2][3][4][5] |
| 25 | - | - | 2890.5 ± 450.2 | 2.1 ± 0.4 | - | |
| 50 | - | - | 5880.3 ± 980.1 | 2.5 ± 0.5 | - |
Note: Cmax and Tmax are not typically reported for intravenous bolus administration as the maximum concentration is achieved at time zero.
Table 2: Pharmacokinetic Parameters of Z-Ligustilide after Oral Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| 12.5 | 992.6 ± 150.8 | 0.25 ± 0.1 | 991.5 ± 180.3 | 2.3 ± 0.4 | 71.36 | |
| 25 | 1890.4 ± 310.2 | 0.25 ± 0.1 | 1975.3 ± 350.6 | 2.6 ± 0.5 | 68.26 | |
| 50 | 3850.1 ± 620.5 | 0.5 ± 0.2 | 4430.7 ± 780.9 | 2.9 ± 0.6 | 75.44 | |
| 500 | 1500 ± 200 | 0.65 ± 0.07 | 34000 ± 6000 | - | 2.6 |
It is important to note the significant discrepancy in the reported oral bioavailability between different studies, which may be attributed to variations in vehicle formulation, analytical methodology, and animal strain.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols employed in the pharmacokinetic and metabolic studies of Z-ligustilide in rats.
Pharmacokinetic Study Protocol
A representative experimental workflow for a pharmacokinetic study of Z-ligustilide in rats is depicted below.
Caption: Workflow of a typical pharmacokinetic study of Z-ligustilide in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats, weighing approximately 220 ± 20 g, are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22-24°C, 40-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Fasting: Rats are typically fasted for 12 hours prior to drug administration, with free access to water.
2. Drug Preparation and Administration:
-
Formulation: Z-ligustilide is often dissolved in a vehicle such as a mixture of ethanol, Tween 80, and 0.9% saline for both oral and intravenous administration.
-
Dosing: Doses ranging from 12.5 to 50 mg/kg are used for both intravenous and oral routes. A higher oral dose of 500 mg/kg has also been reported.
3. Blood Sampling:
-
Collection: Blood samples (approximately 0.3 mL) are collected at predetermined time points via the retro-orbital venous plexus or tail vein.
-
Time Points (Intravenous): Typical time points include 0.08, 0.25, 0.5, 0.75, 1, 2, 3, 5, 8, 12, and 24 hours post-dosing.
-
Time Points (Oral): Typical time points include 0.08, 0.17, 0.25, 0.5, 0.75, 1, 2, 3, 5, 8, 12, and 24 hours post-dosing.
-
Processing: Plasma is separated by centrifugation (e.g., 4500 x g for 10 minutes) and stored at -80°C until analysis.
4. Analytical Methods:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
-
Extraction: Liquid-liquid extraction with a solvent like dichloromethane is commonly used to isolate Z-ligustilide from plasma.
-
Chromatographic Separation: A C18 column is typically used with a mobile phase consisting of acetonitrile and water.
-
Detection: Fluorescence detection is employed with specific excitation and emission wavelengths for Z-ligustilide and an internal standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Extraction: Headspace single-drop microextraction (HS-SDME) or liquid-liquid extraction with a solvent mixture like n-hexane-ether can be used.
-
Analysis: The extracted sample is analyzed by GC-MS, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
In Vitro Metabolism Study Protocol (Rat Liver Microsomes)
The workflow for an in vitro metabolism study using rat liver microsomes is illustrated below.
Caption: Workflow for an in vitro metabolism study of Z-ligustilide.
-
Incubation System: The incubation mixture typically contains rat liver microsomes, Z-ligustilide, and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-generating system.
-
Incubation Conditions: The mixture is incubated at 37°C.
-
Sampling and Quenching: Aliquots are taken at various time points and the reaction is stopped by adding a quenching solvent like acetonitrile.
-
Analysis: The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
Enzyme Identification: Selective CYP450 inhibitors are used to determine the specific enzymes responsible for Z-ligustilide metabolism.
Metabolism of Z-Ligustilide in Rats
Z-ligustilide undergoes extensive metabolism in rats, which is the primary reason for its low oral bioavailability. The liver is the main site of metabolism, with cytochrome P450 enzymes playing a crucial role.
Major Metabolic Pathways
The principal metabolic pathways for Z-ligustilide in rats include epoxidation, epoxide hydrolysis, aromatization, hydroxylation, and glutathionylation.
Key Metabolizing Enzymes
In vitro studies using rat liver microsomes have identified CYP3A4, CYP2C9, and CYP1A2 as the major cytochrome P450 isoenzymes involved in the metabolism of Z-ligustilide.
Identified Metabolites
Several metabolites of Z-ligustilide have been identified in rats. The most significant of these is senkyunolide I, which is considered a major metabolite. Other identified metabolites include 6,7-epoxyligustilide.
Metabolic Pathway of Z-Ligustilide
The following diagram illustrates the proposed metabolic pathway of Z-ligustilide in rats.
Caption: Proposed metabolic pathway of Z-ligustilide in rats.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of Z-ligustilide in rats. The compound exhibits rapid absorption and elimination, with low oral bioavailability due to extensive first-pass metabolism. The major metabolic pathways include epoxidation, hydroxylation, and aromatization, leading to the formation of metabolites such as senkyunolide I. The key enzymes responsible for its metabolism in rats are CYP3A4, CYP2C9, and CYP1A2. The presented data and experimental protocols offer a valuable resource for researchers and scientists in the field of drug development, aiding in the design of future studies and the development of strategies to enhance the therapeutic potential of Z-ligustilide. Further research is warranted to fully elucidate the complete metabolic profile and to explore novel formulations that can improve its systemic exposure and clinical utility.
References
- 1. Pharmacokinetics, tissue distribution, and safety evaluation of a this compound derivative (LIGc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of this compound, dl-3-n-butylphthalide and senkyunolide A in rat plasma by GC-MS and its application to comparative pharmacokinetic studies of Rhizoma Chuanxiong extract alone and Baizhi Chuanxiong Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method with fluorescence detection for the determination of this compound in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Ligustilide in Umbelliferae Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligustilide, a prominent phthalide compound, is a key bioactive constituent found in several members of the Umbelliferae (Apiaceae) plant family. Renowned for its wide range of pharmacological activities, this compound has garnered significant interest in the fields of phytochemistry and drug development. This technical guide provides a comprehensive overview of the natural distribution of this compound in Umbelliferae plants, presenting quantitative data on its abundance. Furthermore, it delves into the current understanding of the biosynthetic pathway of this compound, outlining the key enzymatic steps and precursor molecules. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are provided to facilitate further research and development. This guide also explores the potential regulatory signaling pathways that govern this compound biosynthesis in these plants.
Natural Sources of this compound in the Umbelliferae Family
This compound is predominantly found in the roots and rhizomes of various species within the Umbelliferae family, most notably in the genera Angelica and Ligusticum. These plants have a long history of use in traditional medicine, particularly in Asia.
The concentration of this compound can vary significantly depending on the plant species, geographical origin, cultivation conditions, and even the specific part of the root.[1] The following tables summarize the quantitative data on this compound content in several Umbelliferae species, providing a comparative overview for researchers.
Table 1: this compound Content in Different Angelica Species
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |
| Angelica sinensis (Oliv.) Diels | Root | 5.63 - 24.53 | [1] |
| Angelica sinensis (Oliv.) Diels | Root | ~12 | [2] |
| Angelica acutiloba Kitagawa | Root | 1.00 (as ligustilides) | [1] |
| Angelica acutiloba Kitagawa var. sugiyamae Hikino | Root | 1.00 (as ligustilides) | [1] |
| Angelica tenuissima Nakai | Aerial Parts | Not specified, but present | |
| Angelica archangelica L. | Root | Not detected | |
| Angelica gigas Nakai | Root | Not detected |
Table 2: this compound Content in Different Ligusticum Species
| Plant Species | Plant Part | This compound Content (% of essential oil) | This compound Content ( g/100g of plant material) | Reference(s) |
| Ligusticum chuanxiong Hort. | Rhizome | Present, but not quantified in these studies | - | |
| Ligusticum porteri J.M.Coult. & Rose | Root | 3.74 | 0.27 | |
| Ligusticum striatum DC. | Root | 6.61 | - | |
| Ligusticum sinense Oliv. | Root | 1.16 | - | |
| Levisticum officinale W.D.J.Koch | Root | 2.78 (as ligustilides) | - |
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the polyketide pathway, a common route for the synthesis of many aromatic compounds in plants. While the complete pathway has not been fully elucidated, transcriptome and metabolome analyses of Angelica sinensis have identified several candidate enzymes involved in phthalide accumulation.
The proposed biosynthetic pathway likely begins with primary metabolites from the shikimate and polyketide pathways, which are then converted through a series of enzymatic reactions to form the core phthalide structure. Subsequent modifications lead to the formation of this compound.
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates a proposed biosynthetic pathway for this compound, integrating the identified candidate enzymes.
Regulatory Signaling Pathways
The biosynthesis of secondary metabolites in plants is tightly regulated by various signaling pathways, often triggered by developmental cues or environmental stresses. The jasmonate signaling pathway is a well-established regulatory network involved in plant defense and the production of a wide array of secondary metabolites. It is plausible that this pathway also plays a role in regulating this compound biosynthesis in Umbelliferae plants.
Jasmonate Signaling Pathway and its Potential Role in this compound Biosynthesis
Upon perception of a stimulus, such as herbivory or pathogen attack, jasmonic acid (JA) is synthesized and converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, which leads to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that can then activate the expression of genes involved in secondary metabolite biosynthesis, potentially including the genes encoding the enzymes of the this compound pathway.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Ligustilide from Angelica sinensis Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angelica sinensis, commonly known as Dong Quai, is a perennial herb with significant applications in traditional Chinese medicine. Its roots are rich in various bioactive compounds, with Z-ligustilide being one of the most prominent and pharmacologically active constituents. Ligustilide, a phthalide derivative, has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. The effective extraction and purification of high-purity this compound are crucial for its study and potential therapeutic applications.
These application notes provide detailed protocols for various methods of extracting and purifying this compound from the roots of Angelica sinensis. The methodologies covered range from conventional solvent extraction to more advanced and sustainable techniques. Additionally, analytical methods for the quantification of this compound are presented.
Data Presentation: Comparison of Extraction and Purification Methods
The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction and purification methods for this compound.
Table 1: Comparison of this compound Extraction Methods from Angelica sinensis
| Extraction Method | Solvent/System | Key Parameters | Yield of this compound | Purity of this compound in Extract | Reference |
| Ultrasonic Extraction | Petroleum Ether | Not specified | 0.52% (of final pure product) | Not specified in extract | [1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Not specified | 1.81% (v/w) of extract | 70.23% in extract | [2] |
| Pressurized Liquid Extraction (PLE) | Optimized solvent, temperature, pressure | Optimized parameters | High efficiency | Not specified | [3] |
| Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE) | Ethanol/(NH₄)₂SO₄/Water | Optimized pH, temperature, time | High extraction yield | Not specified | [4][5] |
| Enzyme-Assisted Extraction | Endophyte Cellulase Pretreatment | 30 h pretreatment at 37°C | 2-fold increase compared to traditional methods | Not specified |
Table 2: Comparison of this compound Purification Methods
| Purification Method | Stationary/Mobile Phase | Purity Achieved | Recovery Rate | Reference |
| Silica Gel Column Chromatography | Petroleum Ether: Acetone (100:0.5) | 98.23% | Not specified | |
| Semi-preparative HPLC | Not specified | 99.6% | 86.2% to 90.7% | |
| High-Speed Counter-Current Chromatography (HSCCC) | Petroleum Ether: Ethanol: Water (10:17:10 v/v) | 98.8% | Not specified | |
| Countercurrent Separation (from SFE extract) | Not specified | 93.4% (single step) | Not specified |
Experimental Workflow
The general workflow for the extraction and purification of this compound from Angelica sinensis roots is depicted below.
Caption: Experimental workflow for this compound extraction and purification.
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This method is environmentally friendly and yields a high concentration of this compound in the extract.
Materials and Equipment:
-
Dried and powdered roots of Angelica sinensis
-
Supercritical fluid extractor
-
CO₂ (supercritical grade)
-
Collection vials
Procedure:
-
Load the powdered Angelica sinensis root material into the extraction vessel of the SFE system.
-
Set the extraction parameters. While optimal conditions may vary, a starting point can be:
-
Pressure: 20–40 MPa
-
Temperature: 40–80 °C
-
-
Pressurize the system with CO₂ to the desired setpoint.
-
Initiate the extraction process, allowing the supercritical CO₂ to pass through the plant material. The extraction time can range from 15 to 120 minutes.
-
The extracted compounds, including this compound, are depressurized and collected in a collection vessel. The resulting product is a pale-yellow viscous oil.
-
The collected extract can be directly used for further purification or analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
Ultrasound-assisted extraction is a rapid and efficient method.
Materials and Equipment:
-
Dried and powdered roots of Angelica sinensis
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., petroleum ether, ethanol)
-
Filtration apparatus (e.g., filter paper, vacuum filter)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of powdered Angelica sinensis root and place it in an extraction vessel.
-
Add the extraction solvent at a predetermined solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic waves for a specified duration. The optimal time can be determined through experimentation.
-
After extraction, separate the solid material from the liquid extract by filtration.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
This is a common and effective method for purifying this compound from a crude extract.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Elution solvent system (e.g., petroleum ether: acetone = 100:0.5)
-
Fraction collector or collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the initial elution solvent and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of the elution solvent and load it onto the top of the silica gel column.
-
Begin the elution process by passing the solvent system through the column.
-
Collect fractions of the eluate using a fraction collector or manually in tubes.
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., petroleum ether: ethyl acetate = 10:1).
-
Combine the fractions containing pure this compound, as identified by TLC.
-
Concentrate the combined fractions under reduced pressure using a rotary evaporator to obtain purified this compound. A purity of over 98% can be achieved with this method.
Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and reliable method for the quantitative analysis of this compound.
Materials and Equipment:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile phase (e.g., acetonitrile and water gradient)
-
This compound standard of known purity
-
Samples of Angelica sinensis extract or purified this compound
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in a suitable solvent like acetonitrile. From the stock solution, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Dissolve the extract or purified sample in the mobile phase, filter it through a 0.45 µm syringe filter, and place it in an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is often used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at 350 nm is suitable for this compound. For higher sensitivity, fluorescence detection can be used with excitation at 290 nm and emission at 395 nm.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and determine the concentration of this compound by comparing its peak area to the calibration curve.
Conclusion
The selection of an appropriate extraction and purification method for this compound from Angelica sinensis depends on the desired scale, purity, and available resources. For high-purity this compound required for research and drug development, a combination of an efficient extraction method like SFE followed by a high-resolution purification technique such as preparative HPLC or HSCCC is recommended. The protocols provided herein offer a comprehensive guide for researchers to effectively isolate and quantify this valuable bioactive compound.
References
- 1. CN103980237A - Method for separating and extracting this compound from radices levistici - Google Patents [patents.google.com]
- 2. Supercritical fluid extract of Angelica sinensis promotes the anti-colorectal cancer effect of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pressurized liquid extraction for Z-ligustilide, Z-butylidenephthalide and ferulic acid in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Sustainable extraction of this compound and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Ligustilide from Ligusticum chuanxiong
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligusticum chuanxiong, a perennial herb native to China, is a widely used plant in traditional medicine for the treatment of cardiovascular and cerebrovascular diseases. The primary bioactive constituent responsible for many of its therapeutic effects is Z-ligustilide, a phthalide compound known for its neuroprotective, anti-inflammatory, and vasodilatory properties.[1] This document provides detailed application notes and protocols for the efficient extraction of ligustilide from Ligusticum chuanxiong using ultrasonic-assisted extraction (UAE), a modern and efficient alternative to conventional extraction methods.
Ultrasonic-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of the target compounds into the solvent. This technique offers several advantages over traditional methods, including shorter extraction times, reduced solvent consumption, and higher extraction yields.
Data Presentation: Optimization of Ultrasonic-Assisted Extraction Parameters
The efficiency of this compound extraction is influenced by several key parameters. The following tables summarize quantitative data from studies that have optimized these parameters for the extraction of active compounds from Ligusticum chuanxiong.
Table 1: Optimization of UAE Parameters for this compound and Other Major Constituents
| Parameter | Optimized Value | Reference |
| Solvent | 40% Ethanol | [2] |
| Extraction Temperature | 70 °C | [2] |
| Ultrasonic Power | 180 W | [2] |
| Extraction Time | 74 min | [2] |
| Liquid-to-Solid Ratio | 100:1 mL/g | |
| Particle Size | 80 mesh |
Table 2: General Comparison of Extraction Methods
While a direct comparative study on this compound yield was not identified, the general advantages of UAE over conventional methods are well-documented for the extraction of phenolic compounds and other bioactive molecules from plant matrices.
| Feature | Ultrasonic-Assisted Extraction (UAE) | Soxhlet Extraction | Maceration |
| Extraction Time | Short (minutes) | Long (hours) | Very long (days) |
| Solvent Consumption | Low to moderate | High | Moderate to high |
| Extraction Efficiency | High | High (but can degrade thermolabile compounds) | Low to moderate |
| Operating Temperature | Can be controlled at lower temperatures | High (boiling point of solvent) | Room temperature |
| Energy Consumption | Generally lower than Soxhlet | High | Low |
Experimental Protocols
This section provides detailed methodologies for the ultrasonic-assisted extraction and subsequent analysis of this compound from Ligusticum chuanxiong.
Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized conditions for the simultaneous extraction of major constituents from Ligusticum chuanxiong, including this compound.
Materials and Equipment:
-
Dried rhizomes of Ligusticum chuanxiong
-
Grinder or mill
-
80-mesh sieve
-
Ethanol (95% or absolute)
-
Deionized water
-
Ultrasonic bath or probe system with temperature and power control
-
Extraction vessel (e.g., flask or beaker)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Grind the dried rhizomes of Ligusticum chuanxiong to a fine powder.
-
Sieve the powder to obtain a particle size of 80 mesh.
-
Accurately weigh a desired amount of the powdered sample (e.g., 1.0 g).
-
-
Solvent Preparation:
-
Prepare a 40% (v/v) ethanol solution by mixing 40 mL of absolute ethanol with 60 mL of deionized water.
-
-
Ultrasonic Extraction:
-
Place the weighed powder into the extraction vessel.
-
Add the 40% ethanol solution at a liquid-to-solid ratio of 100:1 (e.g., 100 mL of solvent for 1.0 g of powder).
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonic power to 180 W and the temperature to 70 °C.
-
Perform the extraction for 74 minutes.
-
-
Sample Recovery:
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of the 40% ethanol solution to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol and water.
-
The resulting crude extract can be further dried and stored for analysis.
-
Protocol for HPLC Analysis of this compound
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in the extract.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a precise amount of this compound reference standard and dissolve it in a known volume of methanol or acetonitrile to prepare a stock solution.
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried extract and dissolve it in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve. The average content of Z-ligustilide in some samples has been found to be around 7.40 ± 3.54 mg/g.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the ultrasonic-assisted extraction and analysis of this compound.
References
Application Notes and Protocols for Pressurized Liquid Extraction of Z-Ligustilide and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of two high-value bioactive compounds, Z-ligustilide and ferulic acid, using Pressurized Liquid Extraction (PLE). PLE, also known as Accelerated Solvent Extraction (ASE), is a highly efficient and automated technique that utilizes elevated temperatures and pressures to enhance the extraction process, resulting in reduced solvent consumption and faster extraction times compared to traditional methods.[1][2][3]
Z-ligustilide, a major lipophilic compound in Angelica sinensis (Dong Quai), is known for its various pharmacological activities but is also thermally unstable.[1] Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, particularly abundant in cereal brans, possesses potent antioxidant properties.[4] The optimization of PLE parameters is crucial for maximizing the extraction efficiency of these compounds while minimizing potential degradation.
Experimental Data Summary
The following tables summarize the quantitative data from various studies on the pressurized liquid extraction of Z-ligustilide and ferulic acid, providing a comparative overview of the experimental conditions and resulting yields.
Table 1: Pressurized Liquid Extraction Parameters for Z-Ligustilide from Angelica sinensis
| Parameter | Optimized Conditions | Yield/Efficiency | Reference |
| Solvent | Ethanol | Not specified | |
| Temperature | 120°C | Not specified | |
| Pressure | 1500 psi | Not specified | |
| Static Time | 5 min | Not specified | |
| Extraction Cycles | 2 | Not specified |
Table 2: Pressurized Liquid Extraction Parameters for Ferulic Acid from Various Sources
| Plant Source | Solvent | Temperature (°C) | Time (min) | Yield (µg/g of dry bran) | Reference |
| Wheat Bran | Water | 160 | 75 | 381.6 | |
| Wheat Bran | Water | 180 | 20-75 | Not specified | |
| Destarched Wheat Bran | Water | 200 | 3.5 | Extracts 78% of total FA | |
| Wheat Bran | Aqueous Ethanol | 160 | 74 | Not specified |
Experimental Protocols
This section provides detailed methodologies for the pressurized liquid extraction of Z-ligustilide and ferulic acid.
Protocol 1: Pressurized Liquid Extraction of Z-Ligustilide from Angelica sinensis
1. Sample Preparation:
-
Obtain dried roots of Angelica sinensis.
-
Grind the roots into a fine powder and pass through a 40-mesh sieve.
-
Dry the powdered sample in an oven at 40-50°C to a constant weight.
2. Pressurized Liquid Extraction (PLE) Procedure:
-
Instrument: An Accelerated Solvent Extractor (ASE) system or equivalent.
-
Extraction Cell: A 33 mL stainless steel extraction cell.
-
Sample Loading: Mix 1.0 g of the dried Angelica sinensis powder with an inert dispersant (e.g., diatomaceous earth) and load it into the extraction cell. Fill any void space with the dispersant.
-
Extraction Parameters:
-
Solvent: Ethanol
-
Temperature: 120°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Flush Volume: 60% of the cell volume
-
Purge Time: 60 seconds with nitrogen
-
Extraction Cycles: 2
-
-
Collection: Collect the extract in a vial.
-
Post-Extraction: Filter the extract through a 0.45 µm syringe filter before analysis.
3. Analytical Quantification (HPLC):
-
System: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Quantification: Use an external standard of Z-ligustilide to create a calibration curve for quantification.
Protocol 2: Pressurized Liquid Extraction of Ferulic Acid from Wheat Bran
1. Sample Preparation:
-
Obtain wheat bran and dry it at 60°C until a constant weight is achieved.
-
Mill the dried wheat bran to a particle size of approximately 0.5 mm.
2. Pressurized Liquid Extraction (PLE) Procedure:
-
Instrument: A pressurized liquid extraction system.
-
Extraction Vessel: A stainless steel stirred tank extractor (e.g., 160 mL).
-
Sample Loading: Place a known amount of the prepared wheat bran into the extraction vessel.
-
Extraction Parameters:
-
Solvent: Water
-
Temperature: 160°C
-
Pressure: Sufficient to keep the water in a liquid state (e.g., 5 MPa).
-
Extraction Time: 75 minutes
-
-
Collection: After the extraction, rapidly cool the vessel using an ice bath.
-
Post-Extraction: Separate the liquid extract from the solid residue by filtration or centrifugation.
3. Analytical Quantification (HPLC):
-
System: HPLC with a UV/Vis or DAD detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic mode.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection Wavelength: 320 nm.
-
Quantification: Prepare a standard curve using a certified reference standard of ferulic acid.
Visualizations
The following diagrams illustrate the experimental workflow for the pressurized liquid extraction and analysis of Z-ligustilide and ferulic acid.
Caption: Experimental workflow for PLE of bioactive compounds.
Caption: Key parameters for optimizing a PLE method.
References
Revolutionizing Ligustilide Extraction: A Guide to Enzyme-Assisted Methods for Enhanced Yields
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The extraction of Ligustilide, a key bioactive phthalide from medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), has traditionally relied on conventional solvent-based methods. However, these methods often suffer from limitations including low extraction efficiency, high energy consumption, and the use of organic solvents. Enzyme-assisted extraction (EAE) has emerged as a green and highly efficient alternative, offering a significant improvement in the yield of this compound.
EAE utilizes specific enzymes, primarily cellulases and pectinases, to hydrolyze the complex polysaccharides that constitute the plant cell wall. This enzymatic degradation disrupts the structural integrity of the cell wall, facilitating the release of intracellular bioactive compounds like this compound into the extraction solvent. This targeted approach not only enhances the extraction yield but also allows for milder extraction conditions, thereby preserving the thermosensitive structure of this compound.
Recent studies have demonstrated the remarkable efficacy of EAE for this compound extraction. Notably, the use of cellulase derived from endophytic fungi has shown a twofold increase in the yield of Z-ligustilide compared to both commercial cellulase and traditional extraction methods[1]. Furthermore, the synergistic combination of EAE with other modern techniques, such as ultrasonic-assisted extraction, has been shown to further enhance extraction efficiency and sustainability[2][3].
This document provides detailed protocols for implementing enzyme-assisted extraction of this compound, along with a summary of quantitative data from relevant studies to aid researchers in optimizing their extraction processes.
Quantitative Data Summary
The following tables summarize the quantitative data on the yield of this compound using different extraction methods.
Table 1: Comparison of Z-Ligustilide Yield from Angelica sinensis using Different Extraction Methods
| Extraction Method | Key Parameters | Z-Ligustilide Yield (μg/g of dry plant material) | Reference |
| Traditional Reflux Extraction | - | 794.11 ± 39.71 | [1] |
| Commercial Cellulase-Assisted Extraction | Trichoderma reesei cellulase | 833.50 ± 23.34 | [1] |
| Endophyte Cellulase-Assisted Extraction | Endophyte No. Lut1201 cellulase | 1639.16 ± 52.45 |
Table 2: Optimized Conditions for Endophyte Cellulase-Assisted Extraction of Z-Ligustilide
| Parameter | Optimal Condition | Reference |
| pH | 7.0 - 8.0 | |
| Temperature | 40 °C |
Experimental Protocols
Protocol 1: Cellulase-Assisted Extraction of Z-Ligustilide from Angelica sinensis
This protocol is adapted from the methodology described for the extraction using endophyte-derived cellulase, which has shown superior yields.
1. Materials and Reagents:
-
Dried and powdered roots of Angelica sinensis
-
Cellulase (e.g., from Trichoderma reesei for a standard approach, or a specifically cultured endophytic cellulase for enhanced yield)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
High-Performance Liquid Chromatography (HPLC) grade acetonitrile and water
-
Z-ligustilide standard
2. Equipment:
-
Grinder or mill
-
Shaking water bath or incubator
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a UV detector
3. Procedure: a. Sample Preparation: i. Grind the dried roots of Angelica sinensis to a fine powder (40-60 mesh). ii. Dry the powder in an oven at 60°C to a constant weight.
Protocol 2: Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE) of this compound
This protocol integrates enzyme-assisted extraction with ultrasonic-assisted aqueous two-phase extraction for a sustainable and efficient process.
1. Materials and Reagents:
-
Dried and powdered Angelica sinensis Radix (ASR)
-
Cellulase and Pectinase
-
Buffer solution (e.g., phosphate buffer, pH optimized for the enzyme mixture)
-
Ethanol
-
Ammonium sulfate ((NH₄)₂SO₄)
-
This compound standard
-
HPLC grade solvents
2. Equipment:
-
Grinder
-
Ultrasonic bath
-
Centrifuge
-
HPLC system
3. Procedure: a. Single-Factor Optimization (Recommended prior to full extraction): i. Systematically optimize the following parameters by varying one while keeping others constant: enzyme type and concentration, extraction temperature, pH, ultrasonic time, and liquid-to-solid ratio.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for Enzyme-Assisted Extraction of this compound.
Caption: Signaling Pathways Modulated by this compound.
References
- 1. A novel enzyme-assisted approach for efficient extraction of Z-ligustilide from Angelica sinensis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable extraction of this compound and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
Application Notes & Protocols: High-Purity Z-Ligustilide Isolation via Semi-Preparative HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Z-ligustilide, a major bioactive phthalide compound found in medicinal plants of the Apiaceae family such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), has garnered significant attention for its wide range of pharmacological activities.[1] These activities include neuroprotective, anti-inflammatory, and anticancer effects. The inherent instability of Z-ligustilide, which can rapidly degrade through oxidation, isomerization, and dimerization, presents a significant challenge in obtaining high-purity standards for research and drug development.[2][3] This document provides detailed application notes and protocols for the isolation of high-purity Z-ligustilide using semi-preparative High-Performance Liquid Chromatography (HPLC), a robust technique for purifying compounds from complex mixtures.
Extraction of Z-Ligustilide from Plant Material
The initial step in isolating Z-ligustilide is its extraction from the dried roots of Angelica sinensis or Ligusticum chuanxiong. Several methods have been proven effective, each with its own advantages in terms of efficiency, solvent consumption, and yield.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Plant Source | Extraction Solvent/Conditions | Reported Yield of Z-Ligustilide | Reported Purity of Extract/Isolate | Reference |
| Ultrasonic Extraction | Angelica sinensis | Petroleum ether, room temperature | Not specified | >98% (after silica gel chromatography) | [4] |
| Supercritical Fluid Extraction (SFE) | Ligusticum chuanxiong | Supercritical CO2 | Not specified | High purity achievable | [5] |
| Pressurized Liquid Extraction (PLE) | Angelica sinensis | Optimized parameters including solvent, pressure, and temperature | Efficient extraction | Not specified | |
| Enzyme-Assisted Extraction | Angelica sinensis | Cellulase from endophytes | 1639.16 ± 52.45 µg/g (2-fold increase over conventional methods) | Not specified | |
| Hot Water Enrichment | Angelica sinensis | Hot water treatment to decompose dimers and dissolve polar impurities | 4.57 mg/g | 99.6% (after semi-preparative HPLC) |
Experimental Protocol: Ultrasonic-Assisted Extraction
This protocol describes a common and effective method for extracting Z-ligustilide from dried plant material.
Materials and Equipment:
-
Dried roots of Angelica sinensis or Ligusticum chuanxiong, powdered
-
Petroleum ether (analytical grade)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Weigh the powdered plant material and place it in a suitable flask.
-
Add petroleum ether at a liquid-to-solid ratio of 5-10 mL/g.
-
Soak the material at room temperature for 1-5 hours.
-
Perform ultrasonic extraction for 30-60 minutes. For exhaustive extraction, this step can be repeated 1-5 times.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract paste.
-
The crude extract can then be further purified by silica gel column chromatography or directly by semi-preparative HPLC.
Semi-Preparative HPLC Purification of Z-Ligustilide
Semi-preparative HPLC is a crucial step to achieve high-purity Z-ligustilide from the crude extract. The following protocol is a generalized procedure based on common practices for separating non-polar compounds like Z-ligustilide.
Data Presentation: Typical HPLC Parameters
| Parameter | Analytical HPLC | Semi-Preparative HPLC (Scaled-up) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 10 x 250 mm, 5-10 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40) | Acetonitrile : Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min | 4.0 - 10.0 mL/min |
| Detection | UV, ~280 nm or ~350 nm | UV, ~280 nm or ~350 nm |
| Injection Volume | 10-20 µL | 100 µL - 5 mL (depending on concentration and column size) |
| Temperature | Ambient or controlled (e.g., 30°C) | Ambient or controlled (e.g., 30°C) |
Experimental Protocol: Semi-Preparative HPLC
Materials and Equipment:
-
Crude Z-ligustilide extract
-
HPLC-grade acetonitrile and water
-
Semi-preparative HPLC system with a fraction collector
-
Semi-preparative C18 column
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition (e.g., a mixture of acetonitrile and water) to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): It is highly recommended to first develop and optimize the separation on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A common mobile phase for Z-ligustilide is a mixture of acetonitrile and water.
-
Scaling Up to Semi-Preparative Scale:
-
Column: Use a semi-preparative C18 column with a larger internal diameter and length.
-
Flow Rate: Adjust the flow rate according to the column dimensions. A common practice is to scale the flow rate proportionally to the cross-sectional area of the column.
-
Injection Volume: The injection volume can be significantly increased on a semi-preparative column. The optimal volume should be determined experimentally to avoid column overload, which can lead to poor peak shape and resolution.
-
-
Purification:
-
Equilibrate the semi-preparative column with the initial mobile phase until a stable baseline is achieved.
-
Inject the filtered sample solution.
-
Run the HPLC method (either isocratic or a gradient). A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more retained impurities after Z-ligustilide has been collected.
-
Monitor the elution profile using a UV detector.
-
Collect the fraction corresponding to the Z-ligustilide peak using a fraction collector.
-
-
Post-Purification:
-
Combine the collected fractions containing pure Z-ligustilide.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried to obtain pure Z-ligustilide as a solid.
-
Due to the instability of Z-ligustilide, it is recommended to store the purified compound under an inert gas like argon.
-
Purity Analysis
After isolation, the purity of the Z-ligustilide should be confirmed using appropriate analytical techniques.
Experimental Protocol: Analytical HPLC for Purity Check
Materials and Equipment:
-
Isolated Z-ligustilide
-
Analytical HPLC system with a UV or DAD detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
Procedure:
-
Prepare a standard solution of the isolated Z-ligustilide in the mobile phase.
-
Set up the analytical HPLC method. A common isocratic mobile phase is acetonitrile:water (60:40) with a flow rate of 1.0 mL/min and detection at 350 nm.
-
Inject the standard solution and record the chromatogram.
-
Purity is typically calculated based on the peak area percentage of Z-ligustilide relative to the total peak area in the chromatogram. High-purity Z-ligustilide should exhibit a purity of ≥98%.
Mandatory Visualizations
Caption: Experimental workflow for the isolation of high-purity Z-ligustilide.
Caption: Logical relationship of the Z-ligustilide purification and analysis process.
References
- 1. etconanalytical.com [etconanalytical.com]
- 2. Optimization of pressurized liquid extraction for Z-ligustilide, Z-butylidenephthalide and ferulic acid in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ligustilide in Rat Plasma using HPLC-FLD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustilide, a primary bioactive phthalide derivative found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective and anti-inflammatory effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the quantification of this compound in rat plasma using a validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method. Additionally, it outlines key signaling pathways modulated by this compound, offering insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC-FLD method for the quantification of this compound in rat plasma.
Table 1: Calibration Curve and Linearity [1][2][3]
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r) |
| 2.44 - 156 | Y = 133.49X - 14.27 | 0.9995 |
| 156 - 10,000 | Y = 145.61X + 13.76 | 0.9996 |
Y represents the peak area ratio of this compound to the internal standard, and X represents the plasma concentration of this compound.
Table 2: Precision and Accuracy [1]
| Spiked Concentration (ng/mL) | Intra-day Precision (RSD, %) | Intra-day Accuracy (%) | Inter-day Precision (RSD, %) | Inter-day Accuracy (%) |
| 4.88 (Low QC) | 4.83 | 88.93 | 5.72 | 90.37 |
| 39 (Medium QC) | 3.17 | 96.21 | 4.86 | 96.13 |
| 156 (High QC) | 3.22 | 98.76 | 2.37 | 98.67 |
| 1250 | 2.69 | 99.35 | 2.18 | 99.52 |
| 5000 | 4.03 | 98.33 | 4.57 | 97.95 |
Table 3: Extraction Recovery [1]
| Spiked Concentration (ng/mL) | Mean Recovery (%) ± SD (n=5) |
| 4.88 (Low QC) | 89.07 ± 4.32 |
| 39 (Medium QC) | 99.71 ± 3.87 |
| 156 (High QC) | 95.63 ± 5.11 |
| 1250 | 92.45 ± 3.54 |
| 5000 | 90.18 ± 4.76 |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in rat plasma.
Materials and Reagents
-
This compound (reference standard)
-
Podophyllotoxin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (Analytical grade)
-
Water (purified by a Mill-Q system)
-
Drug-free rat plasma
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent, equipped with a vacuum degasser, quaternary gradient pump, thermostatted column compartment, autosampler, and fluorescence detector (FLD).
-
Column: YMC-packed ODS-A C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Internal Standard (Podophyllotoxin): Excitation: 290 nm, Emission: 395 nm (0–4 min).
-
This compound: Excitation: 336 nm, Emission: 453 nm (4–14 min).
-
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (Podophyllotoxin) in methanol at a concentration of 1 mg/mL. Store at 4°C in the dark.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike 100 µL of drug-free rat plasma with the appropriate working solutions to yield final concentrations ranging from 2.44 to 10,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (e.g., 500 ng/mL Podophyllotoxin).
-
Vortex the mixture for 1 minute.
-
Add 600 µL of dichloromethane and vortex for 3 minutes to extract the analytes.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 50:50).
-
Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Data Analysis
-
Quantification is based on the ratio of the peak area of this compound to that of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding this compound concentration.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Rat Plasma.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating various signaling pathways, primarily associated with its anti-inflammatory and neuroprotective properties.
Anti-Inflammatory Signaling Pathway
References
Application Note: GC-MS-SIM for Simultaneous Determination of Ligustilide and Butylidenephthalide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ligustilide and butylidenephthalide are two of the primary bioactive phthalides found in various medicinal plants, most notably from the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong). These compounds are associated with a range of pharmacological activities, including neuroprotective, anti-inflammatory, and vasodilatory effects. Accurate and sensitive quantification of these compounds is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutics. This application note details a robust and validated Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring (GC-MS-SIM) mode for the simultaneous determination of this compound and butylidenephthalide.
Experimental Protocols
Sample Preparation: Supercritical Fluid Extraction (SFE)
This protocol is adapted for the extraction of this compound and butylidenephthalide from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Ligusticum chuanxiong rhizome)
-
Supercritical Fluid Extraction System
-
High-purity CO₂
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution: Muscone in methanol (10 µg/mL)
-
Volumetric flasks
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh approximately 1.0 g of the powdered plant material and place it into the extraction vessel of the SFE system.
-
Add a known amount of the internal standard solution directly to the plant material in the vessel.
-
Set the SFE parameters as follows:
-
Pressure: 35 MPa
-
Temperature: 60°C
-
Dynamic Extraction Time: 3 hours
-
CO₂ Flow Rate: 20 L/h
-
-
Collect the extract in methanol.
-
Transfer the collected extract to a volumetric flask and adjust the volume with methanol.
-
Filter the final extract through a 0.45 µm syringe filter into a GC vial prior to analysis.[1]
GC-MS-SIM Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD)
-
Capillary Column: SH-Rxi-5Sil (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp to 220°C at 10°C/min, hold for 5 min
-
Ramp to 280°C at 20°C/min, hold for 2 min
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Parameters:
Calibration and Quantification
-
Stock Solutions: Prepare individual stock solutions of this compound and butylidenephthalide in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions to cover the desired concentration range (e.g., 2-100 µg/mL for butylidenephthalide and 20-1000 µg/mL for this compound).[1]
-
Calibration Curve: Spike each working standard with the internal standard to a constant concentration. Inject each standard into the GC-MS system and record the peak areas for the target analytes and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Inject the prepared samples and determine the concentrations of this compound and butylidenephthalide using the generated calibration curves.
Data Presentation
The performance of the GC-MS-SIM method was validated for linearity, recovery, and precision. The results are summarized in the tables below.
Table 1: Linearity and Range
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 20 - 1000 | > 0.995 |
| Butylidenephthalide | 2 - 100 | > 0.998 |
Table 2: Recovery and Precision
| Compound | Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| This compound | 50 | 99.5 ± 2.1 | 1.8 | 3.1 |
| 500 | 101.2 ± 1.5 | 1.3 | 2.5 | |
| 800 | 98.8 ± 2.5 | 2.2 | 3.5 | |
| Butylidenephthalide | 5 | 100.8 ± 1.8 | 1.5 | 2.8 |
| 50 | 98.2 ± 2.3 | 2.0 | 3.2 | |
| 80 | 101.5 ± 1.9 | 1.6 | 2.9 |
*Data compiled from representative validation studies.
Visualizations
Caption: Experimental workflow for GC-MS-SIM analysis.
Caption: Logic of Selected Ion Monitoring (SIM) detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of this compound, dl-3-n-butylphthalide and senkyunolide A in rat plasma by GC-MS and its application to comparative pharmacokinetic studies of Rhizoma Chuanxiong extract alone and Baizhi Chuanxiong Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kaiser.com.tw [kaiser.com.tw]
Development of a validated HPLC-MS method for Ligustilide quantification
An Application Note and Protocol for the Validated HPLC-MS Method for Ligustilide Quantification
Introduction
This compound is a primary bioactive phthalide compound found in medicinal plants from the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong.[1][2] It is recognized for a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[2] However, this compound is known for its chemical instability, being susceptible to degradation influenced by factors like light, temperature, and pH.[2][3] This instability presents a significant challenge for its accurate quantification in research and quality control.
This application note provides a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the reliable quantification of this compound in various matrices. The protocol is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible analytical method.
Experimental Protocols
Sample Preparation
The following protocols outline the extraction of this compound from both plant materials and biological fluids.
1.1. Extraction from Plant Material (e.g., Angelica sinensis roots)
A gentle extraction method is crucial to preserve the integrity of the unstable this compound molecule. Supercritical Fluid Extraction (SFE) is a suitable technique.
-
Grinding: Dry the plant roots and grind them into a fine powder.
-
SFE Procedure:
-
Pack the powdered plant material (e.g., 69 g) into an extraction column.
-
Set the extraction temperature to 50°C.
-
Use supercritical CO2 as the primary solvent, with 5% methanol as a modifier.
-
Perform the extraction at 250 psi with a static extraction time of 30 minutes and a flow rate of 0.5 mL/min.
-
Collect the extract in glass vials and store at -20°C until analysis.
-
1.2. Extraction from Rat Plasma
This protocol is adapted for pharmacokinetic studies.
-
Protein Precipitation and Extraction:
-
To a 100 µL plasma sample, add an internal standard (IS), such as podophyllotoxin.
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly.
-
Centrifuge the mixture at 12,000 × g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen gas at approximately 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex the reconstituted sample for 2 minutes, then centrifuge at 12,000 × g for another 10 minutes.
-
Inject the supernatant into the HPLC-MS system.
-
1.3. Preparation of Standards and Quality Control (QC) Samples
-
Prepare stock solutions of this compound and the internal standard in acetonitrile to minimize isomerization.
-
Create a series of calibration standards by spiking appropriate amounts of the stock solution into the drug-free matrix (e.g., plasma) to achieve a desired concentration range (e.g., 2.44–10,000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
HPLC-MS/MS Method
2.1. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the separation of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., YMC AQ 2 x 100 mm, 3-µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 30–90% B over 30 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometric Conditions
Mass spectrometry provides the selectivity and sensitivity required for accurate quantification.
| Parameter | Specification |
| Mass Spectrometer | Tandem Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive Ion Mode |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 191 → 91 ([M+H-H₂O-CO-C₄H₆]⁺) |
| Ion Source Temp. | 350°C |
| Capillary Voltage | 3.5 kV |
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound.
References
Application Notes and Protocols for In Vitro Evaluation of Ligustilide Bioactivity
Introduction
Ligustilide is a primary bioactive phthalide compound isolated from medicinal herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong).[1][2] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and antioxidant effects.[2][3] These properties make this compound a compound of significant interest for therapeutic drug development. This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to evaluate the bioactivity of this compound using common in vitro cell-based assays.
Evaluation of Anti-Cancer Bioactivity
Application Note: this compound has demonstrated significant anti-cancer properties by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest in various cancer cell lines.[1] Its mechanisms of action often involve the modulation of key signaling pathways, such as the PTEN/AKT and ER-stress pathways. The following assays are fundamental for characterizing the anti-neoplastic effects of this compound in vitro.
Quantitative Data Summary: Anti-Cancer Effects of this compound
| Cell Line | Assay | This compound Concentration | Key Quantitative Results |
| Non-Small Cell Lung Cancer (NSCLC) | CCK-8 Assay | Not specified | Inhibited cell viability and proliferation. |
| NSCLC | Caspase-3/-7 Activity Assay | Not specified | Promoted apoptosis. |
| Human Oral Cancer (TW2.6) | MTT Assay | 200 µM | Significantly reduced cell viability under hypoxia. |
| Bladder Cancer (T24) | MTT Assay | 209.8 µM (IC50 at 24h) | Inhibited cell proliferation. |
| Bladder Cancer (EJ-1) | MTT Assay | 240.4 µM (IC50 at 24h) | Inhibited cell proliferation. |
| Prostate Cancer-Associated Fibroblasts (CAFs) | qPCR / Western Blot | 10, 20, 40 µM | Downregulated VEGFA expression via the TLR4-ERK/JNK/p38 pathway. |
| Colorectal Cancer (HCT116) | MTT Assay | 12.2, 24.4 µg/ml | Inhibited cell viability in a dose-dependent manner. |
Experimental Workflow for Anti-Cancer Evaluation
References
- 1. This compound inhibits the proliferation of non-small cell lung cancer via glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a major bioactive component of Angelica sinensis, promotes bone formation via the GPR30/EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Ligustilide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for investigating the neuroprotective properties of Ligustilide, a promising natural compound. Detailed protocols for disease induction, drug administration, and subsequent behavioral and molecular analyses are outlined to facilitate reproducible and robust preclinical research.
Overview of Animal Models for this compound Research
This compound, a primary bioactive component of Angelica sinensis, has demonstrated significant neuroprotective potential across a range of preclinical models of neurological disorders. Its ability to cross the blood-brain barrier makes it a compelling candidate for therapeutic development.[1] The most common animal models used to evaluate its efficacy include ischemic stroke, Alzheimer's disease, and Parkinson's disease models.
Key Neuroprotective Mechanisms of this compound:
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting signaling pathways such as NF-κB.
-
Antioxidant Properties: It effectively combats oxidative stress by activating the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes.[2]
-
Anti-apoptotic Effects: this compound can mitigate neuronal cell death by modulating the expression of pro- and anti-apoptotic proteins.
-
Modulation of Signaling Pathways: It upregulates the expression of the anti-aging protein Klotho, which in turn inhibits the IGF-1/Akt signaling pathway, contributing to its neuroprotective effects.[2]
Animal Model Protocols
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Experimental Workflow for MCAO Model:
Caption: Workflow for the MCAO model and this compound treatment.
Protocol:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week before the experiment.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
MCAO Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, gently withdraw the filament to allow for reperfusion.
-
-
This compound Administration: Administer this compound (e.g., 20 or 80 mg/kg, orally) 2 hours after the induction of ischemia.[3]
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The infarct area will appear white, while the healthy tissue will be red. Quantify the infarct volume using image analysis software.
-
-
Molecular Analysis: Process brain tissue for Western blot, ELISA, or immunohistochemistry to assess protein expression and inflammatory markers.
Alzheimer's Disease: APP/PS1 Transgenic Mouse Model
The APP/PS1 double transgenic mouse model is a widely used model of amyloid pathology in Alzheimer's disease.
Experimental Workflow for APP/PS1 Model:
Caption: Workflow for this compound treatment in the APP/PS1 mouse model.
Protocol:
-
Animal Model: Use APP/PS1 double transgenic mice and age-matched wild-type littermates as controls.
-
This compound Administration: Administer this compound (e.g., 30 mg/kg daily, orally) for an extended period, such as 14 weeks.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform).
-
Probe Trial: On the 6th day, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Immunohistochemistry:
-
Perfuse the mice with saline followed by 4% paraformaldehyde.
-
Harvest the brains, and prepare cryo- or paraffin-embedded sections.
-
Perform immunohistochemical staining for amyloid-beta (Aβ) plaques and phosphorylated Tau (p-Tau).
-
-
Western Blot Analysis: Homogenize brain tissue to extract proteins. Perform Western blotting to analyze the expression levels of proteins involved in relevant signaling pathways (e.g., Klotho, Akt, Nrf2).
Parkinson's Disease: MPTP-Induced Mouse Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model of Parkinson's disease that recapitulates the loss of dopaminergic neurons.
Experimental Workflow for MPTP Model:
Caption: Workflow for the MPTP mouse model and this compound treatment.
Protocol:
-
Animal Model: Use male C57BL/6 mice, which are known to be susceptible to MPTP neurotoxicity.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.[4]
-
This compound Treatment: Administer this compound either as a pre-treatment before MPTP injection or as a post-treatment.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test to assess motor coordination and the pole test to evaluate bradykinesia.
-
Immunohistochemistry:
-
After a designated period (e.g., 7 days) following MPTP administration, perfuse the mice and prepare brain sections.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.
-
-
Neurochemical Analysis: Measure dopamine and its metabolite levels in the striatum using high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various animal models.
Table 1: Neuroprotective Effects of this compound in Ischemic Stroke (MCAO Model)
| Parameter | Animal Model | This compound Dose | Route | Outcome | Reference |
| Infarct Volume | Rat | 20 mg/kg | p.o. | 48.29% reduction | |
| Infarct Volume | Rat | 80 mg/kg | p.o. | 84.87% reduction | |
| Brain Swelling | Rat | 20 mg/kg | p.o. | 68.62% reduction | |
| Brain Swelling | Rat | 80 mg/kg | p.o. | 82.08% reduction | |
| Neurological Score | Rat | 20, 80 mg/kg | p.o. | Significant improvement | |
| Infarct Volume | Rodent | Various | Various | Significantly reduced (SMD = 3.26) | |
| Neurological Scores | Rodent | Various | Various | Significantly improved (SMD = 1.64) |
Table 2: Neuroprotective Effects of this compound in Alzheimer's Disease Models
| Parameter | Animal Model | This compound Dose | Route | Duration | Outcome | Reference |
| Cognitive Impairment | APP/PS1 mice | 40 mg/kg/day | - | 15 days | Attenuated neuronal loss and Aβ-associated pathology | |
| Spatial Memory (MWM) | APP/PS1 mice | 30 mg/kg/day | p.o. | 14 weeks | Improved performance | |
| Memory Deficit (MWM) | SAMP8 mice | 40 mg/kg/day | - | 8 weeks | Reduced Aβ1-42 accumulation, p-Tau levels, and neuronal loss | |
| Escape Latency (MWM) | VaD rats | 20, 40 mg/kg/day | i.g. | 7 days | Decreased escape latency |
Table 3: Neuroprotective Effects of this compound in Parkinson's Disease Model
| Parameter | Animal Model | This compound Dose | Route | Outcome | Reference |
| Motor Deficits | MPTP mice | - | - | Attenuated motor deficits | |
| Dopaminergic Neuron Loss | MPTP mice | - | - | Prevented the loss of dopaminergic neurons |
Signaling Pathways
This compound and the Nrf2/HO-1 Signaling Pathway
This compound exerts its antioxidant effects by activating the Nrf2/HO-1 pathway. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Caption: this compound-mediated activation of the Nrf2/HO-1 pathway.
This compound and the Klotho/IGF-1/Akt Signaling Pathway
This compound has been shown to upregulate the expression of the anti-aging protein Klotho. Secreted Klotho can then inhibit the Insulin/IGF-1 signaling pathway, leading to the dephosphorylation and activation of FOXO transcription factors. This cascade contributes to cellular stress resistance and has neuroprotective effects.
Caption: this compound's neuroprotective effect via the Klotho/IGF-1/Akt pathway.
Standard Operating Procedures for Molecular Analyses
Western Blotting for Nrf2 and Klotho
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Klotho, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) for Aβ and p-Tau
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded, or fresh-frozen brain sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval if necessary.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Aβ or p-Tau overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Imaging and Analysis: Acquire images using a microscope and quantify the staining intensity or plaque/tangle load using image analysis software.
ELISA for Cytokines
-
Sample Preparation: Homogenize brain tissue and centrifuge to collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β).
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-HRP and incubate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
By following these detailed protocols and utilizing the provided quantitative data as a reference, researchers can effectively design and execute studies to further elucidate the neuroprotective mechanisms of this compound and evaluate its therapeutic potential for various neurological disorders.
References
- 1. This compound Improves Cognitive Impairment via Regulating the SIRT1/IRE1α/XBP1s/CHOP Pathway in Vascular Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) for Ligustilide Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustilide, a primary bioactive component isolated from medicinal plants such as Angelica sinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key step in this process is the identification and validation of its direct molecular targets within the complex cellular environment.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement by a ligand (e.g., a small molecule like this compound) in intact cells and tissues.[2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of its target protein.[4] When a ligand binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.[2] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the ligand provides direct evidence of target engagement in a physiologically relevant context.
This document provides detailed application notes and protocols for utilizing CETSA to investigate and confirm the target engagement of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways, which provides a basis for identifying potential direct targets for CETSA studies. Documented pathways include:
-
NF-κB and MAPK Signaling Pathways: this compound can exert anti-inflammatory effects by suppressing the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 MAPK, ERK, and JNK.
-
PI3K/AKT Signaling Pathway: It has been demonstrated that this compound can inhibit the PI3K/AKT signaling pathway, which is crucial in cell proliferation, migration, and invasion, particularly in the context of cancer.
-
TLR4-Mediated Pathways: this compound can inhibit angiogenesis by downregulating VEGFA secretion through the TLR4-ERK/JNK/p38 signaling pathway.
-
GPR30/EGFR Pathway: this compound has been reported to promote bone formation by regulating the GPR30/EGFR signaling pathway.
The modulation of these pathways suggests that key proteins within them could be direct targets of this compound. For instance, kinases like p38 MAPK or PI3K, and transcription factors are plausible candidates for CETSA-based target validation.
Below is a diagram illustrating the general signaling pathways affected by this compound.
Caption: Overview of signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed protocols for performing CETSA to assess this compound's target engagement. The protocol is divided into two main parts: generating a melting curve to determine the optimal temperature and performing an isothermal dose-response (ITDR) experiment to quantify ligand binding affinity.
Part 1: CETSA Melting Curve Protocol
This experiment aims to determine the thermal stability of a target protein in the presence and absence of this compound across a range of temperatures.
Materials:
-
Cell line expressing the target protein of interest (e.g., RAW264.7 macrophages for EGR1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge capable of high speed (e.g., 20,000 x g)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody specific to the target protein (e.g., anti-EGR1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with a fixed concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Preparation:
-
Harvest cells by scraping or trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of approximately 1-5 x 10^7 cells/mL.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermocycler to heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control at 37°C.
-
Immediately after heating, cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer or by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and Western blotting.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the band intensity of each heated sample to the non-heated (37°C) control for both the vehicle and this compound-treated groups.
-
Plot the normalized soluble protein fraction against the temperature to generate melting curves.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A shift in Tm (ΔTm) in the presence of this compound indicates target engagement.
-
Part 2: Isothermal Dose-Response (ITDR) CETSA Protocol
This experiment is performed at a single, optimized temperature (determined from the melting curve) with varying concentrations of this compound to determine its potency in target engagement (EC50).
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Part 1.
-
Resuspend the cell pellet in PBS with inhibitors.
-
Treat aliquots of the cell suspension with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Heat all samples at the predetermined optimal temperature (e.g., a temperature that results in about 50-70% protein aggregation in the vehicle-treated group) for 3 minutes. Include a non-heated control.
-
-
Protein Extraction and Analysis:
-
Follow steps 4 and 5 from the Melting Curve Protocol to lyse the cells, collect the soluble protein fraction, and perform Western blotting for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each this compound concentration.
-
Normalize the data to the vehicle-treated control.
-
Plot the normalized soluble protein fraction against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Below is a diagram illustrating the experimental workflow for CETSA.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Data Presentation
The quantitative data obtained from CETSA experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Melting Temperature (Tm) Shift of Target Proteins
This table summarizes the melting temperatures of potential this compound target proteins in the presence and absence of the compound. The data for EGR1 is based on published findings, while the data for p38 MAPK is a representative example based on CETSA studies of similar kinase inhibitors.
| Target Protein | Cell Line | This compound Conc. (µM) | Tm (°C) Vehicle | Tm (°C) this compound | ΔTm (°C) |
| EGR1 | RAW264.7 | 50 | ~52.0 | ~56.0 | ~4.0 |
| p38 MAPK (representative) | U-2 OS | 50 | 48.5 | 53.0 | 4.5 |
Note: EGR1 data is adapted from qualitative graphical data. p38 MAPK data is representative for a kinase target.
Table 2: Isothermal Dose-Response (ITDR) Data for Target Engagement
This table presents the concentration-dependent stabilization of a target protein by this compound at a fixed temperature, allowing for the calculation of an EC50 value for target engagement.
| Target Protein | Cell Line | ITDR Temperature (°C) | This compound EC50 (µM) |
| EGR1 (hypothetical) | RAW264.7 | 54 | 15.2 |
| p38 MAPK (representative) | U-2 OS | 50 | 12.5 |
Note: The EC50 values are hypothetical but plausible based on typical small molecule-protein interactions observed with CETSA.
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for the direct and label-free validation of this compound's target engagement within a cellular context. By following the detailed protocols provided, researchers can generate robust data to identify and confirm the molecular targets of this compound, thereby elucidating its mechanism of action and facilitating its development as a potential therapeutic agent. The quantitative data, when presented in a clear and organized manner, will significantly contribute to the understanding of this compound's pharmacology.
References
- 1. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CETSA [cetsa.org]
- 4. Gentiopicroside targets PAQR3 to activate the PI3K/AKT signaling pathway and ameliorate disordered glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Ligustilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of Ligustilide with various protein targets implicated in a range of biological processes. This document includes a summary of quantitative binding data, detailed experimental protocols for performing molecular docking studies, and visualizations of relevant signaling pathways.
Introduction to this compound and Molecular Docking
This compound is a major bioactive phthalide constituent of several medicinal plants, most notably from the Angelica and Ligusticum genera. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is instrumental in understanding the interaction between a small molecule like this compound and its protein targets at a molecular level. This knowledge is crucial for elucidating mechanisms of action and for the rational design of novel therapeutic agents.
Protein Targets of this compound and Binding Affinities
Molecular docking studies have identified several key protein targets of this compound. The binding affinity, often expressed as binding energy (in kcal/mol), is a critical parameter that indicates the strength of the interaction between the ligand and its target. A more negative binding energy value suggests a stronger and more stable interaction.
| Protein Target | PDB ID | Ligand Binding Site/Interacting Residues | Binding Energy (kcal/mol) | Biological Significance |
| AKT1 | 7nh5 | ASN-204, SER-205 | -7.8[1] | Cell survival, proliferation, and apoptosis. |
| MAPK14 (p38α) | 6sfo | ALA-51, LEU-104 | -7.3[1] | Inflammation and cellular stress responses. |
| ESR1 (Estrogen Receptor α) | 7msa | ARG-394, GLU-353, LEU-387 | -7.0[1] | Hormone regulation and cancer development. |
| TRPA1 | 3j9p | Covalently binds to Cys703 | Not explicitly reported | Pain and inflammation.[1] |
| EGR1 | Not specified | His386 | Not explicitly reported | Inflammation and immune response.[2] |
| JAK1 | 4YTH (used for reference inhibitor) | Not specified for this compound | Not explicitly reported (Reference inhibitor Ruxolitinib: -8.3) | Inflammation and autoimmune diseases. |
| MMPs | Not specified | Not specified | Not explicitly reported | Tissue remodeling and cancer metastasis. |
Note: The absence of a specific binding energy value indicates that while molecular docking studies have been performed, the precise quantitative data was not available in the cited literature.
Experimental Protocols for Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking studies of this compound with a protein target using widely accepted software such as AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or ZINC database: For obtaining the 3D structure of this compound.
Protocol for Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., in .pdb format).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like PyMOL or Chimera.
-
Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands or inhibitors.
-
If the protein is a multimer, retain only the chain of interest for the docking study.
-
-
Prepare the Protein for Docking (using AutoDock Tools):
-
Open the cleaned PDB file in AutoDock Tools.
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges to all atoms.
-
Merge non-polar hydrogens.
-
Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.
-
Protocol for Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (in .sdf or .mol2 format).
-
Prepare the Ligand for Docking (using AutoDock Tools):
-
Open the ligand file in AutoDock Tools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Ensure that hydrogens are added and charges are assigned correctly.
-
Save the prepared ligand in the .pdbqt format.
-
Molecular Docking Simulation with AutoDock Vina
-
Grid Box Generation:
-
Define a search space (grid box) that encompasses the active site or the putative binding site on the protein.
-
The center and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by identifying potential binding pockets using tools within PyMOL or Chimera.
-
-
Configuration File:
-
Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The command will typically be: vina --config conf.txt --log log.txt
-
Vina will perform the docking simulation and generate an output file (usually in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinities.
-
Post-Docking Analysis
-
Analyze Binding Affinity: The output log file will contain the binding energy values for the top-ranked poses. The pose with the most negative binding energy is considered the most favorable.
-
Visualize Interactions:
-
Load the prepared protein and the docked ligand poses into PyMOL or Chimera.
-
Analyze the interactions between this compound and the protein's active site residues.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
The specific amino acid residues involved in these interactions are crucial for understanding the binding mechanism.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with its protein targets can modulate various signaling pathways, leading to its observed pharmacological effects. Below are diagrams illustrating some of these pathways and a general workflow for molecular docking.
Caption: A generalized workflow for performing molecular docking studies.
Caption: this compound inhibits the EGR1-ADAM17-TNF-α signaling pathway.
Caption: Postulated inhibition of the JAK/STAT signaling pathway by this compound.
Conclusion
Molecular docking is a powerful tool for elucidating the interactions between this compound and its protein targets. The data and protocols presented in these application notes provide a foundation for researchers to conduct their own in silico investigations into the pharmacological properties of this compound. A thorough understanding of these molecular interactions is essential for the continued development of this compound and its derivatives as potential therapeutic agents. Further experimental validation is necessary to confirm the findings from these computational studies.
References
Troubleshooting & Optimization
Stabilization of Ligustilide using antioxidants and co-solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ligustilide. The information provided is based on scientific literature and aims to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is degrading rapidly. What are the common factors that cause this instability?
A1: this compound is known for its inherent instability.[1][2][3] Several factors can contribute to its degradation, including:
-
Exposure to Light: Light, particularly UV light, has a significant impact on the chemical transformation of this compound, leading to the formation of dimers and trimers.[1][4] In one study, purified this compound exposed to ambient daylight showed no detectable amount after 15 days.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
pH: The pH of the solution can influence the stability of this compound.
-
Oxygen: The presence of oxygen can contribute to the degradation of this compound.
-
Solvent Type: The choice of solvent plays a crucial role in the stability of this compound. For instance, it shows significant degradation in chloroform (CDCl₃) over a short period.
Q2: What are the main degradation products of this compound I should be aware of?
A2: The degradation of Z-ligustilide can result in a variety of products. Some of the commonly identified degradation products include:
-
(Z)-butylidenephthalide
-
Phthalic acid anhydride
-
Butyraldehyde
-
endo-(Z,Z')-(3.8',8.3',H-7)-dithis compound (a dimer)
-
Trithis compound A (a trimer)
-
Senkyunolide D
-
(E)-butylidenephthalide
A proposed degradation pathway involves the formation of various epoxides, hydrogenated derivatives, and eventually smaller, volatile molecules.
Q3: How can I improve the stability of my this compound solution during experiments?
A3: Several strategies can be employed to enhance the stability of this compound in a laboratory setting:
-
Use of Antioxidants: Antioxidants can significantly improve the stability of this compound in aqueous solutions. Vitamin C (ascorbic acid) has been shown to be effective.
-
Employing Co-solvents: The use of co-solvents can create a more stable environment for this compound. Propylene glycol and glycerol are suitable options. A combination of antioxidants and co-solvents is often recommended.
-
Solvent Selection: For storage and some experimental conditions, certain organic solvents can offer better stability. Methanol (MeOH) and Dimethyl sulfoxide (DMSO) have been shown to preserve this compound better than chloroform (CHCl₃).
-
Complexation: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can greatly enhance the stability of this compound against both temperature and light.
-
Light Protection: Always protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.
-
Temperature Control: Store this compound solutions at low temperatures, such as -30°C, to slow down degradation.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound in my chloroform-based stock solution.
Solution:
-
Switch Solvents: Chloroform is known to promote the degradation of this compound, potentially due to the formation of acidic byproducts upon exposure to light. For stock solutions, consider using solvents where this compound exhibits greater stability, such as methanol or DMSO.
-
Protect from Light: Ensure the solution is stored in a flame-sealed NMR tube or a tightly sealed amber vial to prevent both evaporation and light exposure.
-
Monitor Degradation: Use analytical techniques like quantitative ¹H NMR (qHNMR) or GC-MS to monitor the concentration of this compound and the appearance of degradation products over time.
Problem: My aqueous formulation of this compound for a biological assay is showing poor stability and reproducibility.
Solution:
-
Formulate with Stabilizers: For aqueous-based assays, it is highly recommended to use a stabilizing vehicle. A suitable formulation could contain a surfactant like Tween-80, an antioxidant such as Vitamin C, and a co-solvent like propylene glycol.
-
Prepare Fresh Solutions: Due to its inherent instability in aqueous environments, it is best to prepare the this compound formulation immediately before use.
-
Consider Complexation: If the experimental design allows, using a this compound/hydroxypropyl-β-cyclodextrin inclusion complex can significantly improve its stability in aqueous media.
Quantitative Data on this compound Stability
The following tables summarize quantitative data from various studies on the stability of this compound under different conditions.
Table 1: Influence of Solvents on the Stability of Purified this compound
| Solvent | Storage Condition | Duration | This compound Remaining (%) | Analytical Method | Reference |
| CDCl₃ | Room Temperature, Daylight | 15 days | 0% | qHNMR | |
| CDCl₃ | Room Temperature, Dark | 15 days | ~50% | qHNMR | |
| CDCl₃ | -30°C | 41 days | 84.4% | qHNMR | |
| MeOH-d₄ | -30°C | 41 days | 95.6% | qHNMR | |
| DMSO-d₆ | -30°C | 41 days | 94.8% | qHNMR | |
| HEMWat -7 (upper phase) | -30°C | 41 days | ~100% | qHNMR |
Table 2: Effect of a Stabilizing Vehicle on this compound Stability in an Aqueous Solution
| Formulation | Storage Condition | Predicted Shelf-Life (T₉₀) | Reference |
| 1.5% Tween-80, 0.3% Vitamin C, 20% Propylene Glycol | 25°C | > 1.77 years |
Experimental Protocols
Protocol 1: Stability Assessment of Purified this compound in Different Solvents by qHNMR
This protocol is adapted from studies investigating the impact of solvents and light on this compound stability.
-
Sample Preparation:
-
Dissolve a known amount of purified this compound (e.g., 5.4 mg) in a specific volume of deuterated solvent (e.g., 1500 µL of CDCl₃, MeOH-d₄, or DMSO-d₆).
-
For light exposure experiments, divide the solution equally into three NMR tubes.
-
-
Sealing:
-
Flame-seal the NMR tubes to create an enclosed system, preventing the evaporation of the solvent and any volatile degradation products.
-
-
Storage Conditions:
-
Expose one tube to ambient daylight.
-
Keep the second tube in complete darkness (e.g., wrapped in aluminum foil).
-
Expose the third tube to a continuous UV light source (e.g., 260 nm), if desired.
-
For temperature studies, store the sealed tubes at the desired temperature (e.g., room temperature or -30°C).
-
-
qHNMR Analysis:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., daily, weekly).
-
Use a constant internal reference, such as the residual solvent signal (e.g., CHCl₃ in CDCl₃), to quantify the decrease of the this compound signal and the increase of degradation product signals. A characteristic signal for this compound quantification is at δ 6.286 (1H, H-7).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Protocol 2: Preparation of a Stabilized Aqueous Formulation of this compound
This protocol is based on a study that developed a stable vehicle for this compound.
-
Vehicle Preparation:
-
Prepare an aqueous solution containing 1.5% (w/v) Tween-80.
-
Add 20% (v/v) propylene glycol to the Tween-80 solution and mix thoroughly.
-
Dissolve 0.3% (w/v) Vitamin C (ascorbic acid) in the mixture.
-
-
This compound Incorporation:
-
Accurately weigh the required amount of this compound.
-
Disperse the this compound in the prepared vehicle using appropriate mixing techniques (e.g., vortexing, sonication) until a homogenous solution or fine dispersion is achieved.
-
-
Stability Testing (Accelerated):
-
Store the formulation at elevated temperatures (e.g., 40°C, 50°C, 60°C) and protected from light.
-
At specified time points, withdraw samples and analyze the this compound content using a validated analytical method (e.g., HPLC).
-
Use the data to model the degradation kinetics (e.g., using the Weibull probability distribution as described in the reference) and predict the shelf-life at room temperature using the Arrhenius equation.
-
Visualizations
Caption: Simplified degradation pathway of Z-Ligustilide.
References
- 1. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dynamic Nature of the this compound Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Stability of this compound [journal11.magtechjournal.com]
- 4. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Poor Oral Bioavailability of Ligustilide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Ligustilide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to three factors:
-
Low Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in gastrointestinal fluids, a critical step for absorption[1][2][3].
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the liver, which reduces the amount of active compound reaching systemic circulation. Studies in rats have shown that this extensive first-pass metabolism contributes to a very low oral bioavailability of approximately 2.6%[4][5].
-
Chemical Instability: this compound possesses an unstable structure with multiple conjugated double bonds, making it susceptible to degradation under physiological conditions.
Q2: What are the common strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These include:
-
Nanoformulations: Encapsulating this compound in nano-sized carriers such as nanoemulsions can improve its solubility, protect it from degradation, and enhance its absorption.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, like hydroxypropyl-β-cyclodextrin, can increase the aqueous solubility and stability of this compound.
-
Structural Modification: Chemical modification of the this compound molecule can lead to derivatives with improved stability and pharmacokinetic profiles.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs like this compound.
Q3: How significant is the improvement in bioavailability with these formulation strategies?
A3: The improvement in oral bioavailability can be substantial. For instance, complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin has been shown to increase the absolute bioavailability in rats from 7.5% to 35.9%. A structural derivative of this compound (LIGc) demonstrated an even more dramatic increase in absolute oral bioavailability to 83.97%, compared to 2.6% for the parent compound. Nanoemulsion formulations have also been reported to significantly increase the maximum plasma concentration (Cpmax) and the area under the curve (AUC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and characterization of this compound formulations.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles. | 1. Poor affinity of this compound for the nanoparticle core material.2. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, organic-to-aqueous phase ratio).3. Inefficient homogenization or sonication process. | 1. Screen different carrier materials with varying hydrophobicity.2. Optimize the formulation by systematically varying the component ratios.3. Adjust the energy input, duration, and temperature of the homogenization or sonication step. |
| Instability of the this compound formulation (e.g., particle aggregation, drug leakage). | 1. Inadequate surface stabilization of nanoparticles.2. Chemical degradation of this compound within the formulation.3. Inappropriate storage conditions. | 1. Optimize the concentration and type of stabilizer (e.g., surfactant, polymer).2. Incorporate antioxidants into the formulation or protect it from light and oxygen.3. Store the formulation at a recommended temperature and protect from light. |
| Inconsistent in vitro drug release profiles. | 1. Variability in particle size and distribution of the formulation.2. Incomplete dissolution of the released drug in the release medium.3. Issues with the dialysis membrane (if used) such as improper molecular weight cut-off or clogging. | 1. Ensure consistent and optimized manufacturing processes to achieve a narrow particle size distribution.2. Add a small percentage of a solubilizing agent (e.g., Tween 80) to the release medium to maintain sink conditions.3. Select a dialysis membrane with an appropriate molecular weight cut-off and ensure it is properly equilibrated before use. |
| Poor correlation between in vitro dissolution and in vivo bioavailability. | 1. The in vitro test conditions do not adequately mimic the in vivo environment (e.g., pH, enzymes, gastrointestinal motility).2. The formulation may be interacting with components of the gastrointestinal tract (e.g., mucus).3. The formulation may be susceptible to efflux transporters (e.g., P-glycoprotein). | 1. Use biorelevant dissolution media that simulate fasted or fed states.2. Investigate the mucoadhesive properties of the formulation.3. Conduct in vitro cell permeability assays (e.g., Caco-2) to assess the potential for efflux. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Formulations in Rats
| Formulation | Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Absolute Bioavailability (%) | Reference |
| Pure this compound (i.v.) | - | - | - | 1.81 ± 0.24 | 100 | |
| Pure this compound (oral) | - | - | - | - | 2.6 | |
| Z-Ligustilide (oral) | - | - | - | - | 7.5 | |
| LIG/HP-β-CD Complex (oral) | - | - | - | - | 35.9 | |
| LIGc (oral) | 90 mg/kg | 9.89 ± 1.62 | 0.5 | 22.31 ± 2.88 | 83.97 | |
| LIG Nanoemulsion (oral) | 20 mg/kg | Significantly higher than LIG group | - | Significantly higher than LIG group | Improved |
Experimental Protocols
1. Preparation of Z-Ligustilide/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by the Kneading Method
-
Objective: To prepare an inclusion complex of Z-Ligustilide with HP-β-CD to enhance its aqueous solubility and stability.
-
Materials: Z-Ligustilide, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Deionized water.
-
Procedure:
-
Determine the desired molar ratio of Z-Ligustilide to HP-β-CD (e.g., 1:1).
-
Weigh the calculated amount of HP-β-CD and place it in a mortar.
-
Add a small amount of a 50% ethanol-water solution to the HP-β-CD to form a paste.
-
Dissolve the corresponding amount of Z-Ligustilide in a minimal amount of ethanol.
-
Gradually add the Z-Ligustilide solution to the HP-β-CD paste while continuously kneading for a specified period (e.g., 45-60 minutes).
-
The resulting mixture is then dried under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
The dried complex is pulverized and sieved to obtain a fine powder.
-
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as UV-Vis spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and differential thermal analysis (DTA).
2. Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Objective: To prepare a stable oil-in-water nanoemulsion of this compound to improve its oral absorption.
-
Materials: this compound, Oil phase (e.g., medium-chain triglycerides), Aqueous phase (deionized water), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Dissolve this compound in the oil phase.
-
In a separate container, prepare the aqueous phase.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear solution is formed.
-
Slowly add the oil phase to the aqueous phase under constant stirring to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization at a specific pressure (e.g., 100 MPa) for a set number of cycles (e.g., 5-10 cycles).
-
The resulting nanoemulsion should be a translucent or milky-white liquid.
-
-
Characterization: The nanoemulsion should be characterized for its particle size, polydispersity index (PDI), zeta potential, and morphology (using transmission electron microscopy). The encapsulation efficiency of this compound should also be determined.
Visualizations
Caption: Factors contributing to the poor oral bioavailability of this compound.
Caption: Formulation strategies to enhance the oral bioavailability of this compound.
Caption: General experimental workflow for developing and evaluating novel this compound formulations.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, 4431-01-0 [thegoodscentscompany.com]
- 3. This compound | 4431-01-0 [chemicalbook.com]
- 4. Pharmacokinetics and metabolism of this compound, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetics and Metabolism of this compound, a Major Bioactive Component in Rhizoma Chuanxiong, in the Rat | Semantic Scholar [semanticscholar.org]
Technical Support Center: Complexation of Z-Ligustilide with Hydroxypropyl-β-Cyclodextrin
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the complexation of Z-ligustilide (LIG) with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of complexing Z-ligustilide with HP-β-CD?
Complexing Z-ligustilide with HP-β-CD primarily aims to improve its stability and oral bioavailability.[1][2][3][4][5] Z-ligustilide is a lipophilic compound with neuroprotective properties, but its efficacy can be limited by instability. The inclusion complex with HP-β-CD has been shown to significantly enhance stability against temperature and light. Furthermore, the complexation has been demonstrated to increase the oral bioavailability of Z-ligustilide substantially.
Q2: What is the stoichiometric ratio of the Z-ligustilide:HP-β-CD inclusion complex?
The inclusion complex of Z-ligustilide and HP-β-CD forms at a 1:1 molar ratio.
Q3: Which methods are used to prepare the Z-ligustilide/HP-β-CD complex?
The kneading method is a documented technique for preparing the Z-ligustilide/HP-β-CD inclusion complex. This method involves mixing the two components with a small amount of a solvent, such as ethanol, to form a paste, which is then dried.
Q4: How can I confirm the formation of the inclusion complex?
Several analytical techniques can be used to confirm the formation of the complex:
-
UV-Vis Spectroscopy: Changes in the absorption spectrum of Z-ligustilide, such as a shift in the maximum absorbance wavelength (λmax) and an increase in absorbance, indicate an interaction between the drug and HP-β-CD.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Alterations in the characteristic peaks of Z-ligustilide upon complexation, such as shifts or decreases in the intensity of the C=O stretching vibration, suggest the molecule's inclusion within the cyclodextrin cavity.
-
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA): The disappearance or shifting of the endothermic peak of Z-ligustilide in the thermogram of the complex is a strong indicator of inclusion complex formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift changes in the protons of both Z-ligustilide and the inner cavity of HP-β-CD provide definitive evidence of inclusion.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Complexation
-
Problem: Characterization techniques (like DSC or FTIR) suggest the presence of a significant amount of uncomplexed Z-ligustilide.
-
Possible Causes & Solutions:
-
Improper Molar Ratio: Ensure that Z-ligustilide and HP-β-CD are weighed precisely for a 1:1 molar ratio.
-
Insufficient Kneading: The mixture must be kneaded thoroughly to ensure intimate contact between the molecules. The consistency should be maintained as a paste by adding drops of the solvent (e.g., ethanol) as needed.
-
Inadequate Solvent: Ensure the solvent used can dissolve Z-ligustilide effectively to facilitate its entry into the HP-β-CD cavity. Ethanol has been shown to be effective.
-
Inefficient Drying: The final product must be dried thoroughly (e.g., by lyophilization) to remove the solvent and obtain a stable powder complex.
-
Issue 2: Inconsistent Results in UV-Vis Spectroscopy
-
Problem: The expected hypsochromic shift (blue shift) or change in absorbance is not consistently observed.
-
Possible Causes & Solutions:
-
Incorrect Blank: Always use the corresponding concentration of HP-β-CD solution as the blank to nullify any background absorbance. HP-β-CD itself should have no significant absorption in the analytical range for Z-ligustilide (e.g., 300-400 nm).
-
Concentration Effects: Ensure that the concentrations of Z-ligustilide and HP-β-CD are within a range where changes in absorbance are detectable and linear.
-
pH of the Medium: The pH of the aqueous solution can influence both the guest molecule and the host cavity. Maintain a consistent pH across all experiments.
-
Issue 3: Ambiguous FTIR Spectra
-
Problem: The FTIR spectrum of the complex looks very similar to the physical mixture of Z-ligustilide and HP-β-CD.
-
Possible Causes & Solutions:
-
Incomplete Complexation: As mentioned in Issue 1, a significant portion of the drug may not be encapsulated. Review the preparation method.
-
Hygroscopic Nature of HP-β-CD: HP-β-CD is hygroscopic. Ensure all samples (pure HP-β-CD, physical mixture, and complex) are thoroughly dried and handled in a low-humidity environment to prevent broad water peaks (around 3400 cm⁻¹) from masking key spectral changes.
-
Sample Preparation for FTIR: Use the KBr pellet method for solid samples and ensure homogenous mixing to get clear and reproducible spectra.
-
Quantitative Data Summary
Table 1: Bioavailability Parameters of Z-ligustilide and its HP-β-CD Complex.
| Parameter | Free Z-ligustilide | Z-ligustilide/HP-β-CD Complex | Improvement Factor |
| Absolute Bioavailability (Fabs%) | 7.5% | 35.9% | ~4.8-fold |
| Relative Bioavailability (Frel%) | - | ~530% | - |
Table 2: Stability of Z-ligustilide vs. Z-ligustilide/HP-β-CD Complex.
| Condition | Free Z-ligustilide (% degradation) | Z-ligustilide/HP-β-CD Complex (% degradation) |
| Storage under light for 6 days | 77.9% | 22.2% |
Experimental Protocols
Preparation of the Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Accurately weigh Z-ligustilide (LIG) and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:1 molar ratio.
-
Solubilization of LIG: Dissolve the weighed Z-ligustilide in a minimal amount of ethanol.
-
Kneading: Place the weighed HP-β-CD in a mortar. Gradually add the ethanolic solution of Z-ligustilide to the HP-β-CD while kneading thoroughly with a pestle.
-
Paste Formation: Continue kneading and add small drops of ethanol if necessary to maintain the consistency of a homogenous paste.
-
Drying: The resulting paste is frozen and then lyophilized (freeze-dried) to obtain a dry powder of the inclusion complex.
Phase-Solubility Study (Higuchi and Connors Method)
-
Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Addition of Excess Drug: Add an excess amount of Z-ligustilide to each HP-β-CD solution in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) in a shaker bath until equilibrium is reached (typically 24-72 hours).
-
Sample Analysis: After equilibration, filter the solutions through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved Z-ligustilide.
-
Quantification: Determine the concentration of dissolved Z-ligustilide in each filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Plotting: Plot the concentration of dissolved Z-ligustilide (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase-solubility diagram can be used to determine the complex stoichiometry and stability constant.
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare individual samples of Z-ligustilide, HP-β-CD, a physical mixture (1:1 molar ratio), and the prepared inclusion complex.
-
KBr Pellet Formation: Mix a small amount of each sample (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: Record the FTIR spectra for each pellet over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Analysis: Compare the spectrum of the inclusion complex with those of the individual components and the physical mixture. Look for changes such as the disappearance of characteristic peaks of the guest molecule or shifts in stretching frequencies (e.g., C=O group of Z-ligustilide).
Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of each sample (Z-ligustilide, HP-β-CD, physical mixture, and inclusion complex) into aluminum DSC pans.
-
Thermal Analysis: Heat the samples under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C). An empty pan is used as a reference.
-
Thermogram Analysis: Analyze the resulting thermograms. The disappearance or significant shift of the endothermic melting peak of Z-ligustilide in the thermogram of the inclusion complex indicates its amorphous state and successful encapsulation within the HP-β-CD.
Visualizations
Caption: Workflow for the preparation and characterization of the Z-ligustilide/HP-β-CD complex.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability [hrcak.srce.hr]
- 5. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of Stable Ligustilide Derivatives (e.g., LIGc)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of stable Ligustilide (LIG) derivatives, with a specific focus on LIGc (this compound cyclopropyl lactam).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of LIGc, presented in a question-and-answer format.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| LIGc-S-01 | Low or no yield of the desired LIGc product. | 1. Degradation of (Z)-ligustilide starting material: (Z)-ligustilide is known to be unstable and can degrade upon exposure to light, heat, and oxygen.[1] 2. Incomplete reaction: The reaction conditions may not be optimal for the conversion of (Z)-ligustilide to LIGc. 3. Side reactions: Formation of undesired byproducts may be consuming the starting material. The reaction of (Z)-ligustilide with primary amines can sometimes lead to other adducts.[2] | 1. Starting Material Quality: Use freshly purified (Z)-ligustilide. Store it under an inert atmosphere (e.g., argon) at low temperatures and protected from light.[3][4] Purity can be checked by HPLC before use. 2. Reaction Optimization: a) Increase the reaction temperature in small increments (e.g., 10 °C). b) Extend the reaction time and monitor the progress by TLC or LC-MS. c) Use a slight excess of cyclopropylamine to drive the reaction to completion. 3. Minimize Side Reactions: a) Ensure the reaction is carried out under a strictly inert atmosphere. b) Add cyclopropylamine slowly to the reaction mixture to control the initial reaction rate. |
| LIGc-S-02 | The reaction appears to stall and does not proceed to completion. | 1. Insufficient activation: The lactone carbonyl of (Z)-ligustilide may not be sufficiently electrophilic for the nucleophilic attack by cyclopropylamine under the current conditions. 2. Reagent degradation: The cyclopropylamine may have degraded or be of low purity. | 1. Catalysis: Consider the addition of a Lewis acid or a mild Brønsted acid to activate the lactone carbonyl. This should be done cautiously to avoid degradation of the starting material. 2. Reagent Quality: Use freshly distilled or a new bottle of cyclopropylamine. |
| LIGc-P-01 | Difficulty in purifying LIGc from the crude reaction mixture. | 1. Similar polarity of LIGc and unreacted (Z)-ligustilide: This can make separation by column chromatography challenging. 2. Presence of multiple byproducts: Complex reaction mixtures can be difficult to resolve. | 1. Chromatographic Optimization: a) Use a shallow gradient of a more polar solvent during column chromatography. b) Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system. This can be highly effective for removing impurities if a crystalline product is obtained. 3. Preparative HPLC: For high-purity samples, preparative HPLC is a viable option.[3] |
| LIGc-C-01 | The final product is colored, but LIGc is expected to be colorless. | 1. Presence of colored impurities: These could be degradation products of (Z)-ligustilide or polymeric materials formed during the reaction. 2. Oxidation: The product may have undergone some oxidation during workup or purification. | 1. Decolorization: Treat a solution of the crude product with activated charcoal before filtration and solvent evaporation. 2. Rigorous Purification: Repeat the column chromatography or perform a recrystallization to remove the colored impurities. 3. Inert Atmosphere: Ensure that all steps of the workup and purification are performed under an inert atmosphere to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: Why is (Z)-ligustilide so unstable, and what precautions should I take when using it as a starting material?
A1: (Z)-ligustilide possesses a highly conjugated and strained lactone structure, making it susceptible to degradation. It is particularly sensitive to:
-
Light: Exposure to light can induce dimerization and trimerization.
-
Oxygen: The presence of oxygen can lead to oxidation products.
-
Heat: Elevated temperatures can accelerate degradation.
Precautions:
-
Always store (Z)-ligustilide under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).
-
Protect it from light by using amber-colored vials or wrapping containers in aluminum foil.
-
It is highly recommended to purify (Z)-ligustilide by a rapid method like column chromatography immediately before use to remove any dimers or degradation products.
Q2: What is the general synthetic strategy for converting (Z)-ligustilide to LIGc?
A2: The synthesis of LIGc, a stable cyclopropyl lactam derivative, involves the reaction of (Z)-ligustilide with cyclopropylamine. This reaction proceeds via a nucleophilic attack of the amine on the lactone carbonyl, leading to the opening of the lactone ring, followed by an intramolecular cyclization to form the more stable lactam ring. This approach is based on the known reactivity of (Z)-ligustilide with primary amines, which can yield N-substituted lactams.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion rate and the presence of any side products.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of LIGc.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To confirm the change in the carbonyl group from a lactone to a lactam.
-
Q4: Are there alternative methods for synthesizing stable this compound derivatives?
A4: Yes, other strategies to stabilize the this compound scaffold include:
-
Conjugate Addition: The electrophilic nature of (Z)-ligustilide allows for 1,6-conjugate addition reactions with nucleophiles like thiols.
-
Modification of the Butylidene Side Chain: Altering the double bond in the side chain can also lead to more stable analogs.
Experimental Protocols
Representative Synthesis of LIGc
This protocol is a representative method based on general organic synthesis principles for the formation of lactams from lactones and amines.
Materials:
-
(Z)-ligustilide (freshly purified)
-
Cyclopropylamine
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve freshly purified (Z)-ligustilide (1.0 eq) in anhydrous toluene under an argon atmosphere.
-
Reagent Addition: To this solution, add cyclopropylamine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield LIGc as a colorless solid.
Quantitative Data Summary
| Parameter | (Z)-ligustilide (Starting Material) | LIGc (Product) | Reference |
| Molecular Weight | 190.24 g/mol | 231.31 g/mol | - |
| Appearance | Pale yellow oil | Colorless solid | - |
| Purity (after purification) | >98% (by HPLC) | >99% (by HPLC) | |
| Storage | -20°C under Argon, protected from light | Room temperature, protected from moisture |
Visualizations
References
- 1. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of methyl thioglycolate and benzylamine to (Z)-ligustilide, a bioactive unsaturated lactone constituent of several herbal medicines. An improved synthesis of (Z)-ligustilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new procedure for the preparative separation and isolation of Z-ligustilide from the roots of Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Storage Conditions for Ligustilide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ligustilide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is an unstable compound susceptible to degradation from several factors.[1][2][3] The most significant contributors to its degradation are:
-
Light: Exposure to both daylight and UV light has a profound impact on the chemical transformation of this compound, leading to the formation of dimers and trimers.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1] While not as impactful as light, it is a significant factor.
-
Temperature: Elevated temperatures accelerate the degradation rate of this compound.
-
pH: The stability of this compound is influenced by the pH of the solution.
-
Solvent: The choice of solvent can affect this compound stability. For instance, degradation has been observed in chloroform (CDCl₃), which can produce HCl and phosgene when exposed to light.
Q2: What are the recommended long-term storage conditions for purified this compound?
A2: For optimal long-term stability, purified this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Form: Storing this compound in a suitable solvent or as a complex can enhance stability compared to dry storage.
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A3: The appearance of unexpected peaks likely indicates the presence of this compound degradation products. Common degradation products identified through methods like NMR and LC-MS include:
-
(Z)-butylidenephthalide
-
Phthalic acid anhydride
-
Butyraldehyde
-
This compound dimers and trimers (especially with light exposure)
-
Senkyunolide D
-
3,8-epoxythis compound
-
6,7-epoxythis compound
-
Dehydrothis compound
Q4: How can I improve the stability of this compound in an aqueous solution for my experiments?
A4: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
Antioxidants: The addition of antioxidants, such as Vitamin C, can significantly improve stability by reducing oxidative degradation.
-
Co-solvents: Using co-solvents like propylene glycol can help stabilize this compound.
-
Inclusion Complexes: Complexation with molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can greatly enhance both the stability and aqueous solubility of this compound.
Q5: What analytical methods are suitable for quantifying this compound and its degradation products?
A5: Several analytical techniques are effective for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common and reliable method for quantifying this compound.
-
Quantitative Proton Nuclear Magnetic Resonance (qHNMR): qHNMR is a powerful non-destructive method that allows for the simultaneous quantification of this compound and its degradation products, providing a mass balance perspective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used for the analysis of this compound, particularly in volatile oil extracts.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Standard Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing peak area of this compound and appearance of new peaks in chromatogram over a short period. | Light Exposure: Standard solution is being exposed to ambient or UV light. | Prepare and store standard solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure to light during handling. |
| Oxygen Exposure: Dissolved oxygen in the solvent is causing oxidation. | Degas the solvent before preparing the solution. Purge the vial headspace with an inert gas like nitrogen or argon before sealing. | |
| Inappropriate Solvent: The solvent may be reacting with this compound. | Use acetonitrile for preparing standard solutions as it has been shown to minimize isomerization. Avoid chlorinated solvents like chloroform if possible. | |
| High Temperature: Standard solution is stored at room temperature. | Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, prepare them fresh daily if possible. |
Issue 2: Poor Recovery of this compound from Biological Samples
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected concentration of this compound in extracted biological samples. | Degradation during Extraction: this compound is degrading during the sample preparation process. | Keep samples on ice throughout the extraction procedure. Minimize the duration of each extraction step. Use antioxidants in the extraction buffer if appropriate. |
| Inefficient Extraction: The extraction protocol is not effectively isolating this compound. | Optimize the extraction solvent and pH. Ensure thorough vortexing and centrifugation. Consider solid-phase extraction (SPE) for cleaner samples. | |
| Adsorption to Labware: this compound may be adsorbing to plastic tubes or pipette tips. | Use low-adsorption polypropylene tubes and tips. |
Data Presentation
Table 1: Influence of Storage Conditions on (Z)-Ligustilide Stability
| Condition | Storage Details | Observation | Reference |
| Light Exposure | Purified this compound in a sealed NMR tube exposed to ambient daylight. | Rapid degradation, with formation of dimers and trimers being the predominant transformation. | |
| Dark Storage | Purified this compound in a sealed NMR tube kept in the dark. | Significantly more stable compared to light-exposed samples. | |
| Oxygen Presence | Sample stored in the presence of oxygen. | Degradation occurs, though at a slower rate than with light exposure. | |
| Inert Atmosphere | Sample degassed with Argon (Ar). | Slows down oxidation but does not completely prevent it. | |
| Temperature | Stored at -20°C. | More stable than at room temperature. | |
| Solvent Type | Stored in deuterated DMSO or MeOH at -30°C. | Mild decrease of 5.2% and 4.4% respectively after 41 days. | |
| Stored in CDCl₃ at -30°C. | Lowest stability with a decrease of 15.6% within 41 days. |
Experimental Protocols
Protocol 1: Stability Testing of this compound using qHNMR
This protocol is adapted from studies investigating this compound stability under various conditions.
-
Sample Preparation:
-
Prepare solutions of purified this compound (e.g., 1.6 mg/mL) in the desired deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOH-d₃).
-
For studying the effect of oxygen, prepare two sets of samples: one in a standard NMR tube and another where the solvent is degassed with argon and the tube is flame-sealed.
-
For studying the effect of light, wrap one set of tubes in aluminum foil to keep them in the dark and expose another set to ambient daylight or a controlled UV light source.
-
-
Storage:
-
Store the prepared NMR tubes under the desired temperature conditions (e.g., -20°C, 4°C, room temperature).
-
-
qHNMR Analysis:
-
Acquire ¹H NMR spectra at defined time intervals (e.g., day 0, 1, 7, 15, 30).
-
Use a suitable internal or external standard for quantification (e.g., DMSO₂ as an external calibrant).
-
Quantify the amount of this compound remaining by integrating a characteristic, well-resolved proton signal (e.g., at δ 6.286 for H-7).
-
Simultaneously, identify and quantify the signals of major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics under each condition.
-
Protocol 2: Quantification of this compound by HPLC-FLD
This protocol is based on a method for determining this compound in rat plasma.
-
Chromatographic Conditions:
-
Column: YMC-packed ODS-A C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water.
-
Detection: Fluorescence detector with excitation at 290 nm and emission at 395 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Preparation (from plasma):
-
To a plasma sample, add an internal standard (e.g., podophyllotoxin).
-
Precipitate proteins by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 30°C.
-
Reconstitute the residue in the mobile phase.
-
Centrifuge again and inject the supernatant into the HPLC system.
-
-
Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
References
- 1. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability–Bioactivity Chasm [agris.fao.org]
- 3. Research Progress on the Stability of this compound [journal11.magtechjournal.com]
Technical Support Center: Strategies to Reduce First-Pass Metabolism of Ligustilide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to overcome the significant first-pass metabolism of Ligustilide, a promising bioactive compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound, reported to be as low as 2.6%, is primarily due to extensive first-pass metabolism.[1] After oral administration, this compound is absorbed from the gastrointestinal tract and transported via the portal vein to the liver, where it is heavily metabolized before it can reach systemic circulation.[2][3] This metabolic process involves two main phases:
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP450) enzymes. Studies in rat liver microsomes have identified CYP3A4, CYP2C9, and CYP1A2 as the major isoenzymes responsible for its metabolism.[4]
-
Phase II Metabolism: This involves conjugation reactions. Glucuronidation and glutathione conjugation have been identified as major metabolic pathways for this compound and its metabolites.[5]
Q2: What are the primary strategies to reduce the first-pass metabolism of this compound?
A2: Researchers can employ three main strategies to circumvent the first-pass effect and improve the systemic exposure of this compound:
-
Structural Modification (Prodrug Approach): This involves chemically modifying the this compound molecule to create a prodrug with improved stability and pharmacokinetic properties. This new compound remains inactive until it is metabolized back to the active this compound in the body.
-
Advanced Drug Delivery Systems (Nanoformulations): Encapsulating this compound in nanocarriers can protect it from metabolic enzymes, improve its solubility, and enhance its absorption through alternative pathways like the intestinal lymphatic system, which bypasses the liver.
-
Co-administration with Metabolic Inhibitors: The simultaneous use of agents that inhibit specific CYP450 enzymes can decrease the rate of this compound metabolism, allowing more of the active compound to reach systemic circulation.
Q3: How can nanoformulations specifically improve this compound's bioavailability?
A3: Nanoformulations, such as nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes, offer several advantages for enhancing this compound's bioavailability:
-
Protection from Degradation: The nanocarrier shields the unstable this compound molecule from the harsh environment of the GI tract and from premature contact with metabolic enzymes.
-
Enhanced Absorption: The small size and lipophilic nature of many nanoparticles can facilitate absorption across the intestinal epithelium.
-
Promotion of Lymphatic Transport: Lipid-based nanoformulations, in particular, can be absorbed into the intestinal lymphatic system instead of the portal vein. This transport route bypasses the liver, thus avoiding first-pass metabolism and significantly increasing systemic bioavailability. A study on a Z-ligustilide nanoemulsion (LIGNE) demonstrated a significant increase in maximum plasma concentration (Cmax) and the area under the curve (AUC), leading to improved oral bioavailability.
Q4: What is the prodrug approach and how has it been successfully applied to this compound?
A4: The prodrug approach involves converting a bioactive compound into an inactive derivative that, after administration, is converted back to the active parent drug through enzymatic or chemical reactions. This strategy can overcome issues like poor stability and extensive first-pass metabolism.
A highly successful example is the synthesis of a this compound derivative known as LIGc (ligusticum cycloprolactam). This structural modification addressed the inherent instability of this compound and dramatically improved its pharmacokinetic profile. LIGc demonstrated an absolute oral bioavailability of 83.97%, a stark contrast to the 2.6% bioavailability of the parent this compound.
Q5: Is it feasible to co-administer this compound with a CYP450 inhibitor?
A5: Theoretically, co-administering this compound with a selective inhibitor of the primary metabolizing enzymes (CYP3A4, CYP2C9, and CYP1A2) is a feasible strategy to reduce its first-pass metabolism. However, this approach must be handled with extreme caution in a research setting. While it can validate the metabolic pathways, it presents significant challenges for clinical application due to the high risk of drug-drug interactions, which can alter the metabolism of other concomitant medications and lead to toxicity. Careful selection of a highly selective, non-toxic inhibitor and extensive dose-finding studies are critical.
Troubleshooting Guides
| Problem Encountered | Potential Cause & Explanation | Recommended Solution & Next Steps |
| Low in vivo efficacy of this compound despite high in vitro activity. | This is a classic sign of poor oral bioavailability, most likely due to extensive first-pass metabolism in the liver and gut wall. The compound is being eliminated before it can reach therapeutic concentrations in the bloodstream. | 1. Quantify Pharmacokinetics: Conduct a pharmacokinetic study to measure plasma concentrations of this compound over time. A low AUC will confirm poor bioavailability.2. Implement a Bioavailability-Enhancing Strategy: Select a strategy from the FAQs, such as developing a nanoemulsion or synthesizing a stable prodrug like LIGc. |
| High inter-subject variability in pharmacokinetic profiles during animal studies. | This variability can stem from genetic polymorphisms in CYP450 enzymes among the animal population, leading to differences in metabolic rates. | 1. Utilize a Robust Formulation: Employ a nanoformulation strategy (e.g., SLNs, liposomes) to normalize absorption and protect the drug from enzymatic degradation, potentially reducing the impact of metabolic differences.2. Increase Sample Size: Ensure a sufficiently large group of animals is used to achieve statistical power and account for natural biological variation. |
| This compound degrades during formulation or storage. | This compound is known to have an unstable structure, making it susceptible to degradation. This chemical instability can compromise the integrity and efficacy of the final product. | 1. Encapsulation: Use nanoencapsulation techniques (e.g., PLGA-mPEG nanoparticles) to protect the this compound molecule.2. Structural Modification: Pursue a prodrug strategy. The derivative LIGc was shown to be highly stable, with no impurity peaks found after four months at room temperature. |
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters for this compound and its Derivatives/Formulations
| Compound / Formulation | Administration | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (mg/L*h) | Absolute Bioavailability (F%) | Reference |
| This compound (LIG) | Oral | - | - | - | - | 2.6% | |
| This compound Nanoemulsion (LIGNE) | Oral | 20 | Significantly Higher than LIG | - | Significantly Higher than LIG | Improved vs. LIG | |
| This compound Derivative (LIGc) | Oral | 45 | - | - | 13.67 ± 0.67 | 83.97% | |
| This compound Derivative (LIGc) | Oral | 90 | 9.89 ± 1.62 | 0.5 | 22.31 ± 2.88 | 83.97% | |
| This compound Derivative (LIGc) | Intravenous | 20 | 6.42 ± 1.65 | - | - | 100% (Reference) |
Table 2: Key CYP450 Isozymes in this compound Metabolism and Their Selective Inhibitors
| Enzyme | Role in this compound Metabolism | Selective Inhibitor Example | Primary Use in Experiments | Reference |
| CYP3A4 | Major metabolizing enzyme | Ketoconazole | In vitro phenotyping to confirm metabolic pathway | |
| CYP2C9 | Major metabolizing enzyme | Trimethoprim | In vitro phenotyping to confirm metabolic pathway | |
| CYP1A2 | Major metabolizing enzyme | α-Naphthoflavone | In vitro phenotyping to confirm metabolic pathway |
Experimental Protocols
Protocol 1: General Methodology for In Vitro this compound Metabolism Study Using Rat Liver Microsomes (Based on the methodology described in)
-
Preparation of Incubation Mixture: Prepare a 1.0 mL incubation mixture containing rat liver microsomes (0.5 mg/mL protein), this compound (at various concentrations), and a NADPH-generating system in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-generating system.
-
Inhibition Assay (for phenotyping): For inhibitor studies, add a selective CYP450 inhibitor (e.g., ketoconazole for CYP3A4) to the pre-incubation mixture.
-
Termination of Reaction: After a set incubation time (e.g., 30 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile. Add an internal standard (e.g., nitrendipine) for quantification.
-
Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of remaining this compound using a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Determine the rate of metabolism. For inhibition studies, compare the metabolic rate in the presence and absence of the inhibitor to identify the contribution of the specific CYP isoenzyme.
Protocol 2: General Methodology for Preparation of a this compound Nanoemulsion (LIGNE) (This is a generalized protocol based on standard nanoemulsion preparation techniques as specific details were not available in the cited abstract)
-
Preparation of Oil Phase: Dissolve a specific amount of this compound and an oil-soluble surfactant in a suitable oil (e.g., medium-chain triglycerides) to form the oil phase.
-
Preparation of Aqueous Phase: Dissolve a water-soluble surfactant or co-surfactant in deionized water to form the aqueous phase.
-
Formation of Coarse Emulsion: Add the oil phase to the aqueous phase dropwise under constant magnetic stirring to form a coarse emulsion.
-
High-Energy Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a microfluidizer for a set number of cycles. This process reduces the droplet size to the nanometer range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using appropriate instrumentation (e.g., dynamic light scattering).
-
Sterilization and Storage: Filter the nanoemulsion through a sterile filter (e.g., 0.22 µm) for in vivo studies and store at 4°C.
Visualizations
References
Technical Support Center: Predicting the Shelf-Life of Ligustilide Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for predicting the shelf-life of Ligustilide formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a major concern?
A1: this compound is a primary bioactive phthalide compound found in medicinal plants of the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong.[1][2][3] It is associated with a variety of pharmacological effects, including neuroprotective and anti-inflammatory activities.[2][3] However, this compound is known for its inherent structural instability and rapid chemical degradation, which poses a significant challenge for its formulation, preservation, and the assurance of therapeutic efficacy and product quality. Its poor stability can also limit its bioavailability and overall application in new drug development.
Q2: What are the primary factors that influence the stability of this compound?
A2: The stability of this compound is significantly affected by several factors. Exposure to light, particularly daylight and UV light, has a profound impact, leading to rapid transformation into dimers and trimers. Temperature is another critical factor; elevated temperatures accelerate degradation. Other influencing factors include the presence of oxygen, pH, and the type of solvent used in the formulation.
Q3: What are the main degradation products of (Z)-Ligustilide?
A3: (Z)-Ligustilide degrades into several products. Key degradation pathways involve dimerization and trimerization, especially under light exposure. Other identified degradation products include (Z)-butylidenephthalide, phthalic acid anhydride, butyraldehyde, senkyunolide D, and various epoxyligustilides. The formation of dehydrothis compound has also been noted as a degradation product.
Q4: How can the stability of this compound formulations be enhanced?
A4: Several strategies can be employed to improve the stability of this compound:
-
Use of Antioxidants: Adding antioxidants like Vitamin C can markedly improve stability in aqueous solutions by almost 35%.
-
Optimized Vehicle: A suitable vehicle containing co-solvents and surfactants, such as 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol (PG), has been shown to enhance stability.
-
Complexation with Cyclodextrins: Forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been demonstrated to greatly improve stability against both temperature and light.
-
Structural Modification: Synthesizing more stable derivatives, such as ligusticum cycloprolactam (LIGc), can resolve the inherent instability issues of the parent compound.
-
Storage Conditions: Storing formulations protected from light and at reduced temperatures (e.g., -20°C) is crucial for minimizing degradation.
Q5: What is a typical predicted shelf-life for a stabilized this compound formulation?
A5: The predicted shelf-life depends heavily on the formulation and storage conditions. For an optimized vehicle containing 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol, the shelf-life (T90, or 10% degradation) was predicted to be more than 1.77 years at 25°C using the Arrhenius equation and accelerated stability experiments.
Troubleshooting Guides
Q: I am observing rapid degradation of my this compound standard or sample during chromatographic analysis. What could be the cause and how can I fix it?
A: This is a common issue due to this compound's inherent instability.
-
Solvent Choice: The solvent can significantly impact stability. Studies have shown that acetonitrile is a suitable solvent for preparing standard solutions to minimize isomerization. In contrast, deuterochloroform (CDCl3), a common NMR solvent, can cause significant degradation in a short period.
-
Light Exposure: Protect all solutions from light by using amber vials or covering glassware with aluminum foil. Exposure to daylight can cause nearly complete degradation within 15 days.
-
Temperature Control: Maintain samples at a low, controlled temperature (e.g., 4°C) in the autosampler during the analytical run.
Q: My stability study chromatogram shows several unexpected peaks that increase over time. What are they?
A: These new peaks are likely degradation products of this compound.
-
Identify Degradants: Refer to the known degradation pathways of this compound. The major degradants to expect are (Z)-butylidenephthalide, phthalic acid anhydride, and various dimers and trimers.
-
Analytical Confirmation: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of these peaks by comparing their mass-to-charge ratios ([M+H]+) with known degradants.
Q: The mass balance in my forced degradation study does not add up. The loss of this compound is greater than the formation of known degradants. Why?
A: Achieving a complete mass balance for an unstable compound like this compound is challenging.
-
Use a Closed System: For accurate mass balance studies, it is essential to use a closed system where matter cannot enter or exit. Flame-sealed NMR tubes provide an inherently mass-balanced environment.
-
Comprehensive Quantification: Standard chromatographic methods may not detect all degradation products (e.g., volatile compounds like butyraldehyde or polymeric materials). Quantitative 1H NMR (qHNMR) is a powerful non-destructive technique that can help assess all proton-bearing species in the solution, providing a more comprehensive mass balance assessment.
Q: The shelf-life predicted from my accelerated stability data seems unreliable. What could be wrong?
A: Shelf-life prediction relies on appropriate kinetic modeling.
-
Kinetic Model Selection: The degradation of this compound may not follow simple zero- or first-order kinetics. Its degradation rates have been found to conform to a rate equation following a Weibull probability distribution. Using an inappropriate model will lead to inaccurate predictions. The Arrhenius equation is commonly used to relate the degradation rate constant to temperature.
-
Sufficient Data Points: Ensure you have a sufficient number of data points from your accelerated study (e.g., at least three time points for a 6-month study) to build a robust model.
-
Confirmation with Real-Time Studies: Predictions from accelerated studies should always be confirmed with long-term, real-time stability studies under the intended storage conditions.
Data Presentation
Table 1: Summary of Factors Influencing (Z)-Ligustilide Stability
| Factor | Observation | Recommendations | Source(s) |
| Light | Profound impact; rapid degradation in daylight and UV light, leading to dimerization and trimerization. No detectable this compound after 15 days in daylight. | Store all materials and formulations in light-protected containers (e.g., amber glass) and minimize exposure during handling. | |
| Temperature | Degradation accelerates with increasing temperature. At 50°C, free this compound degraded completely within 5 days. | Store formulations at refrigerated (e.g., 4°C) or frozen (e.g., -20°C) temperatures for long-term stability. | |
| Oxygen | The presence of oxygen can contribute to degradation. | Consider degassing solvents or purging containers with an inert gas like argon for sensitive formulations. | |
| pH | Stability is influenced by the pH of the medium. | Buffer formulations to an optimal pH range, which should be determined during pre-formulation studies. | |
| Solvent | Stability varies significantly between solvents. Acetonitrile is preferred for analytical standards, while chloroform can promote degradation. | Select solvents carefully based on compatibility studies. Acetonitrile is recommended for analytical work. |
Table 2: Comparative Stability of this compound in Various Conditions and Formulations
| Condition / Formulation | Storage Conditions | Duration | Remaining this compound (%) | Source(s) |
| Purified this compound (in CDCl₃) | Daylight, Ambient Temp. | 15 days | ~0% | |
| Purified this compound (in CDCl₃) | Dark, Ambient Temp. | 15 days | >95% | |
| This compound in A. sinensis SFE Oil | -20°C, Sealed with Parafilm® | 114 days | ~89.9% | |
| Free this compound | Light, 4°C | 6 days | 22.1% | |
| This compound/HP-β-CD Complex | Light, 4°C | 6 days | 77.8% | |
| Free this compound | Dark, 30°C | 6 days | 10.9% | |
| This compound/HP-β-CD Complex | Dark, 30°C | 6 days | ~100% |
Table 3: Example of an Optimized Vehicle for (Z)-Ligustilide Injection Formulation
| Component | Concentration | Purpose | Source(s) |
| Tween-80 | 1.5% | Surfactant / Solubilizer | |
| Vitamin C | 0.3% | Antioxidant | |
| Propylene Glycol (PG) | 20% | Co-solvent | |
| Water for Injection | q.s. | Vehicle |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Quantification
This protocol is a generalized method based on published literature for the quantification of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: Monitor at 350 nm to achieve baseline separation from related phthalides like butylidenephthalide.
-
Fluorescence (for higher sensitivity): Use excitation/emission wavelengths of 290/395 nm.
-
-
Injection Volume: 20-50 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh pure this compound reference standard and dissolve in acetonitrile to prepare a stock solution. Protect from light. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Extract this compound from the formulation matrix using a suitable solvent. Centrifuge to remove excipients and inject the supernatant. For plasma samples, a liquid-liquid or solid-phase extraction is required, followed by evaporation and reconstitution in the mobile phase.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Accelerated Stability Study Design
This protocol outlines a general approach for conducting an accelerated stability study based on ICH guidelines.
-
Materials:
-
At least two or three pilot-scale batches of the final this compound formulation in the proposed container closure system.
-
-
Storage Conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Intermediate (if significant change at accelerated condition): 30°C ± 2°C / 65% RH ± 5% RH.
-
Long-Term (for confirmation): 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C (refrigerated).
-
Photostability: Expose the formulation to a light source under controlled conditions as per ICH Q1B guidelines.
-
-
Testing Frequency:
-
Accelerated Study: A minimum of three time points, typically 0, 3, and 6 months.
-
Long-Term Study: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Tests to be Performed:
-
Assay: Quantification of this compound content using a validated, stability-indicating HPLC method (see Protocol 1).
-
Degradation Products: Monitor for and quantify known and unknown degradation products.
-
Physical Properties: Visual appearance, pH, viscosity, particle size (as appropriate for the dosage form).
-
Microbiological Testing: As required for the formulation type.
-
-
Evaluation:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation kinetics by fitting the data to an appropriate mathematical model (e.g., Weibull distribution, first-order, etc.).
-
Use the Arrhenius equation to calculate the degradation rate constant at the long-term storage temperature.
-
Predict the shelf-life, which is the time point at which the this compound concentration is expected to fall to 90% of its initial value (T90).
-
Mandatory Visualizations
References
Addressing challenges in the large-scale purification of Ligustilide
Welcome to the technical support center for the large-scale purification of Ligustilide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing purification protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of this compound.
1. Low Yield of this compound After Extraction and Initial Purification
-
Question: We are experiencing a significantly lower than expected yield of this compound after our initial extraction and purification steps. What are the potential causes and how can we improve our yield?
-
Answer: Low yields of this compound are a common challenge, primarily due to its inherent instability.[1][2][3] Several factors can contribute to this issue:
-
Degradation During Extraction: this compound is susceptible to degradation at elevated temperatures.[4] If using methods like Soxhlet or other heat-involved extractions, significant loss can occur.
-
Exposure to Light and Oxygen: Exposure to light can lead to the formation of dimers and trimers, reducing the monomeric this compound content.[1] Similarly, the presence of oxygen can contribute to its degradation.
-
Inappropriate Solvent Selection: The choice of solvent can impact both extraction efficiency and stability. Some solvents may promote isomerization or degradation.
-
Suboptimal Purification Technique: Not all purification methods are equally effective for the labile nature of this compound. Techniques involving prolonged exposure to harsh conditions can lead to significant losses.
Troubleshooting Steps:
-
Optimize Extraction Method: Consider using extraction methods that operate at or below room temperature, such as ultrasonic-assisted extraction or supercritical fluid extraction (SFE). Pressurized liquid extraction (PLE) can be efficient but requires careful optimization of temperature to prevent thermal degradation.
-
Control Environmental Conditions: Perform extraction and purification steps in the dark or under amber light to minimize light-induced degradation. Purging solvents and storage containers with an inert gas like argon can help prevent oxidation.
-
Select Appropriate Solvents: Studies have shown that this compound is more stable in non-polar solvents like cyclohexane and chloroform compared to being exposed to air. For chromatographic purification, solvent systems should be carefully selected to ensure good separation while minimizing degradation.
-
Employ Gentle Purification Techniques: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a gentle and effective method for purifying this compound, achieving high purity in a single step with good recovery. Preparative HPLC can also be used for final polishing to achieve high purity.
-
2. Purity of Final this compound Product is Below Target
-
Question: Our final purified this compound has a purity of less than 95% as determined by HPLC/GC. What are the likely impurities and how can we improve the purity?
-
Answer: Achieving high purity of this compound can be challenging due to the presence of structurally similar compounds and degradation products.
-
Common Impurities: The most common impurities are isomers and degradation products such as Z-butylidenephthalide, and this compound dimers and trimers.
-
Co-elution in Chromatography: Inadequate separation during chromatography can lead to the co-elution of these impurities with this compound.
Troubleshooting Steps:
-
Multi-step Purification: A single purification step may not be sufficient to achieve high purity. A multi-step approach is often necessary. For instance, an initial purification by HSCCC can be followed by a final polishing step using preparative HPLC.
-
Optimize Chromatographic Conditions:
-
HSCCC: The choice of the two-phase solvent system is critical. Systems such as petroleum ether-ethanol-water or n-hexane-ethyl acetate-methanol-water-acetonitrile have been successfully used.
-
Preparative HPLC: Optimization of the mobile phase composition, flow rate, and column type is essential for resolving closely related impurities.
-
-
Characterization of Impurities: Utilize techniques like NMR and LC-HRMS to identify the impurities present. This information can help in designing a more effective purification strategy.
-
3. Degradation of Purified this compound During Storage
-
Question: We have observed a decrease in the purity of our isolated this compound over a short period of storage. What are the optimal storage conditions to ensure its stability?
-
Answer: The instability of this compound is a major concern even after purification.
-
Factors Affecting Stability: Temperature, light, oxygen, and the solvent in which it is stored are key factors influencing its stability.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, such as -20°C.
-
Light: Protect from light by storing in amber vials or in the dark.
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, for example, by using argon as a shielding gas.
-
Solvent: Storing this compound in a suitable organic solvent can improve its stability compared to storing it neat or in an unstable solvent. It has been found to be most stable when stored in solution in the mobile phase used for its purification (e.g., the upper phase of the HEMWat solvent system) at -30°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield and purity I can expect from large-scale purification of this compound?
A1: The yield and purity can vary significantly depending on the starting material and the purification methods employed. However, here is a summary of reported data:
| Purification Method | Starting Material | Purity | Yield/Recovery | Reference |
| HSCCC (single step) | Supercritical fluid extract of A. sinensis | 93.4% | 12.4% (w/w) from extract, 78.5% recovery | |
| Preparative HPLC (after HSCCC) | HSCCC-purified this compound | 98.0% | - | |
| HSCCC | Crude extract of Ligusticum chuanxiong | 98% (Z-ligustilide) | - | |
| Semipreparative HPLC | Enriched extract of A. sinensis | 99.6% | 4.57 mg/g of plant material | |
| Two-step FCPC and HSCCC | Supercritical CO2 fluid extract of A. sinensis | 99.4% (GC-MS), 98.9% (qHNMR) | 8.5% overall yield from extract |
Q2: What are the main degradation products of this compound I should be aware of?
A2: The primary degradation products of this compound are its dimers and trimers, which form upon exposure to light. Other reported degradation products include Z-butylidenephthalide, phthalic acid anhydride, and butyraldehyde.
Q3: Are there any additives that can enhance the stability of this compound during processing and storage?
A3: Yes, antioxidants have been shown to significantly improve the stability of Z-ligustilide in aqueous solutions. A suitable vehicle for stabilizing Z-ligustilide was found to contain 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol (PG).
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol is based on methods described for extracting essential oils rich in this compound from Angelica sinensis.
-
Plant Material: Dried and powdered roots of Angelica sinensis.
-
Instrumentation: Supercritical fluid extractor.
-
Procedure:
-
Load the powdered plant material into the extraction vessel.
-
Set the extraction parameters. A comparison of standard and solvent-modified methods is presented below.
-
Collect the essential oil extract. The yield is typically around 1.5% (w/w) of the dry plant material.
-
| Parameter | Standard Method | Solvent-Modified Method |
| Extract Temperature | 40°C | 40°C |
| Vessel Temperature | 45°C | 45°C |
| Pressure | 200 bar | 200 bar |
| Static Extract Time | 20 min | 20 min |
| Flow Rate | 2 L/min | 2 L/min |
| Modifier | None | 5% Ethanol |
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is a generalized procedure based on successful separations reported in the literature.
-
Instrumentation: Preparative HSCCC instrument.
-
Two-Phase Solvent System Selection: The choice of the solvent system is crucial. A common system is composed of n-hexane-ethyl acetate-methanol-water-acetonitrile (8:2:5:5:3, v/v/v/v/v).
-
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC column with the stationary phase (typically the upper organic phase).
-
Rotate the column at the desired speed (e.g., 800 rpm).
-
Pump the mobile phase (typically the lower aqueous phase) through the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent system.
-
Collect fractions and monitor the effluent using a UV detector (e.g., at 280 nm).
-
Analyze the collected fractions by HPLC or GC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
This compound Purification and Troubleshooting Workflow
Caption: Workflow for this compound purification with key troubleshooting points.
Key Factors Affecting this compound Stability
Caption: Factors influencing the chemical stability of this compound.
References
- 1. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Stability of this compound [journal11.magtechjournal.com]
- 3. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability–Bioactivity Chasm [agris.fao.org]
- 4. Optimization of pressurized liquid extraction for Z-ligustilide, Z-butylidenephthalide and ferulic acid in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Ligustilide Isomer Separation
Welcome to the technical support center for the chromatographic analysis of Ligustilide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving baseline separation of this compound isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common this compound isomers that require separation?
A1: The most common isomers of this compound that are often targeted for separation are the geometric isomers, (Z)-Ligustilide and (E)-Ligustilide. These compounds have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond. Achieving baseline separation is crucial for accurate quantification and pharmacological studies.
Q2: Which HPLC column is most suitable for separating this compound isomers?
A2: Reversed-phase columns, particularly C18 columns, are the most frequently used for the separation of this compound isomers. The selection of a specific C18 column can influence selectivity. For challenging separations, consider columns with different silica properties or end-capping to minimize secondary interactions that can lead to peak tailing. In some cases, phenyl-based columns may offer alternative selectivity due to π-π interactions with the aromatic ring of the analytes.
Q3: What is a typical mobile phase for this compound isomer separation?
A3: A typical mobile phase for the reversed-phase HPLC separation of this compound isomers consists of a mixture of acetonitrile or methanol and water.[1][2] Often, a small amount of acid, such as formic acid or acetic acid, is added to the mobile phase to improve peak shape and reproducibility.[3] The organic solvent to water ratio is a critical parameter that needs to be optimized to achieve the desired resolution.
Q4: What detection wavelength is recommended for this compound isomers?
A4: Based on the UV spectra of this compound isomers, a detection wavelength of around 350 nm is often chosen for quantitative analysis.[2] This wavelength provides good sensitivity for both (Z)- and (E)-Ligustilide while minimizing interference from other components.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Overlapping peaks for (Z)- and (E)-Ligustilide.
-
Resolution value below 1.5.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent percentage: A lower percentage of the organic solvent (acetonitrile or methanol) generally increases retention times and can improve the separation between isomers. Perform a gradient or isocratic elution optimization study. |
| Mobile Phase pH: While this compound itself is not highly ionizable, the pH of the mobile phase can influence the ionization of silanol groups on the column, affecting secondary interactions. Adding a small amount of acid (e.g., 0.1% formic acid) can suppress these interactions and improve peak shape and resolution. | |
| Suboptimal Column Choice | Column Chemistry: If a standard C18 column does not provide adequate separation, consider a C18 column from a different manufacturer with different bonding density or a phenyl-hexyl column for alternative selectivity. |
| Inadequate Flow Rate | Reduce the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time. |
| Elevated Column Temperature | Optimize column temperature: Temperature can affect selectivity. Experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for your specific column and mobile phase. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize interactions with residual silanol groups, which are a common cause of peak tailing for many compounds. |
| Mobile Phase Modifier: The addition of a small amount of a competing base, like triethylamine, to the mobile phase can sometimes reduce tailing, but this should be done cautiously as it can affect column longevity and MS compatibility. A more common approach is to use an acidic modifier. | |
| Column Overload | Reduce sample concentration: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Dilute the sample and re-inject. |
| Column Contamination or Degradation | Wash the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, the column may be degraded and need replacement. |
| Extra-column Effects | Minimize tubing length and diameter: Excessive tubing length or large inner diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing. |
Experimental Protocols
General HPLC Method for this compound Isomer Separation
This protocol provides a starting point for method development. Optimization will likely be required for your specific instrument and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient is often used for initial screening. For example: 0-20 min, 40-60% B; 20-25 min, 60-80% B; 25-30 min, 80-40% B. An isocratic mobile phase (e.g., Acetonitrile:Water 60:40, v/v) can also be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Reported HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltima C18 (4.6 x 150 mm, 5 µm) | Not specified | Not specified |
| Mobile Phase | Acetonitrile:Water (60:40) | Methanol:0.5% Acetic Acid | Acetonitrile:1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.3 mL/min |
| Detection | 350 nm | 350 nm | 325 nm |
| Temperature | Ambient | Not specified | Not specified |
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing this compound isomer separation.
Caption: General experimental workflow for HPLC analysis of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of ligustilides in the roots of Angelica sinensis and related umbelliferous medicinal plants by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mitigating the impact of light and temperature on Ligustilide stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of light and temperature on the stability of Ligustilide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is a highly unstable compound susceptible to degradation under various conditions. The primary factors influencing its stability are exposure to light and elevated temperatures.[1][2] Other contributing factors include the presence of oxygen, the pH of the solution, and the type of solvent used.[1][2]
Q2: What are the common degradation products of this compound?
A2: Degradation of this compound can lead to the formation of several products, including dimers, isomers, and oxidation products. Some of the identified degradation products are endo-(Z,Z')-(3.8',8.3',H-7)-dithis compound, (Z)-butylidenephthalide, phthalic acid anhydride, and butyraldehyde.[1] Exposure to light, in particular, promotes the formation of dimers and trimers.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to protect this compound from light and heat. Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil at low temperatures (-20°C is recommended for storage of essential oil extracts). When in solution, the choice of solvent is important; for instance, this compound is more stable in cyclohexane and chloroform compared to being exposed to air. The use of antioxidants, such as Vitamin C, in formulations can also significantly improve its stability in aqueous solutions.
Q4: What is the recommended vehicle for administering Z-ligustilide to improve its stability?
A4: A suitable vehicle for Z-ligustilide that has been shown to enhance its stability for pharmaceutical applications contains 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol (PG). This formulation can significantly improve its stability in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Photodegradation due to exposure to ambient or UV light. | Work under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil. Prepare solutions fresh and use them promptly. For prolonged experiments, consider using a photostability chamber with controlled lighting. |
| Thermal degradation from storage at room temperature or higher. | Store stock solutions and samples at low temperatures, such as -20°C for essential oil extracts and 4°C for short-term storage of purified compounds. Avoid repeated freeze-thaw cycles. | |
| Oxidation. | Degas solvents and purge sample vials with an inert gas like argon or nitrogen before sealing. The inclusion of antioxidants in the formulation can also mitigate oxidative degradation. | |
| Inconsistent results in bioassays. | Degradation of this compound during the assay procedure. | Ensure all buffers and media are pre-cooled. Minimize the exposure of the compound to light during incubation and analysis. Run a stability check of this compound under your specific assay conditions. |
| Isomerization of Z-ligustilide to its less active E-isomer. | The choice of solvent can influence the rate of isomerization. Storing this compound in appropriate organic solvents like cyclohexane or chloroform can help prevent this. | |
| Formation of precipitates in aqueous solutions. | Low aqueous solubility and potential degradation to less soluble products. | Consider using a solubilizing agent or a suitable vehicle. A formulation containing 1.5% Tween-80 and 20% propylene glycol has been shown to be effective. Complexation with hydroxypropyl-β-cyclodextrin can also improve solubility and stability. |
Quantitative Data on this compound Stability
The following tables summarize the quantitative data on the stability of this compound under different conditions.
Table 1: Influence of Light on the Stability of Purified this compound
| Condition | Duration | This compound Remaining (%) | Reference |
| Exposed to ambient daylight | 15 days | Not detectable | |
| Kept in the dark | 15 days | Minimal degradation | |
| Continuously exposed to UV light (260 nm) | 6 days | Significant degradation (similar to daylight) |
Table 2: Stability of this compound in A. sinensis Supercritical Fluid Extraction (SFE) Essential Oil
| Storage Condition | Duration | This compound Content | Reference |
| Sealed with Parafilm®, stored at -20°C in the dark | 4 months | Stable | |
| Flame-sealed, stored at room temperature in daylight | 4 months | Significant degradation | |
| Degassed with Argon, flame-sealed, stored at -20°C | 4 months | Stable |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is adapted from general guidelines for photostability testing and specific studies on this compound.
Objective: To evaluate the stability of a this compound solution under controlled light exposure.
Materials:
-
This compound (pure compound or in a defined formulation)
-
Solvent (e.g., methanol, acetonitrile, or a specific vehicle)
-
Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials)
-
Amber vials (for dark control)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white and near-UV fluorescent lamps)
-
Calibrated radiometer/lux meter
-
HPLC system with a suitable detector (e.g., UV or fluorescence) for quantification
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in the desired solvent or vehicle. Aliquot the solution into both transparent and amber vials.
-
Dark Control: Place the amber vials in the photostability chamber, shielded from light (e.g., wrapped in aluminum foil), to serve as the dark control. This will help differentiate between thermal degradation and photodegradation.
-
Light Exposure: Place the transparent vials in the photostability chamber. Expose the samples to a controlled level of illumination. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Compare the degradation in the light-exposed samples to the dark control to determine the extent of photodegradation.
Protocol 2: Thermal Degradation Study of this compound
Objective: To assess the stability of this compound at different temperatures.
Materials:
-
This compound (pure compound or in a defined formulation)
-
Solvent or vehicle
-
Sealed vials (e.g., flame-sealed NMR tubes or screw-capped vials with airtight seals)
-
Temperature-controlled ovens or incubators
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration. If studying the effect of oxygen, some samples can be purged with an inert gas (e.g., argon) before sealing.
-
Incubation: Place the sealed vials in ovens or incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove a set of vials from each temperature condition.
-
Analysis: Allow the samples to cool to room temperature and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Determine the degradation rate at each temperature. The data can be used to calculate the degradation kinetics (e.g., first-order or second-order) and to estimate the shelf-life of the product using the Arrhenius equation.
Visualizations
Caption: Proposed degradation pathway of Z-Ligustilide.
Caption: Workflow for photostability testing of this compound.
References
Validation & Comparative
Validating the Efficacy of Ligustilide in APP/PS1 Mouse Models of Alzheimer's: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ligustilide's efficacy in the APP/PS1 mouse model of Alzheimer's disease against other potential therapeutic alternatives, including Donepezil, Curcumin, and Resveratrol. The data presented is compiled from multiple preclinical studies, offering an objective overview supported by experimental evidence.
Comparative Efficacy: Behavioral and Neuropathological Outcomes
The following tables summarize the quantitative data from studies investigating the effects of this compound and its alternatives on cognitive function, amyloid-beta (Aβ) pathology, and synaptic integrity in APP/PS1 mice.
Cognitive Improvement: Morris Water Maze
The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory. A reduction in escape latency indicates improved cognitive function.
| Compound | Dosage | Treatment Duration | Mouse Age | Escape Latency (seconds) - Day 5 | Fold Change vs. APP/PS1 Control |
| This compound | 10 mg/kg/day | 8 weeks | 7 months | ~25s[1] | ~2x decrease[1] |
| 40 mg/kg/day | 8 weeks | 7 months | ~20s[1] | ~2.5x decrease[1] | |
| Donepezil | 1 mg/kg/day | 4 weeks | Not Specified | ~30s | Significant decrease |
| Curcumin | 100 mg/kg/day | 5 months | 4 months | Shorter than control | Significant decrease[2] |
| 150 mg/kg/day | 4 weeks | Not Specified | Shorter than control | Significant decrease | |
| Resveratrol | 60 mg/kg/day | 60 days | 2.5 months | Shorter than control | Significant decrease |
Reduction of Aβ Pathology
Treatments aiming to modify the course of Alzheimer's disease often target the reduction of Aβ plaques, a hallmark of the disease.
| Compound | Dosage | Treatment Duration | Mouse Age | Method | Key Findings |
| This compound | 10 & 40 mg/kg/day | 8 weeks | 7 months | Thioflavin-S Staining, Western Blot | Decreased Aβ plaque deposition and reduced levels of Aβ1-42 oligomers and monomers. |
| Donepezil | Not Specified | Not Specified | Not Specified | ELISA | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels. |
| Curcumin | 750 ppm in diet | 5 months | 4 months | Thioflavin-S Staining | Did not significantly affect amyloid plaque load in the hippocampus. |
| Resveratrol | 60 mg/kg/day | 60 days | 2.5 months | Not Specified | Reduced amyloid plaque formation and Aβ42 levels. |
Synaptic Protein Expression
Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. The levels of key synaptic proteins, such as PSD-95 and Synaptophysin, are often measured to assess synaptic integrity.
| Compound | Dosage | Treatment Duration | Mouse Age | Protein | Change in Expression vs. APP/PS1 Control |
| This compound | 10 & 40 mg/kg/day | 8 weeks | 7 months | PSD-95, Synaptophysin, Synapsin 1 | Increased |
| Donepezil | Not Specified | Not Specified | Not Specified | Synaptophysin | Decreased immunoexpression was slowed |
| Curcumin | 100-400 mg/kg/day | 3 months | 3 months | PSD-95, Shank1 | Increased |
| Resveratrol | Not Specified | Not Specified | Not Specified | PSD-95, Synaptophysin | Increased |
Mechanistic Insights: Signaling Pathways
The therapeutic effects of these compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound
This compound has been shown to exert its neuroprotective effects through multiple pathways:
-
Mitochondrial Dynamics and Function: this compound treatment in APP/PS1 mice led to a reduction in the mitochondrial fission protein Drp1 and an increase in the fusion proteins Mfn1, Mfn2, and Opa1. This shift towards mitochondrial fusion is associated with improved mitochondrial morphology and function.
-
PKA/AKAP1 Signaling Pathway: this compound has been shown to upregulate the PKA/AKAP1 signaling pathway, which is involved in mitochondrial function and antioxidant responses.
-
α-Secretase Pathway: this compound can enhance the non-amyloidogenic α-secretase pathway of APP processing by increasing the levels of ADAM10 and sAPPα, thereby reducing Aβ production.
This compound's Proposed Mechanism of Action
References
- 1. This compound Ameliorates Memory Deficiency in APP/PS1 Transgenic Mice via Restoring Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin improves memory deficits by inhibiting HMGB1‐RAGE/TLR4‐NF‐κB signalling pathway in APPswe/PS1dE9 transgenic mice hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Ligustilide Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Ligustilide, a key bioactive phthalide in medicinal plants like Angelica sinensis, selecting the appropriate analytical technique is paramount for accurate quantification and validation. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis, supported by experimental data and protocols.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for this compound analysis hinges on the specific requirements of the study, such as the sample matrix, desired sensitivity, and the need for structural confirmation. HPLC is a robust and widely used technique for the quantification of this compound in various samples, including raw plant material and biological fluids.[1][2][3][4][5] GC-MS, on the other hand, is particularly well-suited for the analysis of volatile and semi-volatile compounds and offers excellent sensitivity and specificity, making it a powerful tool for identifying and quantifying this compound, especially in essential oils or when coupled with specific extraction techniques.
Below is a summary of key quantitative performance parameters for both methods, compiled from various studies.
| Performance Parameter | HPLC | GC-MS |
| Linearity Range | 2.44–10,000 ng/mL | 0.02–20 µg/mL |
| Limit of Detection (LOD) | 29 µg/mL (DAD), 1.0 ng/mL (in blood/tissue) | 10 ng/mL |
| Limit of Quantification (LOQ) | 89 µg/mL (DAD), 2.44 ng/mL (FLD) | Not explicitly stated in the provided results |
| Intra-day Precision (%RSD) | 0.7%, < 6% | < 9%, 1.58–3.88% |
| Inter-day Precision (%RSD) | 1.2%, < 6% | Not explicitly stated in the provided results, 2.99-4.91% |
| Accuracy/Recovery (%) | 88.93–99.52% | 98.2–101.5% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline typical experimental protocols for both HPLC and GC-MS analysis of this compound.
HPLC Method for this compound Analysis
A common approach for HPLC analysis of this compound involves reversed-phase chromatography with UV or fluorescence detection.
-
Chromatographic System: An HPLC system equipped with a diode array detector (DAD) or fluorescence detector (FLD) is typically used.
-
Column: A C18 column, such as a Hibar RT LiChrospher® 100 C18, is a popular choice for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic solvent (e.g., acetonitrile or methanol) is often employed. For example, a gradient of acetonitrile and water may be used.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection:
-
DAD: Detection wavelength is often set around 280 nm or 350 nm.
-
FLD: For enhanced sensitivity, fluorescence detection can be utilized with excitation and emission wavelengths set appropriately for this compound, for instance, excitation at 336 nm and emission at 453 nm.
-
-
Sample Preparation: Samples are typically extracted with a suitable solvent like methanol or acetonitrile, followed by filtration before injection into the HPLC system. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary.
GC-MS Method for this compound Analysis
GC-MS is a highly sensitive and specific method for analyzing the volatile components of a sample, including this compound.
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a VF-5ms (5% phenyl-95% dimethylpolysiloxane) or an SH-Rxi-5Sil column, is commonly employed.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate, for example, 1.0 mL/min.
-
Injector: The sample is injected in splitless mode with an injector temperature of around 250 °C.
-
Oven Temperature Program: A temperature program is used to separate the compounds. For instance, the oven temperature can start at 50 °C and increase at a rate of 10 °C/min up to 250 °C, where it is held for a period.
-
Mass Spectrometer: The mass spectrometer is operated in electron impact (EI) ionization mode. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound (e.g., m/z 190).
-
Sample Preparation: For plant materials, extraction methods like supercritical fluid extraction (SFE) or steam distillation can be used to isolate the volatile compounds. For biological samples, headspace single-drop microextraction (HS-SDME) or liquid-liquid extraction can be employed.
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for HPLC and GC-MS analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HPLC method with fluorescence detection for the determination of this compound in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of ligustilides in the roots of Angelica sinensis and related umbelliferous medicinal plants by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Ligustilide extraction techniques
A Head-to-Head Comparison of Ligustilide Extraction Techniques
This compound, a primary bioactive phthalide compound found predominantly in the rhizomes of Ligusticum chuanxiong and Angelica sinensis, is renowned for its extensive pharmacological activities, including neuroprotective and anti-inflammatory effects.[1][2][3] The efficiency of extracting this valuable compound from its plant matrix is paramount for research, development, and manufacturing of pharmaceuticals and nutraceuticals. This guide provides a comparative analysis of various extraction methodologies, offering a quantitative and qualitative assessment to aid researchers in selecting the most suitable technique for their objectives.
Quantitative Comparison of Extraction Techniques
The selection of an extraction method depends on a balance of yield, purity, efficiency, and environmental impact. The following table summarizes key performance indicators from various studies on this compound extraction.
| Extraction Technique | Plant Source | Key Parameters | Yield | Purity | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Radices levistici (Lovage Root) | Solvent: Petroleum ether; Room temperature; 4 extractions for 0.5h each. | 0.52 - 0.55% | 98.23 - 98.59% | [4] |
| Supercritical Fluid Extraction (SFE) | Ligusticum chuanxiong | Temperature: 313.15 K; Pressure: 14 MPa; CO₂ Flow Rate: 10 g/min . | Not Specified | 98.5% | [5] |
| Enzyme & Ultrasonic Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE) | Angelicae Sinensis Radix | Optimized enzyme, temperature, pH, and ultrasonic time. | Higher efficiency than traditional methods. | Not Specified | |
| Pressurized Liquid Extraction (PLE) | Angelica sinensis | Optimized solvent, particle size, pressure, temperature, and time. | Higher efficiency than Soxhlet and sonication. | Not Specified | |
| Microwave-Assisted Extraction (MAE) | Ligusticum chuanxiong | Protic ionic liquids as extractants; Optimized temperature and time. | High efficiency, equilibrium reached in a short time. | Not Specified | |
| HPLC Purification Method | Angelica sinensis | Decomposition of dimers, followed by semipreparative HPLC. | 4.57 mg/g | 99.6% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of extraction results. Below are protocols derived from the literature for key this compound extraction techniques.
Ultrasonic-Assisted Extraction (UAE) Protocol
This method utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.
-
Material Preparation: Dry the roots of Radices levistici or a similar source and pulverize them into a fine powder.
-
Soaking: Add petroleum ether to the powdered material at a liquid-to-solid ratio of 5-10 mL/g. Allow the mixture to soak at room temperature for 1-5 hours.
-
Ultrasonication: Perform ultrasonic extraction on the mixture. This process is repeated 1-5 times, with each cycle lasting between 0.5 and 2 hours.
-
Filtration and Concentration: Combine the extracts from all cycles and filter to remove solid plant material. Concentrate the resulting solution under reduced pressure to obtain a paste-like crude extract.
-
Purification (Optional): For higher purity, the crude extract can be further purified using silica gel column chromatography to yield this compound with a purity exceeding 98%.
Supercritical Fluid Extraction (SFE) Protocol
SFE employs a supercritical fluid, typically CO₂, as a solvent, offering high selectivity and leaving no residual organic solvents.
-
Material Preparation: Grind dried rhizomes of Ligusticum chuanxiong to a uniform particle size.
-
SFE System Setup: Pack the ground material into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the system to the optimal conditions:
-
Temperature: 313.15 K (40°C)
-
Pressure: 14 MPa
-
CO₂ Flow Rate: 10 g/min
-
-
Extraction Process: Initiate the flow of supercritical CO₂ through the extraction vessel. The extraction is typically completed in 10 to 60 minutes.
-
Separation: The this compound-rich CO₂ stream is depressurized in a separator. This change in pressure causes the CO₂ to return to a gaseous state, precipitating the pure this compound extract.
-
Collection: Collect the purified this compound from the separator. The solvent-free extract can achieve purities of up to 98.5%.
Enzyme and Ultrasonic Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE) Protocol
This sustainable method combines enzymatic hydrolysis and ultrasonic-assisted extraction with an aqueous two-phase system to improve efficiency and reduce organic solvent use.
-
Enzymatic Pre-treatment: Add the powdered Angelicae Sinensis Radix to a buffer solution containing a selected enzyme (e.g., cellulase). Incubate at an optimized temperature and pH to facilitate the breakdown of plant cell walls.
-
Aqueous Two-Phase System (ATPS) Formation: Create an ATPS by adding specific concentrations of ethanol and a salt (e.g., (NH₄)₂SO₄) to the mixture.
-
Ultrasonication: Subject the mixture to ultrasonic irradiation at a specified power (e.g., 300-700 W) and for an optimized duration. This enhances mass transfer and cell disruption.
-
Phase Separation: Allow the mixture to settle, leading to the formation of two distinct aqueous phases. The target compounds will partition preferentially into one of the phases.
-
Extraction and Analysis: Separate the phases and determine the concentration of this compound in the target phase. This method has been shown to have higher extraction efficiency compared to conventional techniques.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the described extraction techniques.
References
- 1. Z-ligustilide extracted from Radix Angelica Sinensis decreased platelet aggregation induced by ADP ex vivo and arterio-venous shunt thrombosis in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Anti-inflammatory ligustilides from Ligusticum chuanxiong Hort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103980237A - Method for separating and extracting this compound from radices levistici - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Ligustilide's Anti-Inflammatory Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Ligustilide, a key bioactive component of Angelica sinensis, against established anti-inflammatory agents. The data presented is collated from various preclinical studies in established animal models of inflammation, offering a comprehensive overview for researchers in inflammation and drug discovery.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties across multiple animal models, including those for acute lung injury, paw edema, and arthritis. Its efficacy is attributed to the modulation of key inflammatory signaling pathways, such as NF-κB, MAPK, and SIRT1. This guide presents a comparative analysis of this compound's performance against commonly used anti-inflammatory drugs like Dexamethasone, Indomethacin, and Celecoxib, based on quantitative data from comparable in vivo studies. While direct head-to-head trials are limited, this compilation of data from standardized models provides valuable insights into the potential of this compound as a therapeutic agent.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from studies evaluating this compound and other anti-inflammatory agents in three distinct animal models of inflammation.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model mimics the inflammatory response seen in bacterial infections and sepsis, leading to acute respiratory distress.
| Treatment Agent | Dosage | Administration Route | Key Efficacy Markers | Percentage Reduction of Inflammatory Markers |
| This compound | 20, 40 mg/kg | Intraperitoneal | TNF-α, IL-1β, IL-6 in BALF | Up to 50-60% |
| Dexamethasone | 5 mg/kg | Intraperitoneal | TNF-α, IL-6 in lung tissue | TNF-α: ~40%, IL-6: ~50% |
Carrageenan-Induced Paw Edema in Rats
A widely used model for acute inflammation, where paw swelling is a primary indicator of the inflammatory response.
| Treatment Agent | Dosage | Administration Route | Key Efficacy Markers | Percentage Inhibition of Paw Edema |
| This compound | 10, 20, 40 mg/kg | Oral | Paw volume | Up to 60% at 4 hours |
| Indomethacin | 10 mg/kg | Oral | Paw volume | ~50-60% at 4 hours |
Collagen-Induced Arthritis (CIA) in Mice
This model replicates many of the pathological features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.
| Treatment Agent | Dosage | Administration Route | Key Efficacy Markers | Effect on Paw Thickness/Arthritis Score |
| This compound | 20, 40 mg/kg | Intraperitoneal | Paw thickness, arthritis score | Significant reduction in both parameters |
| Celecoxib | 30 mg/kg | Oral | Paw thickness, clinical score | Significant reduction in both parameters |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
LPS-Induced Acute Lung Injury
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Injury: Mice are anesthetized, and Lipopolysaccharide (LPS) from E. coli (10 mg/kg) is administered intranasally to induce lung injury.
-
Treatment: this compound (20 or 40 mg/kg) or Dexamethasone (5 mg/kg) is administered intraperitoneally 1 hour before LPS challenge.
-
Endpoint Measurement: 24 hours after LPS administration, bronchoalveolar lavage fluid (BALF) is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA. Lung tissue is also harvested for histological analysis.
Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-200g).
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Treatment: this compound (10, 20, or 40 mg/kg) or Indomethacin (10 mg/kg) is administered orally 1 hour before carrageenan injection.
-
Endpoint Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in treated groups to the control group.
Collagen-Induced Arthritis
-
Animal Model: DBA/1 mice (8-10 weeks old).
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given 21 days later.
-
Treatment: this compound (20 or 40 mg/kg, intraperitoneally) or Celecoxib (30 mg/kg, orally) is administered daily starting from the day of the booster injection.
-
Endpoint Measurement: The severity of arthritis is evaluated by measuring paw thickness with a caliper and assigning a clinical arthritis score based on the degree of inflammation in the paws.
Mechanistic Insights: Signaling Pathways and Visualizations
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow.
Caption: this compound's modulation of inflammatory signaling pathways.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
Navigating the Delivery Challenge: A Comparative Analysis of Ligustilide Formulations
A deep dive into the pharmacokinetic profiles of various Ligustilide formulations reveals significant strides in overcoming the inherent bioavailability challenges of this promising natural compound. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of different delivery strategies, from unmodified this compound to advanced nanoformulations.
This compound, a primary bioactive component of several traditional medicinal plants, has garnered considerable interest for its diverse pharmacological activities. However, its clinical potential is hampered by poor oral bioavailability, often attributed to its lipophilic nature and susceptibility to first-pass metabolism.[1][2] To address these limitations, various formulation strategies have been explored, including the development of derivatives and the use of novel drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), liposomes, and self-emulsifying drug delivery systems (SEDDS). This report provides a comparative analysis of the pharmacokinetic parameters of these different formulations, supported by detailed experimental protocols.
Enhancing Systemic Exposure: A Quantitative Look at Pharmacokinetic Parameters
The oral bioavailability of unmodified this compound has been reported with some variability. One study in Sprague-Dawley rats demonstrated a surprisingly high absolute bioavailability ranging from 68.26% to 75.44% for oral doses of 12.5, 25, and 50 mg/kg, respectively.[3] In contrast, other research has cited a much lower oral bioavailability of approximately 2.6%.[4][5] This discrepancy may be attributable to differences in experimental conditions, vehicle solutions, or analytical methods.
A chemically modified derivative, referred to as LIGc, has shown a dramatic improvement in oral bioavailability, reaching 83.97%. This enhancement is accompanied by a dose-dependent increase in the area under the curve (AUC), a key indicator of total drug exposure. Furthermore, nanoemulsion formulations of Z-ligustilide have been shown to significantly increase the maximum plasma concentration (Cmax) and AUC when compared to a control this compound group, indicating improved absorption.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound (Unmodified) | Sprague-Dawley Rat | 50 mg/kg (oral) | 1.5 ± 0.2 | 0.65 ± 0.07 | 34 ± 6 | - | |
| This compound (Unmodified) | Sprague-Dawley Rat | 50 mg/kg (oral) | - | - | - | 75.44 | |
| This compound Derivative (LIGc) | Wistar Rat | 90 mg/kg (oral) | 9.89 ± 1.62 | 0.5 | 22.31 ± 2.88 | 83.97 | |
| Z-Ligustilide Nanoemulsion (LIGNE) | Wistar Rat | 20 mg/kg (oral) | Significantly Increased | - | Significantly Increased | Improved |
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations. Note: "-" indicates data not available in the cited source. The significant increase for LIGNE is reported in comparison to a control this compound group.
Under the Microscope: Experimental Methodologies
The evaluation of pharmacokinetic profiles relies on robust and validated experimental protocols. The following sections detail the methodologies employed in the cited studies for in-vivo pharmacokinetic analysis and bioanalytical quantification.
In-Vivo Pharmacokinetic Study Protocol (Rat Model)
A common experimental workflow for assessing the pharmacokinetics of this compound formulations in rats involves the following key steps:
References
- 1. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Research progress studies on pharmacology and pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Z-ligustilide nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution, and safety evaluation of a this compound derivative (LIGc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Klotho Upregulation in Ligustilide's Neuroprotective Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ligustilide's neuroprotective effects, focusing on the validation of Klotho upregulation as a key mechanism. We objectively compare its performance with alternative neuroprotective agents—Resveratrol, Curcumin, and the Nrf2 activator Sulforaphane—supported by experimental data from preclinical Alzheimer's disease models. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding for research and development purposes.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of this compound and alternative compounds has been predominantly evaluated in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 and SAMP8 lines. These models exhibit key pathological hallmarks of the disease, including amyloid-beta (Aβ) plaque deposition and cognitive deficits. The following tables summarize the quantitative data from studies assessing the effects of these compounds on cognitive performance and key molecular targets.
In Vivo Efficacy: Cognitive Improvement in Alzheimer's Disease Models
Behavioral tests, such as the Morris Water Maze (MWM) and Y-maze, are standard methods to assess spatial learning and memory in rodent models. A reduction in escape latency in the MWM and an increase in spontaneous alternation in the Y-maze are indicative of improved cognitive function.
| Compound | Mouse Model | Dosage & Duration | Behavioral Test | Key Finding |
| This compound | SAMP8 | 10 & 40 mg/kg/day (8 weeks) | Morris Water Maze | Significant reduction in escape latency compared to untreated SAMP8 mice. |
| APP/PS1 | 5 µM in drinking water (14 weeks) | Y-maze | Significantly increased percentage of spontaneous alternations.[1] | |
| Resveratrol | APP/PS1 | Not specified | Y-maze | Elevated mean alternation percentage compared to the control group.[2] |
| Curcumin | APP/PS1 | Diet | Morris Water Maze & Y-maze | Shorter escape latencies and a significant increase in percent alternation compared to untreated transgenic mice.[3] |
| Sulforaphane | PS1V97L Tg | 4 months | Not specified | Cognition remained normal compared to wild-type mice at an age when dementia typically emerges in this model.[4] |
| 5xFAD | 10 mg/kg (every other day for 2 months) | Morris Water Maze | Improved impaired learning and memory. |
In Vivo Efficacy: Modulation of Key Biomarkers
The neuroprotective mechanisms of these compounds are often elucidated by examining their effects on specific protein expression and signaling pathways in the brain.
| Compound | Mouse Model | Dosage & Duration | Biomarker Analyzed | Key Finding |
| This compound | SAMP8 | 10 & 40 mg/kg/day (8 weeks) | Klotho, p-Akt | Upregulated Klotho expression in the cerebral choroid plexus and serum; decreased Akt phosphorylation.[5] |
| APP/PS1 | 5 µM in drinking water (14 weeks) | Soluble Klotho (sKL) | Stimulated the release of sKL as measured by ELISA. | |
| Curcumin | APP/PS1 | Intragastric admin. (2 weeks) | Akt, GSK3β | Increased Akt gene expression and decreased GSK3β expression. |
| Sulforaphane | SAMP8 | 0.3% w/w SGS in diet (until 13 months) | Nrf2 target genes (Hmox1, Nqo1) | Expression of Hmox1 and Nqo1 was increased in the hippocampus. |
| Mouse microglia | Not specified | Nrf2 target genes (HO-1, NQO1) | Significantly elevated HO-1 and NQO1 levels. |
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathway
This compound is proposed to exert its neuroprotective effects through a multi-faceted mechanism involving the upregulation of the anti-aging protein Klotho. This upregulation is linked to the enhancement of α-secretase (ADAM10) activity, which cleaves both the amyloid precursor protein (APP) and transmembrane Klotho. The resulting increase in soluble Klotho (sKL) inhibits the Insulin/IGF-1 signaling pathway, leading to decreased phosphorylation of Akt and mTOR. This cascade ultimately contributes to reduced Aβ production and enhanced neuronal survival.
This compound's neuroprotective pathway.
Experimental Workflow for Validating this compound's Mechanism
The validation of this compound's neuroprotective mechanism involves a series of in vivo and in vitro experiments. This workflow outlines the key steps from animal model treatment to behavioral and molecular analyses.
Experimental workflow for validation.
Comparison of Neuroprotective Mechanisms
This diagram illustrates the distinct primary mechanisms of action for this compound and the selected alternative neuroprotective agents.
Comparison of primary mechanisms.
Detailed Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is adapted from procedures used in studies with Alzheimer's disease model mice.
-
Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various extra-maze visual cues.
-
Acquisition Phase (5 days):
-
Mice are subjected to four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-20 seconds before being removed.
-
The time taken to reach the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.
-
Klotho Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of soluble Klotho in mouse serum.
-
Materials: Mouse Klotho ELISA kit, microplate reader, serum samples.
-
Procedure:
-
Prepare standards, samples, and reagents according to the kit manufacturer's instructions.
-
Add 100 µL of standard or sample to each well of the antibody-pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash each well three times with the provided wash buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 2 hours at room temperature.
-
Aspirate and wash the wells as in step 4.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 20 minutes at room temperature, protected from light.
-
Aspirate and wash the wells.
-
Add 100 µL of TMB substrate solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Immediately measure the optical density at 450 nm using a microplate reader.
-
Calculate the Klotho concentration in the samples by comparing their absorbance to the standard curve.
-
Western Blot for Phosphorylated Akt (p-Akt) and Total Akt
This protocol is for the analysis of protein expression in mouse brain tissue homogenates.
-
Sample Preparation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the level of Akt phosphorylation.
-
Neuronal Viability (MTT) Assay
This in vitro assay is used to assess the neuroprotective effects of compounds against a toxic insult.
-
Procedure:
-
Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Treat the cells with the test compound (e.g., this compound) for a predetermined time.
-
Introduce a neurotoxic agent (e.g., Aβ oligomers) to induce cell death.
-
After the incubation period with the neurotoxin, add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Conclusion
The evidence presented in this guide supports the role of Klotho upregulation in the neuroprotective mechanism of this compound. In preclinical models of Alzheimer's disease, this compound has demonstrated the ability to improve cognitive function and modulate the Klotho-IGF-1 signaling pathway. When compared to other neuroprotective agents with distinct mechanisms of action, such as the SIRT1/AMPK activator Resveratrol, the anti-inflammatory and antioxidant Curcumin, and the Nrf2 activator Sulforaphane, this compound presents a unique, targeted approach through the enhancement of the Klotho pathway.
The provided experimental protocols offer a framework for the continued investigation and validation of these findings. Further research, particularly studies with more directly comparable experimental designs, will be crucial for elucidating the relative efficacy of these different neuroprotective strategies and for advancing the development of novel therapeutics for neurodegenerative diseases.
References
- 1. Curcumin Ameliorates Memory Deficits by Enhancing Lactate Content and MCT2 Expression in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Curcumin improves memory deficits by inhibiting HMGB1-RAGE/TLR4-NF-κB signalling pathway in APPswe/PS1dE9 transgenic mice hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ligustilide Content in Different Angelica Species
This guide provides a comprehensive comparison of Ligustilide content across various species of the Angelica genus and related plants, intended for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies used for quantification and exploring the pharmacological significance of this compound.
Quantitative Comparison of this compound Content
This compound, a primary bioactive phthalide, is a key marker for the quality and therapeutic potential of several medicinal plants, particularly within the Apiaceae family. Its concentration varies significantly among different species and even based on the geographical origin of the plant. The following table summarizes the quantitative findings from various studies.
| Plant Species | Common Name | Part Analyzed | This compound Content | Analytical Method |
| Angelica sinensis | Chinese Danggui | Root | 5.63 - 24.53 mg/g (mean of 11.02 mg/g)[1] | HPLC-DAD-MS |
| Angelica sinensis | Chinese Danggui | Root | 61-69% of essential oil (as (Z)-ligustilide)[2] | GC/MS |
| Angelica sinensis | Chinese Danggui | Root Essential Oil | 14.56%[3] | qHNMR |
| Angelica acutiloba & var. sugiyamae | Japanese Danggui | Root | ~1.00 mg/g[1] | HPLC-DAD-MS |
| Angelica gigas | Korean Danggui | Root | Not Detected[4] | LC-MS, HPLC-DAD-MS |
| Angelica archangelica | European Angelica | Root | Not Detected | HPLC-DAD-MS |
| Levisticum officinale | Lovage / European Danggui | Root | ~2.78 mg/g | HPLC-DAD-MS |
| Ligusticum striatum | Root Essential Oil | 6.61% | qHNMR | |
| Ligusticum porteri | Root Essential Oil | 3.74% | qHNMR | |
| Ligusticum sinense | Root Essential Oil | 1.16% | qHNMR |
Summary of Findings:
-
Angelica sinensis consistently shows the highest concentration of this compound among the studied Angelica species, making it a primary source of this compound.
-
Japanese Danggui (A. acutiloba) contains significantly lower amounts of this compound.
-
Notably, this compound was not detected in Korean Danggui (A. gigas) or European Angelica (A. archangelica), indicating that these species are not suitable sources for this specific phthalide and likely possess different bioactive profiles.
-
Other related genera, such as Ligusticum, also contain this compound, with varying concentrations.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Protocol: Quantification of Z-Ligustilide and E-Ligustilide by HPLC-DAD-MS
This protocol is a synthesized methodology based on practices reported in multiple studies.
1. Sample Preparation (Dried Root):
-
Grinding: Dry the plant roots thoroughly and grind them into a fine, homogenous powder (e.g., passing through a 500 μm sieve).
-
Extraction: Accurately weigh 500 mg of the powdered sample. Extract the powder with 5 mL of methanol or acetonitrile using an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the resulting extract at 10,000 rpm for 10 minutes to pellet solid debris.
-
Filtration: Transfer the supernatant to a clean vial and filter it through a 0.2 μm syringe filter before injection into the HPLC system.
2. Standard Solution Preparation:
-
Prepare a stock solution of purified Z-Ligustilide standard in acetonitrile. Acetonitrile is the preferred solvent as it minimizes the isomerization of Z-Ligustilide to its E-isomer.
-
Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., concentrations ranging from 1.0 to 200 µg/mL).
3. Chromatographic Conditions:
-
Instrument: HPLC system equipped with a Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS) for unambiguous peak identification.
-
Column: Reversed-phase C18 column (e.g., Gemini 5 µm C18, 150 x 4.6 mm).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 1% aqueous acetic acid
-
-
Elution: Gradient elution program. The specific gradient will depend on the system and column but generally involves increasing the proportion of Solvent A over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
DAD: Monitor at 350 nm, a wavelength that allows for baseline separation of this compound isomers while avoiding interference from related compounds.
-
MS: Use an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode to confirm the identity of peaks by their quasi-molecular ions ([M+H]+).
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the Z-Ligustilide standard against its concentration.
-
Calculate the concentration of Z-Ligustilide in the plant samples by interpolating their peak areas from the linear regression equation of the calibration curve.
The workflow for this process is visualized below.
Pharmacological Activity & Signaling Pathway
This compound exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cancer properties. Its anti-inflammatory activity is particularly well-documented and is mediated through the suppression of key inflammatory signaling cascades.
Anti-Inflammatory Mechanism of (Z)-Ligustilide
In inflammatory conditions, cells like macrophages can be stimulated by agents such as lipopolysaccharide (LPS). This activation triggers intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
(Z)-Ligustilide exerts its anti-inflammatory effects by intervening at crucial points in these pathways. It has been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and prevent the degradation of IκBα, an inhibitor protein that keeps NF-κB inactive in the cytoplasm. By blocking these upstream signals, this compound effectively down-regulates the expression of iNOS and COX-2, thereby reducing the inflammatory response.
The diagram below illustrates this inhibitory mechanism.
References
- 1. [Comparison on content of ligustilides in different danggui samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 4. Quantification of ligustilides in the roots of Angelica sinensis and related umbelliferous medicinal plants by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Ligustilide Versus Other Senolytics: A Comparative Guide for Researchers
For Immediate Release
In the rapidly evolving field of geroscience, the quest for effective senolytic compounds—agents that selectively clear senescent cells—is paramount for the development of novel therapeutics for age-related diseases. This guide provides a comprehensive evaluation of the therapeutic potential of Ligustilide, a novel natural senolytic, in comparison to established senolytics: Dasatinib, Quercetin, Fisetin, and Navitoclax. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data, detailed methodologies for key experiments, and visualization of relevant signaling pathways.
Executive Summary
Senescent cells, which accumulate in tissues with age, contribute to a plethora of age-related pathologies through the secretion of a pro-inflammatory milieu known as the Senescence-Associated Secretory Phenotype (SASP). Senolytics hold the promise of mitigating these detrimental effects by selectively inducing apoptosis in senescent cells. While Dasatinib, Quercetin, Fisetin, and Navitoclax have been extensively studied, this compound, a primary bioactive component of Angelica acutiloba, has recently emerged as a promising candidate with demonstrated senolytic activity, particularly in the context of skin aging.[1][2] This guide synthesizes the current understanding of these compounds, highlighting their mechanisms of action, efficacy, and the experimental basis for these claims.
Comparative Analysis of Senolytic Activity
The following tables summarize the quantitative data on the senolytic activity of this compound and other prominent senolytics. It is important to note that the effective concentrations and efficacy can vary significantly depending on the cell type, the inducer of senescence, and the specific experimental conditions.
Table 1: In Vitro Senolytic Efficacy
| Senolytic | Cell Type | Senescence Inducer | Effective Concentration | Key Efficacy Readouts | Reference |
| This compound | Human Dermal Fibroblasts | Replicative, Ionizing Radiation | 40-60 µM | Significant reduction in senescent cell viability; Increased apoptosis (Annexin V/TUNEL positive cells) | [1][2] |
| Dasatinib + Quercetin | Human Umbilical Vein Endothelial Cells (HUVECs), Mouse Embryonic Fibroblasts (MEFs) | Various | D: ~200 nM, Q: ~50 µM | Selective elimination of senescent cells; Reduced expression of p16 and p21 | [3] |
| Fisetin | HUVECs, IMR90 (Human Lung Fibroblasts) | Irradiation | 500 nM - 5 µM | Potent selective induction of apoptosis in senescent HUVECs; Reduced senescence markers | |
| Navitoclax (ABT-263) | HUVECs, IMR90 | Various | ~1 µM | Induction of apoptosis in senescent cells through Bcl-2 family inhibition |
Table 2: Modulation of Senescence-Associated Secretory Phenotype (SASP)
| Senolytic | Cell Type | Key SASP Factors Modulated | Method of Analysis | Reference |
| This compound | Human Dermal Fibroblasts | ↓ IL-1α, IL-6, TNFα, MMP3 | ELISA, RT-qPCR | |
| Dasatinib + Quercetin | Human Adipose Tissue | ↓ IL-6, CXCL1 | Gene Expression Analysis | |
| Fisetin | Not specified | Reduction of SASP | General observation | |
| Navitoclax (ABT-263) | Not specified | Allays effects of cell stressors, potentially reducing SASP | Inferred from mechanism |
Mechanisms of Action and Signaling Pathways
Senolytics exert their effects by targeting pro-survival pathways that are upregulated in senescent cells.
This compound: The precise senolytic mechanism of this compound is still under investigation and appears to be context-dependent. In senescent human dermal fibroblasts, this compound induces apoptosis. However, in hepatic stellate cells, it has been shown to promote senescence through the cGAS-STING pathway, suggesting a complex, cell-type-specific role. Another study in osteoblasts pointed to an anti-apoptotic effect via the GPR30/EGFR pathway. The pro-apoptotic mechanism in senescent fibroblasts likely involves the intrinsic apoptosis pathway, as evidenced by caspase activation.
Dasatinib and Quercetin (D+Q): This combination therapy targets multiple pathways. Dasatinib is a tyrosine kinase inhibitor, while Quercetin inhibits PI3K/AKT and other kinases. Together, they disrupt key nodes in the senescent cell anti-apoptotic pathways (SCAPs).
Fisetin: This flavonoid also targets the PI3K/AKT pathway and has been shown to inhibit the anti-apoptotic protein BCL-xL.
Navitoclax (ABT-263): Navitoclax is a potent inhibitor of the BCL-2 family of anti-apoptotic proteins, including BCL-2, BCL-xL, and BCL-w. By neutralizing these proteins, Navitoclax unleashes the pro-apoptotic machinery in senescent cells.
References
Unraveling the Molecular Blueprint of Ligustilide: A Comparative Guide to its Mechanism of Action Confirmed by Gene Knockout Models
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Ligustilide's mechanism of action, validated through gene knockout studies, against other therapeutic alternatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a critical resource for understanding the molecular intricacies of this promising natural compound.
This compound, a primary bioactive component of several traditional medicinal plants, has garnered significant attention for its therapeutic potential in a range of diseases, including those with inflammatory and oxidative stress-related pathologies. While numerous studies have proposed its mechanisms of action, definitive confirmation through genetic models is crucial for advancing its clinical development. This guide focuses on the evidence derived from gene knockout studies that solidify our understanding of how this compound exerts its effects, primarily through the activation of the Nrf2 and PPARγ signaling pathways.
Comparative Analysis of this compound's Efficacy in Wild-Type vs. Gene Knockout Models
The following tables summarize the quantitative data from key studies, highlighting the differential effects of this compound in the presence and absence of specific genes, thereby confirming their role in its mechanism of action.
| Table 1: this compound's Nrf2-Dependent Antioxidant and Anti-Atherosclerotic Effects | |||
| Model | Treatment | Parameter Measured | Result in Wild-Type/Control |
| Human umbilical vein endothelial cells (HUVECs) | This compound | Heme Oxygenase-1 (HO-1) Expression | Significant Induction |
| Human endothelial-like cells (EA.hy926) | Z-Ligustilide | Reactive Oxygen Species (ROS) Levels | Significant Reduction |
| Ldlr-deficient mice | Z-Ligustilide | Aortic Plaque Area | Significant Reduction |
| Table 2: this compound's PPARγ-Mediated Anti-Inflammatory Effects in Colitis | |||
| Model | Treatment | Parameter Measured | Result in Wild-Type |
| DSS-induced colitis in mice | This compound | Disease Activity Index (DAI) | Significant Reduction |
| Macrophages (RAW 264.7 and BMDMs) | This compound | Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Significant Inhibition |
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation, the following are detailed methodologies from the cited pivotal studies.
Nrf2-Dependent Mechanism Confirmation
-
Cell Culture and RNA Interference: In the study investigating cerebral ischemia-reperfusion injury, PC12 cells were cultured under standard conditions. To confirm the role of Nrf2, cells were transfected with Nrf2-specific small interfering RNA (siRNA) or a scrambled control siRNA using a lipofectamine reagent. Following transfection, cells were subjected to oxygen-glucose deprivation/reperfusion (OGD/R) to mimic ischemic conditions and then treated with this compound. The protective effects were assessed by measuring cell viability and the expression of downstream targets like HO-1.
-
Animal Model of Atherosclerosis: To evaluate the anti-atherosclerotic effects of Z-Ligustilide, Ldlr-deficient (Ldlr-/-) mice, a well-established gene knockout model for studying atherosclerosis, were used. These mice were fed a high-fat diet to induce atherosclerotic plaques. A cohort of these mice was orally administered Z-Ligustilide. The extent of atherosclerosis was quantified by measuring the aortic plaque area after a specified treatment period.
PPARγ-Mediated Mechanism Confirmation
-
In Vivo Colitis Model: The role of PPARγ in the anti-inflammatory effects of this compound was confirmed in a dextran sulfate sodium (DSS)-induced colitis mouse model. To block the PPARγ pathway, mice were treated with a PPARγ antagonist. The severity of colitis was assessed daily by monitoring the Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding. At the end of the study, colon tissues were collected for histological analysis and measurement of inflammatory markers.
-
In Vitro Macrophage Studies: To further validate the PPARγ-dependent mechanism, bone marrow-derived macrophages (BMDMs) and RAW 264.7 macrophage cell lines were utilized. These cells were pre-treated with a PPARγ inhibitor before being stimulated with a pro-inflammatory agent (e.g., LPS) in the presence or absence of this compound. The production of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant was then quantified using ELISA to determine the extent of the inflammatory response.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound as confirmed by the gene knockout studies and the general experimental workflow used to validate these mechanisms.
Caption: this compound's Nrf2-mediated antioxidant signaling pathway.
Caption: this compound's PPARγ-mediated anti-inflammatory pathway.
Caption: Experimental workflow for validating drug mechanism using gene knockout models.
Comparison with Alternative Therapies
While this compound shows significant promise, it is important to consider its performance in the context of other therapeutic agents whose mechanisms have also been validated through gene knockout studies.
-
Bardoxolone Methyl (Nrf2 Activator): Similar to this compound, Bardoxolone Methyl is a potent activator of the Nrf2 pathway. In studies using Nrf2 knockout mice, the protective effects of Bardoxolone Methyl against oxidative stress and inflammation were significantly diminished, confirming its on-target activity. A comparative advantage of this compound may lie in its natural origin and potentially broader spectrum of activity, including its effects on the PPARγ pathway.
-
Thiazolidinediones (TZDs) (PPARγ Agonists): TZDs, such as Pioglitazone and Rosiglitazone, are well-established PPARγ agonists used in the treatment of type 2 diabetes. Their insulin-sensitizing effects are lost in PPARγ knockout models. While effective, TZDs are associated with side effects like weight gain and fluid retention. This compound's activation of PPARγ in the context of inflammation suggests a potentially different and possibly safer therapeutic window, although further research is needed.
Conclusion
Safety Operating Guide
Proper Disposal Procedures for Ligustilide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ligustilide, a bioactive compound frequently used in research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Hazard Information
This compound is classified as toxic or harmful if swallowed.[1][2][3] One safety data sheet also indicates that it is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this compound and its containers are treated as hazardous waste and not disposed of via standard drains or municipal trash.[4]
Quantitative Data for this compound
For reference and handling calculations, the following quantitative data for this compound has been summarized.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| Physical Form | Oil or Pale yellow liquid | |
| Acute Toxicity (Oral) | Category 3 | |
| Solubility | DMSO: 100 mg/mL | |
| Theoretical Oxygen Demand | 2,439 mg/mg | |
| Hazard Statements | H301: Toxic if swallowed | |
| H302: Harmful if swallowed | ||
| H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Eye Protection: Safety goggles with side-shields are required.
-
Hand Protection: Wear suitable protective gloves.
-
Body Protection: An impervious lab coat or clothing is necessary.
-
Respiratory Protection: Use a suitable respirator, especially if there is a risk of generating aerosols or if working outside a ventilated hood.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Do Not Mix with Incompatible Materials: Keep this compound waste separate from strong acids/alkalis and strong oxidizing/reducing agents.
-
Solid vs. Liquid Waste:
-
Solid Waste: This includes unused or expired pure this compound, as well as contaminated items like gloves, weigh boats, and absorbent pads. Place these items in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: This includes this compound solutions or reaction mixtures. Collect this waste in a separate, compatible, and leak-proof hazardous waste container. Do not pour down the drain.
-
-
Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container suitable for chemical waste.
Step 3: Packaging and Labeling
All waste containers must be correctly packaged and labeled to ensure safety and compliance.
-
Container Integrity: Use only approved and chemically compatible containers for hazardous waste. Ensure containers are tightly sealed to prevent leaks or spills.
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." List all other components of the waste mixture and their approximate concentrations. Ensure the label is legible and securely attached to the container.
Step 4: Temporary Storage
Store waste containers in a designated and secure area while awaiting pickup.
-
Location: Store in a cool, well-ventilated area.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Access: The storage area should be locked or otherwise secured to prevent unauthorized access.
Step 5: Final Disposal
The final disposal must be handled by trained professionals.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.
-
Regulatory Compliance: Dispose of the contents and the container in accordance with all local, regional, and national regulations. This ensures that the waste is managed in an environmentally responsible manner at an approved waste disposal plant.
Experimental Protocols
The Safety Data Sheets (SDS) referenced for these disposal procedures do not contain specific experimental methodologies. The guidance provided herein is a procedural plan for safe operational handling and disposal based on hazard classifications and chemical properties. For experimental protocols involving the use of this compound, please refer to relevant scientific literature, such as studies on its antioxidant and anti-inflammatory activities or its role in cellular processes.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Protective Measures for Handling Ligustilide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Ligustilide, a bioactive compound known for its potential therapeutic effects and its inherent risks. Adherence to these procedural steps is critical for minimizing exposure and ensuring proper disposal.
This compound is classified as toxic if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, stringent safety protocols are necessary throughout the handling process, from initial preparation to final disposal.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is the first line of defense against accidental exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes. |
| Hand Protection | Protective gloves (tested to EN 374) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | A suitable, fit-tested respirator (e.g., NIOSH-certified N95 or better) | Required when there is a risk of generating airborne powder or aerosols[3]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and for maintaining the integrity of the compound. This compound is noted for its instability, and proper handling is key to its preservation[4].
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. A chemical fume hood is recommended.[1]
-
Verify that a safety shower and an eye wash station are readily accessible and operational.
-
Prepare all necessary materials and equipment before handling the compound.
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, correctly put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
When handling, do not eat, drink, or smoke.
-
After handling, wash hands and any exposed skin thoroughly.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Protect from light and store under a nitrogen atmosphere.
5. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection.
-
Contain the spill using an absorbent, liquid-binding material such as diatomaceous earth or sand.
-
Collect the absorbed material into an appropriate container for disposal.
-
Clean the spill area thoroughly.
6. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.
-
Do not allow the substance to enter drains or water courses.
Visual Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
